Copper(I) sulfide
Description
Properties
IUPAC Name |
copper;copper(1+);sulfanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.H2S/h;;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKDYYAZGHBAPR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SH-].[Cu].[Cu+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2HS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041804 | |
| Record name | Dicopper sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Copper sulfide (Cu2S) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
21112-20-9, 22205-45-4 | |
| Record name | Chalcocite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021112209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cuprous sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022205454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper sulfide (Cu2S) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicopper sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicopper sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Copper(I) Sulfide Crystal Structure Determination
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies employed in the determination of the crystal structure of Copper(I) sulfide (B99878) (Cu₂S). Given the material's complex polymorphism and its relevance in various scientific fields, including potential applications in biomedical research, a thorough understanding of its structural characterization is paramount. This document details the experimental and computational techniques, presents quantitative data for key polymorphs, and offers standardized protocols for reproducible research.
Introduction to the Polymorphism of Copper(I) Sulfide
This compound is known for its rich structural diversity, existing in several polymorphic forms, with the most common being chalcocite, djurleite, and digenite. These phases exhibit distinct crystal structures and physical properties, and their formation is highly dependent on temperature and stoichiometry.[1] The precise determination of these crystal structures is crucial for understanding their properties and for the rational design of materials with desired functionalities.
The main polymorphs of this compound include:
-
Low-chalcocite (γ-Cu₂S): A monoclinic phase stable at room temperature.[2][3]
-
High-chalcocite (β-Cu₂S): A hexagonal phase that exists at temperatures above approximately 103 °C.[4][5]
-
Cubic chalcocite (α-Cu₂S): A cubic phase stable at even higher temperatures (above 435 °C).[6][7]
-
Djurleite (Cu₁.₉₄S): A monoclinic phase with a stoichiometry slightly deficient in copper.[8][9][10]
The transitions between these phases can be induced by temperature changes, making in-situ analysis a valuable tool for their study.[11][12]
X-ray Diffraction (XRD) Techniques
X-ray diffraction is the most widely used and powerful technique for determining the crystal structure of Cu₂S. Both powder and single-crystal XRD methods provide detailed information about the atomic arrangement within the crystal lattice.
PXRD is an essential technique for phase identification, determination of lattice parameters, and quantitative phase analysis of polycrystalline Cu₂S samples. The analysis of PXRD data is often performed using the Rietveld refinement method.[13][14]
2.1.1. Experimental Protocol for Powder X-ray Diffraction
-
Sample Preparation:
-
The Cu₂S sample should be a fine, homogeneous powder to ensure random orientation of the crystallites.[15]
-
Grinding the sample in a mortar and pestle (e.g., made of agate) is a common practice. To minimize structural damage, grinding can be performed under a liquid medium like ethanol.[15][16]
-
The finely ground powder is then mounted onto a sample holder. Care must be taken to create a flat, smooth surface to avoid preferred orientation effects.
-
-
Data Collection:
-
A powder diffractometer equipped with a suitable X-ray source (e.g., Cu Kα, λ = 1.5406 Å or Mo Kα, λ = 0.7107 Å) is used.[1][17]
-
The instrument is typically operated in a Bragg-Brentano geometry.
-
Data is collected over a specific 2θ range (e.g., 10-90°) with a defined step size (e.g., 0.02°) and dwell time per step.
-
For studying phase transitions, a high-temperature stage can be attached to the diffractometer to perform in-situ measurements at controlled temperatures.[11][12]
-
-
Data Analysis (Rietveld Refinement):
-
The collected powder diffraction pattern is analyzed using specialized software (e.g., GSAS-II, FullProf).[13][14]
-
The Rietveld method involves fitting a calculated diffraction pattern to the experimental data by refining a set of structural and instrumental parameters.[18]
-
The refinement process typically involves adjusting background parameters, scale factor, lattice parameters, atomic positions, and peak profile parameters until the best fit is achieved.[13]
-
The quality of the fit is assessed by monitoring agreement indices such as Rwp (weighted profile R-factor) and χ² (goodness of fit).
-
For a more precise determination of the crystal structure, including bond lengths, bond angles, and atomic displacement parameters, single-crystal XRD is the method of choice.
2.2.1. Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting:
-
A high-quality single crystal of Cu₂S, free from cracks and other defects, is selected under a polarizing microscope.[19]
-
The ideal crystal size for most diffractometers is in the range of 0.1 to 0.3 mm in all dimensions.[19]
-
The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.
-
-
Data Collection:
-
A four-circle diffractometer equipped with a point detector or an area detector (e.g., CCD or CMOS) is used.
-
A monochromatic X-ray source, typically Mo Kα (λ = 0.7107 Å) or Ag Kα radiation, is employed.
-
The unit cell parameters and crystal orientation are determined from a preliminary set of diffraction spots.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles (ω, φ, and χ scans).
-
-
Structure Solution and Refinement:
-
The collected intensity data is corrected for various factors, including Lorentz-polarization effects and absorption.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data by least-squares methods, adjusting atomic coordinates, anisotropic displacement parameters, and site occupancy factors.
-
The final refined structure is evaluated based on the R-factor and other crystallographic agreement indices.
-
Electron Diffraction
Electron diffraction, typically performed in a Transmission Electron Microscope (TEM), is particularly useful for characterizing the crystal structure of nanoscale Cu₂S materials.[20]
-
Sample Preparation:
-
For TEM analysis, the Cu₂S nanoparticles are dispersed in a suitable solvent (e.g., ethanol) and a drop of the suspension is placed onto a TEM grid (e.g., carbon-coated copper grid).
-
The solvent is allowed to evaporate, leaving the nanoparticles dispersed on the grid.
-
-
Data Collection:
-
The TEM is operated in diffraction mode.
-
Selected Area Electron Diffraction (SAED) is used to obtain diffraction patterns from a specific area of the sample.[21]
-
The diffraction pattern, consisting of spots or rings, is recorded on a camera.
-
-
Data Analysis:
-
The d-spacings of the crystal planes are calculated from the radii of the diffraction rings or the distances of the spots from the central beam.
-
These d-spacings are then compared with known crystallographic databases (e.g., JCPDS) to identify the crystal phase.[21]
-
Neutron Diffraction
Neutron diffraction is a complementary technique to XRD. Due to the different scattering mechanisms—neutrons scatter from the atomic nuclei while X-rays scatter from the electron cloud—neutron diffraction can be particularly advantageous for locating light atoms in the presence of heavy atoms and for studying magnetic structures.[22][23]
-
Sample Preparation:
-
A relatively large amount of powdered sample (typically several grams) is required for neutron powder diffraction.
-
The sample is loaded into a container made of a material with low neutron absorption, such as vanadium.[22]
-
For single-crystal neutron diffraction, a large single crystal (several cubic millimeters) is necessary.[24]
-
-
Data Collection:
-
The experiment is performed at a neutron source (a nuclear reactor or a spallation source).[25]
-
A monochromatic beam of neutrons is directed at the sample.
-
The scattered neutrons are detected by an array of detectors placed at different angles.
-
-
Data Analysis:
-
The data analysis is similar to that of XRD, often employing the Rietveld refinement method to refine the crystal structure from the powder diffraction pattern.[25]
-
Computational Methods
First-principles calculations based on Density Functional Theory (DFT) have become a powerful tool for predicting and understanding the crystal structure, stability, and electronic properties of Cu₂S polymorphs.[6][26]
-
Structure Modeling:
-
An initial crystal structure model for a specific Cu₂S polymorph is constructed based on experimental data or theoretical predictions.[27]
-
-
Calculation Parameters:
-
Structure Optimization:
-
The geometry of the initial structure (lattice parameters and atomic positions) is optimized by minimizing the total energy and forces on the atoms.[27]
-
-
Property Calculation:
-
Once the optimized structure is obtained, various properties such as the electronic band structure, density of states, and phonon spectra can be calculated to assess the stability and characteristics of the polymorph.
-
Quantitative Data Summary
The following tables summarize the crystallographic data for the two most common room-temperature polymorphs of this compound.
Table 1: Crystallographic Data for Low-Chalcocite (Cu₂S)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [3][28] |
| Space Group | P2₁/c | [28] |
| a (Å) | 15.246 | [29] |
| b (Å) | 11.884 | [29] |
| c (Å) | 13.494 | [29] |
| β (°) | 116.35 | [29] |
| Z | 48 | [29] |
Table 2: Crystallographic Data for Djurleite (Cu₁.₉₄S)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2][9] |
| Space Group | P2₁/n | [2][8][9] |
| a (Å) | 26.897 | [2][8][9] |
| b (Å) | 15.745 | [2][8][9] |
| c (Å) | 13.565 | [2][8][9] |
| β (°) | 90.13 | [2][8][9] |
| Z | 8 | [29] |
Visualizations
Experimental and Computational Workflow
Caption: Workflow for Cu₂S crystal structure determination.
Relationship between Cu₂S Polymorphs and Determination Methods
Caption: Methods for characterizing Cu₂S polymorphs.
References
- 1. scielo.br [scielo.br]
- 2. Djurleite (Cu1.94S) and low chalcocite (Cu2S): New crystal structure studies | U.S. Geological Survey [usgs.gov]
- 3. handbookofmineralogy.org [handbookofmineralogy.org]
- 4. msaweb.org [msaweb.org]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. chalcogen.ro [chalcogen.ro]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. Djurleite (Cu1.94S) and Low Chalcocite (Cu2S): New Crystal Structure Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mindat.org [mindat.org]
- 10. Djurleite (Cu 1.94 S) and Low Chalcocite (Cu 2 S): New Crystal Structure Studies | Scilit [scilit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In-situ high temperature X-ray diffraction study on the phase transition process of polymetallic sulfide ore | Semantic Scholar [semanticscholar.org]
- 13. Mechanochemically Synthesized Nanocrystalline Cu2ZnSnSe4 as a Multifunctional Material for Energy Conversion and Storage Applications [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 16. retsch.com [retsch.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. ISIS Neutron diffraction [isis.stfc.ac.uk]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. old.bnc.hu [old.bnc.hu]
- 25. neutrons.ornl.gov [neutrons.ornl.gov]
- 26. "A structural prediction of copper sulfide and study of its electronic " by Prashant Khatri [mavmatrix.uta.edu]
- 27. researchgate.net [researchgate.net]
- 28. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 29. [PDF] The crystal structures of low chalcocite and djurleite | Semantic Scholar [semanticscholar.org]
Band Gap Engineering of Copper(I) Sulfide: A Technical Guide to Experimental Techniques
An in-depth exploration of methodologies for tuning the electronic and optical properties of Copper(I) Sulfide (B99878) for advanced applications in research and drug development.
This technical guide provides a comprehensive overview of the primary experimental techniques employed for the precise tuning of the band gap of copper(I) sulfide (Cu₂S). As a p-type semiconductor with a direct band gap, the ability to engineer the band gap of Cu₂S is crucial for its application in diverse fields, including photovoltaics, photocatalysis, and bio-imaging. This document details the theoretical underpinnings and provides practical experimental protocols for four key methodologies: Stoichiometry and Phase Engineering, Annealing, Doping, Quantum Confinement, and Strain Engineering.
Stoichiometry and Phase Engineering
The copper sulfide system is characterized by a variety of stoichiometric and mixed-phase compounds, each possessing a distinct crystal structure and, consequently, a unique band gap. Controlling the Cu:S ratio during synthesis is a fundamental approach to tune the material's electronic properties. The most common phases and their approximate band gaps are:
-
Chalcocite (Cu₂S): ~1.2 eV
-
Djurleite (Cu₁.₉₄S): ~1.8 - 2.4 eV[1]
Various wet-chemical methods allow for the selective synthesis of these phases by careful control of reaction parameters such as temperature, pH, precursor concentration, and the choice of capping agents.
Experimental Protocols
This method allows for the synthesis of various copper sulfide phases by adjusting the sulfur source and reaction temperature.
Materials:
-
Copper chloride dihydrate (CuCl₂·2H₂O)
-
Thiourea (B124793) (CH₄N₂S) or Thioacetamide (B46855) (C₂H₅NS)
-
Polyethylene glycol (PEG, MW = 400)
-
Deionized water
Procedure:
-
In a typical synthesis, dissolve 0.341 g (0.002 mol) of CuCl₂·2H₂O and 0.1 g of PEG in deionized water.
-
Add either 0.304 g (0.004 mol) of thiourea or 0.30 g (0.004 mol) of thioacetamide as the sulfur source.
-
Transfer the mixture to a 50 ml Teflon-lined stainless-steel autoclave and fill with deionized water up to 70% of the total volume.
-
Seal the autoclave and heat it to the desired temperature (e.g., 120°C, 140°C, 180°C, or 200°C) for a specific duration (e.g., 10-24 hours).
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it with deionized water and ethanol, and dry it at 60°C.
Different morphologies and phases can be obtained by varying the sulfur source and reaction temperature[6].
CBD is a simple and cost-effective method for depositing thin films of copper sulfide with tunable properties.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Thiourea (SC(NH₂)₂)
-
Triethanolamine (TEA)
-
Ammonia (B1221849) solution (25%)
-
Deionized water
-
Glass substrates
Procedure:
-
Prepare a 1 M solution of CuCl₂·2H₂O, thiourea, TEA, and ammonia.
-
In a 50 ml beaker, mix 3 ml of the CuCl₂ solution with 10 ml of TEA, 10 ml of thiourea, and 10 ml of ammonia solution.
-
Add 30 ml of distilled water and stir the solution at room temperature to ensure homogeneity[7].
-
Clean the glass substrates by sonication in detergent, acetone, and ethanol, followed by rinsing with deionized water and drying.
-
Immerse the cleaned substrates vertically into the reaction beaker.
-
Maintain the bath at a constant temperature (e.g., 60°C) for a set duration (e.g., 2 hours and 20 minutes) to allow for film deposition[7].
-
After deposition, remove the substrates, rinse them with distilled water, and allow them to air dry.
The stoichiometry and phase of the deposited film can be influenced by the deposition time, temperature, and pH of the bath[8][9].
Annealing
Post-synthesis annealing is a powerful technique to modify the crystal structure, stoichiometry, and, consequently, the band gap of copper sulfide thin films. The annealing temperature and atmosphere (e.g., inert, vacuum, or sulfur-rich) are critical parameters that dictate the final phase and properties of the material.
Experimental Protocol: Annealing of Spin-Coated Cu₂S Thin Films
Materials:
-
Copper(II) Chloride (CuCl₂)
-
Tin(II) Chloride (SnCl₂)
-
Thiourea (H₂NCSNH₂)
-
Deionized water/ethanol solvent mixture
-
Glass substrates
-
Tube furnace with controlled atmosphere
Procedure:
-
Precursor Solution Preparation: Prepare a precursor solution by dissolving 2M CuCl₂, 1.3M SnCl₂, and 8M Thiourea in a deionized water/ethanol mixture (30:70 v/v). Stir the solution at 65°C for one hour[10].
-
Spin Coating: Clean the glass substrates using an ultrasonic bath with deionized water and acetone. Deposit the precursor solution onto the substrates using a spin coater.
-
Annealing: Place the coated substrates in a tube furnace. Anneal the films in an argon atmosphere at different temperatures (e.g., 350°C and 400°C) for 1 hour[10].
-
Characterization: After cooling, the structural and optical properties of the annealed films are characterized to determine the phase and band gap.
Generally, annealing at higher temperatures can lead to a decrease in the band gap due to improved crystallinity and potential phase transformations[10].
Doping
Introducing impurity atoms (dopants) into the copper sulfide lattice is an effective way to alter its electronic band structure and tune the band gap. The choice of dopant and its concentration can be used to precisely control the material's properties.
Experimental Protocol: Zinc (Zn) Doping of Cu₂S Thin Films by Chemical Bath Deposition
Materials:
-
Copper sulfate (B86663) (CuSO₄)
-
Zinc sulfate (ZnSO₄)
-
Thiourea (SC(NH₂)₂)
-
Triethanolamine (TEA)
-
Ammonia solution
-
Deionized water
-
Glass substrates
Procedure:
-
Prepare separate aqueous solutions of CuSO₄, ZnSO₄, and thiourea.
-
For undoped Cu₂S, prepare a chemical bath containing CuSO₄, thiourea, TEA, and ammonia in deionized water.
-
For Zn-doped Cu₂S, add a specific molar concentration of ZnSO₄ to the chemical bath.
-
Immerse cleaned glass substrates in the respective baths at a controlled temperature for a specific duration to deposit the thin films.
-
After deposition, the films are washed and dried.
The incorporation of zinc into the Cu₂S lattice can lead to a widening of the band gap[11].
Experimental Protocol: Lithium (Li) Doping of Copper Zinc Tin Sulfide (CZTS) Thin Films by Spin Coating
While this protocol is for the related CZTS system, the principles can be adapted for Cu₂S.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Zinc chloride (ZnCl₂)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Thiourea (SC(NH₂)₂)
-
Lithium chloride (LiCl)
-
2-methoxyethanol (B45455) (solvent)
-
Monoethanolamine (MEA) (stabilizer)
-
Glass substrates
Procedure:
-
Prepare a 1M solution of CZTS by dissolving CuCl₂, ZnCl₂, SnCl₂, and thiourea in 2-methoxyethanol with a Cu:Zn:Sn:S molar ratio of 2:1:1:4. Add a few drops of MEA and stir at 50°C for 30 minutes.
-
To introduce lithium doping, add LiCl to the precursor solution to achieve desired LiₓCu₂₋ₓZnSnS₄ compositions (e.g., x = 0.2, 0.4, 0.6).
-
Clean glass substrates by ultrasonication in distilled water, ethanol, and acetone.
-
Spin-coat the prepared solutions onto the glass substrates at 1500 rpm for 30 seconds.
-
Dry the films in an oven at 50°C for 5 minutes. Repeat the spin-coating and drying process five times to achieve the desired thickness.
-
Anneal the films at 340°C for 40 minutes.
The inclusion of lithium has been shown to increase the band gap energy of the material.
Quantum Confinement
When the size of a semiconductor is reduced to the nanometer scale, comparable to its exciton (B1674681) Bohr radius, quantum confinement effects become significant. This leads to the quantization of energy levels and a size-dependent increase in the band gap. By controlling the size of Cu₂S nanocrystals or quantum dots, the band gap can be tuned over a wide range.
Experimental Protocol: Synthesis of Size-Tunable Cu₂S Nanocrystals
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
1-dodecanethiol (B93513) (DDT)
-
Oleylamine
-
1-octadecene (B91540) (ODE)
Procedure:
-
Preparation of Cu-oleate precursor: Dissolve CuCl₂·2H₂O in a mixture of deionized water and ethanol. This solution is then mixed with oleic acid and 1-octadecene and heated to form a Cu-oleate complex.
-
Nanocrystal Synthesis: Heat the Cu-oleate precursor in a reaction flask to a specific temperature (e.g., ranging from 140°C to 220°C) under an inert atmosphere.
-
Injection: Rapidly inject a solution of 1-dodecanethiol in oleylamine/1-octadecene into the hot precursor solution with vigorous stirring. 1-dodecanethiol acts as the sulfur source.
-
Growth and Size Control: The reaction is allowed to proceed for a set duration (e.g., 20 minutes to 3 hours). The final size of the Cu₂S nanocrystals can be controlled by varying the reaction temperature and time. Smaller nanocrystals are typically obtained at lower temperatures and shorter reaction times.
-
Purification: The nanocrystals are isolated by adding a non-solvent (e.g., ethanol) and centrifuging. The process is repeated to remove excess reactants.
The band gap of the synthesized nanocrystals can be determined using UV-Vis absorption spectroscopy, where a blue shift in the absorption edge indicates a larger band gap for smaller nanocrystals.
Strain Engineering
Applying mechanical strain to a semiconductor material can alter its lattice parameters, which in turn modifies the electronic band structure and the band gap. Theoretical studies have shown that applying biaxial strain to a 2D monolayer of Cu₂S can linearly tune its band gap. For instance, the band gap can be increased from 1.07 eV to 1.55 eV under strains ranging from -3% (compressive) to +3% (tensile). However, detailed experimental protocols for applying and quantifying the effects of strain on the band gap of Cu₂S are still an emerging area of research.
Conceptual Experimental Workflow for Strain Engineering
A potential experimental setup would involve depositing a thin film of Cu₂S onto a flexible substrate. By mechanically bending or stretching the substrate, tensile or compressive strain can be induced in the film. The change in the band gap can then be monitored in-situ using techniques like photoluminescence or absorption spectroscopy.
Data Presentation
The following tables summarize the quantitative data on the band gap tuning of this compound using the discussed experimental techniques.
Table 1: Band Gap of Different Copper Sulfide Phases
| Phase | Chemical Formula | Crystal System | Approximate Band Gap (eV) |
| Chalcocite | Cu₂S | Monoclinic | ~1.2 |
| Djurleite | Cu₁.₉₄S | Monoclinic | ~1.8 - 2.4[1] |
| Digenite | Cu₉S₅ | Rhombohedral/Cubic | ~1.5 - 2.5[1][2][3] |
| Covellite | CuS | Hexagonal | ~1.55 - 2.0[4][5] |
Table 2: Effect of Annealing on the Band Gap of Copper Sulfide Thin Films
| Synthesis Method | Annealing Temperature (°C) | Atmosphere | Initial Band Gap (eV) | Final Band Gap (eV) | Reference |
| Spin Coating | 350 | Argon | 1.61 | 1.45 (at 400°C) | [10] |
| Chemical Bath Deposition | 150 - 250 | Air | 2.5 | 2.1 | [7] |
Table 3: Effect of Doping on the Band Gap of Copper Sulfide and Related Compounds
| Host Material | Dopant | Dopant Concentration | Synthesis Method | Initial Band Gap (eV) | Doped Band Gap (eV) | Reference |
| CZTS | Li | x = 0 to 0.6 | Spin Coating | 1.5 | up to 1.808 | |
| ZnS | Cu | 0 to 6% | Hydrothermal/Spin Coating | 4.57 | down to 3.85 |
Table 4: Size-Dependent Band Gap of Cu₂S Nanocrystals (Quantum Confinement)
| Nanocrystal Size (nm) | Synthesis Method | Band Gap (eV) | Reference |
| ~3.1 (spherical) | Thermolysis | > 1.2 (blue-shifted) | |
| ~13 (nanodisks) | Thermolysis | > 1.2 (blue-shifted) | |
| ~9 (quantum dots) | Aqueous Synthesis | Red fluorescent emission | [4] |
Visualizations
Experimental Workflow Diagrams (Graphviz)
References
- 1. Size-Dependent Band-Gap and Molar Absorption Coefficients of Colloidal CuInS2 Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous synthesis of red fluorescent l-cysteine functionalized Cu2S quantum dots with potential application as an As(iii) aptasensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Phase Diagram of Cu₂S and Stoichiometry Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the complex phase diagram of copper sulfide (B99878) (Cu₂S) and the critical role of stoichiometry in determining its physicochemical properties. Understanding these aspects is crucial for the application of copper sulfide nanomaterials in diverse fields, including thermoelectric devices, solar cells, and potentially, nanomedicine.
The Complex Phase Diagram of Copper Sulfide
The copper-sulfur (Cu-S) system is characterized by a multitude of stable and metastable phases, each exhibiting unique crystal structures and properties. The stoichiometry, represented as Cu₂₋ₓS, dictates the specific phase that exists at a given temperature and pressure. The value of 'x' signifies the degree of copper deficiency, which in turn governs the concentration of copper vacancies and charge carriers (holes), making most copper sulfides p-type semiconductors.[1][2]
At ambient temperature, several phases can exist, ranging from the copper-rich chalcocite (Cu₂S) to the sulfur-rich covellite (CuS).[3][4] Intermediate phases include djurleite (Cu₁.₉₄S), digenite (Cu₁.₈S), anilite (Cu₁.₇₅S), and roxbyite (Cu₁.₈₁S).[3] The crystal structures of these phases are generally based on a close-packing of sulfur atoms, with copper ions occupying various interstitial sites.[3]
Phase Transitions:
Copper sulfide undergoes several temperature-induced phase transitions. The mobility of copper ions increases significantly at temperatures just above 70-100 °C, leading to changes in crystal symmetry.[3]
For stoichiometric Cu₂S, the key transitions are:
-
γ-chalcocite (monoclinic) to β-chalcocite (hexagonal) : This transition occurs at approximately 103.5°C (376.65 K).[2][5] In nanocrystals, this transition temperature can be significantly lower.[2][5] The high-temperature β-phase is superionic, meaning the copper ions become highly mobile within a stable sulfur sublattice.[1]
-
β-chalcocite (hexagonal) to α-chalcocite (cubic) : This second transition to a cubic phase occurs at around 436°C (709 K).[3]
The precise transition temperatures are highly sensitive to stoichiometry; a lower copper content generally leads to lower transition temperatures.[3]
Table 1: Key Crystalline Phases of Copper Sulfide and Their Properties
| Mineral Name | Stoichiometric Formula | Crystal System | Transition Temperature (to next phase) |
| Chalcocite (low) | Cu₂S | Monoclinic | ~103.5 °C (to Hexagonal)[5] |
| Chalcocite (high) | Cu₂S | Hexagonal | ~436 °C (to Cubic)[3] |
| Djurleite | Cu₁.₉₄S | Monoclinic | Stable up to ~90 °C[3] |
| Digenite | Cu₁.₈S | Rhombohedral/Cubic | Transition to high-symmetry cubic phase at ~73 °C[3] |
| Anilite | Cu₁.₇₅S | Orthorhombic | Stable up to ~72 °C[3] |
| Roxbyite | Cu₁.₈₁S | Triclinic | N/A |
| Covellite | CuS | Hexagonal | N/A |
Stoichiometry Control: Synthesis and Post-Treatment
Controlling the Cu/S ratio is paramount for tuning the electronic and optical properties of copper sulfide.[6] Copper deficiency creates vacancies that act as p-type dopants, increasing the charge carrier concentration.[1]
Experimental Protocols for Stoichiometry Control:
A. Synthesis Methods:
-
Solvothermal/Hydrothermal Synthesis: This is a common method where copper and sulfur precursors are reacted in a sealed vessel at elevated temperature and pressure.
-
Methodology: A typical procedure involves dissolving a copper salt (e.g., copper acetate) and a sulfur source (e.g., thioacetamide, TAA) in a solvent (e.g., water, ethanol, or a chelating solvent like ethylenediamine).[7][8] The solution is sealed in an autoclave and heated for a specific duration (e.g., 180°C for 24 hours).[8] The stoichiometry of the resulting Cu₂₋ₓS can be controlled by adjusting the initial ratio of copper to sulfur precursors and the choice of solvent.[7][8] For instance, using a chelating solvent like ethylenediamine (B42938) can promote the formation of the Cu₂S phase, while other solvents might lead to more copper-deficient phases.[7]
-
-
Hot-Injection Method: This technique allows for greater control over nanocrystal size and phase.
-
Methodology: A room-temperature solution of a sulfur precursor (e.g., sulfur dissolved in oleylamine) is rapidly injected into a hot solution containing a copper precursor (e.g., copper chloride in a mixture of oleylamine, oleic acid, and 1-octadecene) under an inert atmosphere.[9] The reaction temperature and precursor concentrations are key parameters for controlling the final stoichiometry and crystal phase.[9]
-
B. Post-Synthesis Treatments:
-
Annealing: Heating the synthesized copper sulfide powder in a controlled atmosphere can precisely tune the stoichiometry.
-
Methodology: The as-synthesized Cu₂₋ₓS powder is placed in a tube furnace and heated to a specific temperature (e.g., 400-700 K) under a controlled gas flow.[3] Annealing in an inert atmosphere (e.g., Argon) or a reducing atmosphere (e.g., Ar/H₂) can alter the copper vacancy concentration.[3] For example, annealing in a reducing atmosphere can lead to a more copper-rich phase like Cu₁.₉₆S, while an inert atmosphere might result in a phase like Cu₁.₈S.[3]
-
-
Chemical Leaching/Insertion: The copper content can be adjusted using chemical agents.
Visualization of Phase Transitions and Experimental Workflow
The following diagrams illustrate the key relationships and processes described.
Caption: Phase transitions of stoichiometric Cu₂S with increasing temperature.
Caption: Experimental workflow for Cu₂S synthesis and stoichiometry control.
Key Characterization Techniques
To accurately determine the phase and stoichiometry of synthesized copper sulfide, a combination of analytical techniques is essential.
Table 2: Standard Experimental Characterization Protocols
| Technique | Purpose | Experimental Methodology |
| X-ray Diffraction (XRD) | To identify the crystalline phase and determine lattice parameters. | Powdered samples are analyzed using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα). The diffraction pattern is recorded over a 2θ range (e.g., 20-80°) and compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the phases present.[8][10] |
| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | To determine the elemental composition (Cu/S ratio). | Typically performed within a Scanning Electron Microscope (SEM). An electron beam excites the sample, causing the emission of characteristic X-rays. The energy of these X-rays is used to identify the elements and their relative abundance, thus providing the stoichiometry.[11] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and oxidation states of Cu and S. | The sample surface is irradiated with X-rays, causing the emission of photoelectrons. The kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of the element and its chemical state. High-resolution scans of the Cu 2p and S 2p regions are analyzed.[12] |
| Differential Scanning Calorimetry (DSC) | To measure the temperatures and enthalpies of phase transitions. | A small amount of the sample is heated at a constant rate in a controlled atmosphere. The heat flow to the sample is compared to a reference. Endothermic or exothermic peaks in the heat flow signal correspond to phase transitions, allowing for the precise determination of their temperatures.[5] |
By carefully controlling the synthesis conditions and employing rigorous characterization, the properties of copper sulfide can be tailored for specific high-technology applications.
References
- 1. arxiv.org [arxiv.org]
- 2. osti.gov [osti.gov]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
"synthesis and properties of Copper(I) sulfide quantum dots"
An In-depth Technical Guide to the Synthesis and Properties of Copper(I) Sulfide (B99878) Quantum Dots
Introduction
Copper(I) sulfide (Cu₂S), a p-type semiconductor, has garnered significant attention in the form of quantum dots (QDs) due to its low toxicity, earth-abundant constituents, and unique optoelectronic properties.[1][2] Unlike traditional quantum dots composed of heavy metals like cadmium or lead, Cu₂S QDs offer a more biocompatible alternative, making them highly promising for biomedical applications, including bioimaging, sensing, and theranostics.[1][3] Their properties, such as a size-tunable band gap and near-infrared (NIR) fluorescence, are particularly advantageous for in-vivo applications. This guide provides a comprehensive overview of the synthesis methodologies and key properties of Cu₂S QDs for researchers, scientists, and professionals in drug development.
Synthesis Methodologies
The properties of Cu₂S QDs are intrinsically linked to their synthesis method. The choice of precursors, stabilizing ligands, temperature, and reaction time dictates the final size, crystal structure, and optical characteristics of the nanocrystals. Several methods have been developed, with aqueous-phase and microwave-assisted syntheses being prominent for their simplicity and environmental friendliness.
Aqueous Phase Synthesis
Aqueous synthesis is a common method for producing water-stable Cu₂S QDs, which is crucial for biological applications. This approach typically involves the reaction of a copper salt with a sulfur source in water, stabilized by a capping ligand. The choice of stabilizer is critical as it influences particle size, crystal phase, and colloidal stability.[4]
Experimental Protocol: Aqueous Synthesis of Cu₂S QDs with Glutathione (B108866) (GSH) Stabilizer
This protocol is adapted from the procedure described by Wang et al.[4]
Materials:
-
Copper(I) chloride (CuCl, 99.999%)
-
Sodium sulfide (Na₂S, 99.99%)
-
Glutathione (GSH, 97%)
-
Sodium hydroxide (B78521) (NaOH)
-
Ultrapure water
-
Nitrogen gas (99.99%)
Procedure:
-
Add 100 mL of ultrapure water to a 150 mL three-neck flask. Deaerate the water by bubbling with nitrogen gas for 30 minutes under magnetic stirring.
-
Heat the water to 90 °C.
-
Inject 614.56 mg (2 mmol) of Glutathione (GSH) into the flask and stir while continuously purging with nitrogen for 10 minutes.
-
Add 99 mg (1 mmol) of Copper(I) chloride powder to the flask under positive nitrogen pressure.
-
Allow the mixture to reflux for 1 hour at 90 °C.
-
Adjust the pH of the resulting emulsion to 10.0 by adding a 0.5 M solution of NaOH. The solution should become clear and transparent.
-
Separately, dissolve 59.55 mg (0.25 mmol) of sodium sulfide in 3 mL of ultrapure water to prepare the sulfur precursor solution.
-
After 5 minutes, inject the sodium sulfide solution into the reaction mixture all at once.
-
The solution will turn light brown, indicating the initial formation of Cu₂S QDs. The color will gradually deepen to dark brown within 10 minutes as the nanocrystals grow.[4]
-
The resulting Cu₂S QDs can be purified by precipitation with ethanol (B145695) followed by centrifugation.
Caption: Workflow for the aqueous synthesis of Cu₂S quantum dots.
Microwave-Assisted Synthesis
Microwave-assisted methods offer a rapid and energy-efficient route to synthesize high-quality nanocrystals.[5][6] The volumetric heating provided by microwave irradiation leads to fast reaction rates and can produce QDs with narrow size distributions.[6]
Experimental Protocol: Microwave-Assisted Synthesis of Cu₂S Nanocrystals
This protocol is a general representation adapted from methodologies described for copper sulfide nanocrystals.[5][7]
Materials:
-
Copper(II) acetylacetonate (B107027) (Cu(acac)₂)
-
Elemental sulfur (S)
-
Oleylamine (technical grade)
-
Ethanol (for purification)
Procedure:
-
In a 25 mL round-bottom flask, prepare a solution of 33 mg (0.125 mmol) of copper(II) acetylacetonate in 10 mL of oleylamine. Gentle heating may be required to fully dissolve the precursor.
-
To this solution, add 4 mg (0.125 mmol) of elemental sulfur.
-
Seal the flask and alternately purge with vacuum and nitrogen to remove oxygen.
-
Place the flask in a microwave synthesizer with stirring.
-
Irradiate the mixture at 150 W for a designated time (e.g., 5-15 minutes) to control nanocrystal growth.
-
After irradiation, rapidly cool the resulting solution to room temperature.
-
Add ethanol to precipitate the Cu₂S nanocrystals.
-
Collect the particles by centrifugation at 10,000 RPM for 10 minutes.[7]
Properties of this compound Quantum Dots
The physicochemical properties of Cu₂S QDs are highly dependent on their synthesis conditions. Key parameters include the choice of stabilizing ligand, particle size, and crystal structure, which collectively determine the optical and electronic behavior.
Structural Properties
The crystal structure of Cu₂S QDs can be influenced by the choice of stabilizer ligand during aqueous synthesis. For instance, using thioglycolic acid (TGA) or mercaptopropionic acid (MPA) tends to result in a digenite or general copper sulfide crystal phase, whereas glutathione (GSH) can lead to a covellite phase.[4] This structural variation is critical as it directly impacts the electronic band structure and resulting optical properties.
Optical Properties
Cu₂S QDs typically exhibit broad absorption spectra in the UV-Vis region and photoluminescence (PL) in the visible to near-infrared (NIR) range. The band gap is size-dependent, a characteristic feature of quantum confinement. Smaller QDs have a larger band gap, leading to a blue shift in their absorption and emission spectra.[4] For instance, Cu₂S QDs synthesized with different stabilizers show varied optical properties, as detailed in the table below.
Caption: Relationship between stabilizer choice and final QD properties.
Table 1: Properties of Cu₂S QDs with Different Stabilizing Ligands
| Stabilizer | Average Diameter (nm) | Crystal Phase | Absorption Peak (nm) | Emission Peak (nm) | Band Gap (eV) | Reference |
|---|---|---|---|---|---|---|
| Glutathione (GSH) | ~3.1 | Covellite | ~450 | ~770 | 2.24 | [4] |
| Mercaptopropionic Acid (MPA) | ~4.2 | Copper Sulfide | ~460 | ~770 | 2.21 | [4] |
| Thioglycolic Acid (TGA) | ~5.8 | Digenite | ~475 | ~770 | 2.18 | [4] |
| L-cysteine (B1669680) | ~9.0 | Not specified | Broad | Red Emission | Not specified |[8] |
Note: Band gap values are often estimated from absorption spectra and can vary.
Applications in Research and Drug Development
The favorable properties of Cu₂S QDs make them excellent candidates for various biomedical applications.
-
Bioimaging: Their fluorescence in the NIR region is highly desirable for in-vivo imaging, as light in this window can penetrate deeper into biological tissues with minimal interference from autofluorescence.[1]
-
Sensing: The high surface area and functionalizable surface of Cu₂S QDs allow for their use as sensitive detection probes. For example, L-cysteine functionalized Cu₂S QDs have been developed into an aptasensor for detecting arsenic(III).[8]
-
Theranostics: Combining therapeutic and diagnostic functions, Cu₂S QDs can be used for simultaneous imaging and therapy. Their ability to generate heat upon NIR light irradiation (photothermal effect) can be exploited for photothermal therapy (PTT) to ablate cancer cells.
-
Drug Delivery: The surface of Cu₂S QDs can be conjugated with drugs, targeting ligands, and polymers. These functionalized nanoparticles can act as carriers to deliver therapeutic payloads specifically to diseased cells, which can be tracked in real-time via the QD's fluorescence.[1]
Conclusion
This compound quantum dots represent a versatile and promising class of nanomaterials. Their low toxicity, coupled with tunable optical properties in the near-infrared, positions them as a superior alternative to traditional heavy-metal-based QDs for biomedical research and development. The ability to control their final properties through straightforward synthesis methods like aqueous-phase and microwave-assisted routes allows for the tailoring of these nanoparticles for specific applications in bioimaging, diagnostics, and targeted drug delivery. Further research into optimizing their photoluminescence quantum yield and long-term stability in physiological environments will continue to expand their potential in clinical and pharmaceutical sciences.
References
- 1. Quantum dots in imaging, drug delivery and sensor applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Two-phase microwave-assisted synthesis of Cu2S nanocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 7. rsc.org [rsc.org]
- 8. Aqueous synthesis of red fluorescent l-cysteine functionalized Cu2S quantum dots with potential application as an As(iii) aptasensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
"distinguishing between chalcocite and djurleite phases of Copper(I) sulfide"
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of copper(I) sulfide (B99878) phases is critical in various scientific fields, from materials science to geology. Among the numerous copper sulfide minerals, chalcocite (Cu₂S) and djurleite (Cu₃₁S₁₆) are two closely related phases that are notoriously difficult to distinguish due to their similar physical and optical properties.[1][2] This technical guide provides a comprehensive overview of the key distinguishing features of chalcocite and djurleite, detailed experimental protocols for their differentiation, and a summary of their quantitative properties.
Fundamental Properties and Distinctions
Chalcocite and djurleite are both copper-rich sulfides that often coexist and can transform into one another.[2][3] Their primary distinctions lie in their crystal structure and precise stoichiometry. Low chalcocite, the stable form at room temperature, is monoclinic with a composition very close to Cu₂S.[4] Djurleite is also monoclinic but has a slightly lower copper-to-sulfur ratio, with a formula of Cu₃₁S₁₆ (approximately Cu₁.₉₄S).[3][5] This subtle difference in composition leads to distinct crystal structures, which is the most reliable basis for their differentiation.
Upon heating, both low chalcocite and djurleite undergo phase transitions to the disordered hexagonal high chalcocite phase. However, these transitions occur at different temperatures, providing a thermal method for their distinction. Low chalcocite transforms to high chalcocite at approximately 103.5°C, while djurleite transforms at a lower temperature of around 93°C.[4]
Comparative Summary of Physical and Crystallographic Properties
The following table summarizes the key quantitative data for low chalcocite and djurleite, facilitating a direct comparison of their fundamental properties.
| Property | Low Chalcocite | Djurleite |
| Chemical Formula | Cu₂S | Cu₃₁S₁₆ (~Cu₁.₉₄S) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c or Pc | P2₁/n |
| Unit Cell Parameters | a ≈ 15.25 Å, b ≈ 11.88 Å, c ≈ 13.49 Å, β ≈ 116.35° | a ≈ 26.90 Å, b ≈ 15.75 Å, c ≈ 13.57 Å, β ≈ 90.13° |
| Phase Transition T | ~103.5°C (to high chalcocite) | ~93°C (to high chalcocite) |
| Calculated Density | ~5.80 g/cm³ | ~5.75 g/cm³ |
| Mohs Hardness | 2.5 - 3 | 2.5 - 3 |
Experimental Protocols for Differentiation
The most definitive method for distinguishing between chalcocite and djurleite is X-ray diffraction (XRD).[1] Raman spectroscopy and thermal analysis (Differential Scanning Calorimetry/Thermogravimetric Analysis) also provide valuable complementary information.
X-ray Diffraction (XRD)
Powder XRD is the primary technique for identifying chalcocite and djurleite due to their distinct crystal structures, which result in unique diffraction patterns.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation:
-
Carefully grind the sample to a fine, homogeneous powder using an agate mortar and pestle. Avoid excessive grinding, as this can induce phase transformations.[3]
-
The powdered sample should be packed into a standard XRD sample holder, ensuring a flat, smooth surface level with the holder's top.
-
-
Instrument Parameters (Typical):
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40-45 kV and 30-40 mA
-
Scan Range (2θ): 10° to 80°
-
Step Size: 0.01° to 0.02°
-
Scan Speed/Time per Step: 1 to 5 seconds
-
-
Data Analysis:
-
The resulting diffraction pattern should be compared with standard diffraction patterns for low chalcocite (e.g., JCPDS #00-029-0578) and djurleite (e.g., JCPDS #00-023-0959).
-
For quantitative analysis of mixed phases, Rietveld refinement of the powder diffraction data can be performed.
-
Comparative XRD Data:
The following table presents a selection of the most intense and characteristic diffraction peaks for low chalcocite and djurleite, which are crucial for their identification.
| Low Chalcocite (JCPDS #00-029-0578) | Djurleite (JCPDS #00-023-0959) |
| d-spacing (Å) | Intensity (%) |
| 3.38 | 50 |
| 3.23 | 50 |
| 3.05 | 70 |
| 2.89 | 40 |
| 2.43 | 60 |
| 2.39 | 100 |
| 1.96 | 80 |
| 1.87 | 70 |
Raman Spectroscopy
Raman spectroscopy can be a rapid, non-destructive technique to differentiate between chalcocite and djurleite, although the spectral differences can be subtle.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation:
-
A small, representative portion of the sample is placed on a microscope slide. For micro-Raman analysis, a polished surface can be used to target specific grains.
-
-
Instrument Parameters (Typical):
-
Laser Wavelength: 514.5 nm, 532 nm, or 633 nm
-
Laser Power: Kept low (e.g., < 1 mW at the sample) to avoid laser-induced phase transformations.
-
Objective: 50x or 100x
-
Acquisition Time: 10 to 60 seconds, with multiple accumulations to improve signal-to-noise ratio.
-
-
Data Analysis:
-
The primary distinguishing feature is a broad Raman band that is shifted between the two phases. For djurleite, this band is typically observed around 294 cm⁻¹, while for chalcocite, it appears at a slightly higher wavenumber, around 300 cm⁻¹.[6]
-
Comparative Raman Data:
| Phase | Characteristic Raman Peak(s) | Notes |
| Low Chalcocite | Broad band around 300 cm⁻¹ | The spectrum of Cu₂S can be weak and broad.[7] |
| Djurleite | Broad band around 294 cm⁻¹ | The peak is shifted to a lower wavenumber compared to chalcocite.[6] |
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to identify the characteristic phase transition temperatures of chalcocite and djurleite.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation:
-
A small amount of the powdered sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
-
Instrument Parameters (Typical):
-
Atmosphere: Inert (e.g., nitrogen or argon) to prevent oxidation.
-
Heating Rate: 5 to 20 °C/min.
-
Temperature Range: Typically from room temperature to at least 150°C to encompass both phase transitions.
-
-
Data Analysis:
-
The DSC curve will show an endothermic peak corresponding to the phase transition from the low-temperature monoclinic phase to the high-temperature hexagonal phase.
-
The onset temperature of this peak is indicative of the phase present: ~93°C for djurleite and ~103.5°C for low chalcocite.[4]
-
The TGA curve should show no significant mass loss in an inert atmosphere during these transitions.
-
Structural and Phase Relationships
The crystal structures of low chalcocite and djurleite are both based on a distorted hexagonal close-packed sulfur sublattice, with copper atoms occupying various interstitial sites. The subtle differences in their structures give rise to their distinct properties.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. EMPA, XRD, and Raman Characterization of Ag-Bearing Djurleite from the Lubin Mine, Lower Silesia, Poland [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. rruff.net [rruff.net]
- 5. Djurleite - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. electrochem.org [electrochem.org]
"Copper(I) sulfide optical properties in the near-infrared region"
A Technical Guide to the Near-Infrared Optical Properties of Copper(I) Sulfide (B99878)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the optical properties of Copper(I) sulfide (Cu₂S) in the near-infrared (NIR) region. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of this material in areas such as photothermal therapy, bioimaging, and sensing.
Introduction to this compound
This compound, also known as chalcocite, is a p-type semiconductor with a range of stoichiometric variations (Cu₂₋ₓS, where 0 ≤ x < 1) that exhibit unique and tunable optical and electronic properties.[1] Of particular interest are its characteristics in the near-infrared (NIR) spectrum, a range that offers significant advantages for biomedical applications due to the reduced scattering and absorption by biological tissues, often referred to as the "biological window." The ability of Cu₂S to absorb and convert NIR light into heat makes it a promising candidate for photothermal therapies.[2][3]
Optical Properties in the Near-Infrared Region
The optical properties of Cu₂S in the NIR region are dominated by several key phenomena, including strong absorption, localized surface plasmon resonance (LSPR), and photoluminescence. These properties are highly dependent on the material's stoichiometry, size, and morphology.
Absorption and Localized Surface Plasmon Resonance (LSPR)
Copper sulfide nanoparticles exhibit a characteristic localized surface plasmon resonance in the NIR range, typically between 700 to 2500 nm.[1][4] This LSPR is attributed to the collective oscillation of free holes in the valence band.[1] The position and intensity of the LSPR peak can be tuned by altering the stoichiometry of the material; a decrease in the copper-to-sulfur ratio leads to an increase in the number of free holes, causing a red-shift of the plasmon resonance to longer wavelengths.[4]
The NIR absorption of copper sulfide nanostructures is also influenced by d-d transitions of Cu²⁺ ions.[5][6] This absorption is a key factor in the material's photothermal conversion capabilities, where absorbed light energy is efficiently converted into heat.[7]
Band Gap
The optical band gap of Cu₂S is a critical parameter influencing its electronic and optical behavior. For bulk Cu₂S, the direct band gap is approximately 1.2 eV.[8] However, for nanocrystalline thin films and nanoparticles, the band gap can vary significantly. For instance, the direct and indirect band gaps for Cu₂S thin films have been reported in the ranges of 2.61-2.67 eV and 1.40-1.44 eV, respectively.[9] Doping Cu₂S thin films with elements like bismuth can decrease the optical band gap, for example, from 2.25 eV to 2.0 eV.[10] The tunability of the band gap allows for the tailoring of its optical properties for specific applications.[11]
Photoluminescence
This compound nanocrystals can also exhibit photoluminescence (PL) in the NIR region. A typical PL spectrum shows a single peak centered around 1.32 eV, which is close to the bulk band gap value of 1.21 eV.[12] The PL quantum efficiency can be significantly enhanced by overgrowing the Cu₂S nanocrystals with a shell of another semiconductor material like CdS or ZnS.[13]
Quantitative Optical Data
The following tables summarize key quantitative optical properties of this compound in the NIR region as reported in the literature.
| Property | Value / Range | Wavelength Range (nm) | Material Form | Reference(s) |
| LSPR Peak Position | 700 - 2500 nm | NIR | Nanoparticles | [1][4] |
| LSPR Peak (in CCl₄) | 1280 nm | NIR | Nanoparticles | [4] |
| LSPR Peak (on Quartz) | 1380 nm | NIR | Nanoparticles | [4] |
| Absorption Coefficient (α) | > 10⁴ cm⁻¹ | 300 - 1100 nm | Thin Films | [10] |
| Direct Band Gap (Eg) | 1.2 eV | - | Bulk (α-Cu₂S) | [8] |
| Direct Band Gap (Eg) | 2.61 - 2.67 eV | - | Thin Films | [9] |
| Indirect Band Gap (Eg) | 1.40 - 1.44 eV | - | Thin Films | [9] |
| Band Gap (Eg) | 2.25 eV (undoped) | - | Thin Films | [10] |
| Band Gap (Eg) | 2.0 eV (3% Bi-doped) | - | Thin Films | [10] |
| Photoluminescence Peak | 1.32 eV (939 nm) | NIR | Nanocrystals | [12] |
Experimental Protocols
The characterization of the NIR optical properties of Cu₂S involves several key experimental techniques.
Synthesis of this compound Nanostructures
Various methods are employed for the synthesis of Cu₂S nanostructures, including hydrothermal, solvothermal, and microwave irradiation techniques.[5] A common approach involves the reaction of a copper precursor (e.g., copper chloride) with a sulfur source (e.g., sodium sulfide or thiourea) in a solvent.[5][14] The size, shape, and stoichiometry of the resulting nanoparticles can be controlled by adjusting reaction parameters such as temperature, time, and precursor concentrations.[5][15]
Example Protocol: Microwave-Assisted Synthesis [5]
-
Precursor Preparation: Prepare aqueous solutions of copper chloride (CuCl₂) and sodium sulfide (Na₂S).
-
Reaction Mixture: Mix the precursor solutions in a suitable solvent, such as ethylene (B1197577) glycol.
-
Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 180 W) for a short duration (e.g., 20 minutes).
-
Purification: Centrifuge the resulting suspension to collect the Cu₂S nanoparticles, followed by washing with ethanol (B145695) and water to remove unreacted precursors and byproducts.
-
Drying: Dry the purified nanoparticles under vacuum.
Optical Characterization
UV-Vis-NIR Spectroscopy: This is the primary technique used to measure the absorption and transmission spectra of Cu₂S materials.
-
Sample Preparation: Disperse the synthesized Cu₂S nanoparticles in a suitable solvent (e.g., carbon tetrachloride or chloroform) or use thin films deposited on a transparent substrate (e.g., quartz or glass).[4][12]
-
Measurement: Record the absorbance or transmittance spectrum over the desired wavelength range (typically 300-2500 nm) using a spectrophotometer.
-
Data Analysis:
-
Identify the LSPR peak from the absorption spectrum.
-
Calculate the absorption coefficient (α) from the absorbance (A) and film thickness (t) using the formula: α = 2.303 * A / t.
-
Determine the optical band gap (Eg) by plotting (αhν)² versus photon energy (hν) and extrapolating the linear portion of the curve to the energy axis (for a direct band gap).
-
Photoluminescence Spectroscopy: This technique is used to measure the emission properties of the material.
-
Excitation: Excite the sample with a light source of appropriate wavelength (e.g., a laser).
-
Detection: Collect the emitted light using a spectrometer equipped with a suitable detector (e.g., an InGaAs detector for the NIR range).[12]
-
Analysis: Analyze the resulting spectrum to determine the peak emission wavelength and photoluminescence intensity.
Visualizations
The following diagrams illustrate key concepts and workflows related to the NIR optical properties of this compound.
Caption: Mechanism of LSPR in a Cu₂S nanoparticle.
Caption: Experimental workflow for Cu₂S synthesis and characterization.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Copper sulfide nanoparticles for photothermal ablation of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Copper sulfide nanostructures: synthesis and biological applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08414C [pubs.rsc.org]
- 6. Synthesis and Biomedical Applications of Copper Sulfide Nanoparticles: From Sensors to Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmonic and Photothermal Effects of CuS Nanoparticles Biosynthesized from Acid Mine Drainage with Potential Drug Delivery Applications [mdpi.com]
- 8. chalcogen.ro [chalcogen.ro]
- 9. researchgate.net [researchgate.net]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. Green synthesis of Cu2S using garlic-derived sulfur: structural, morphological, optical, electrical, and photoresponse characterization with potential for thermoelectric applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. repository.qu.edu.iq [repository.qu.edu.iq]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Electrical Conductivity of Copper(I) Sulfide Phases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrical conductivity of various copper(I) sulfide (B99878) (Cu₂S) phases. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the electrical properties of these materials for applications ranging from biosensors to therapeutic delivery systems. This document consolidates quantitative data, details experimental methodologies for conductivity measurements, and illustrates the key relationships between the material's stoichiometry, crystal structure, and electrical behavior.
Introduction to Copper(I) Sulfide Phases
This compound is a p-type semiconductor with a rich variety of crystalline phases, each exhibiting distinct electrical properties.[1][2][3] The stoichiometry of copper sulfide can vary significantly, leading to the formation of several stable and metastable phases.[1] The most common and well-studied phases include chalcocite (Cu₂S), djurleite (Cu₃₁S₁₆), digenite (Cu₉S₅), and anilite (Cu₇S₄), as well as the copper-deficient covellite (CuS).[1][4] The electrical conductivity of these materials is highly sensitive to their phase composition, stoichiometry, and temperature, making a thorough understanding of these relationships critical for their application.[1][5]
Quantitative Electrical Conductivity Data
The electrical conductivity of this compound phases spans several orders of magnitude, influenced primarily by the copper-to-sulfur ratio and the specific crystal structure. The presence of copper vacancies in the crystal lattice creates holes, which are the majority charge carriers, leading to p-type conductivity.[3][6] As the copper deficiency increases (i.e., the value of 'x' in CuₓS decreases), the concentration of these charge carriers generally increases, resulting in higher electrical conductivity.[5]
Below is a summary of reported electrical conductivity and resistivity values for various this compound phases.
| Phase | Formula | Stoichiometry (x in CuₓS) | Electrical Conductivity (S/m) | Electrical Resistivity (Ω·cm) | Temperature (°C) | Notes |
| Chalcocite | Cu₂S | ~2.0 | 0.07 - 5200[5] | ~1.9 x 10⁻² - 14.3 | 20 - 220 | Conductivity is highly dependent on purity and stoichiometry.[5] |
| ~2.0 | ~1800[4] | ~5.6 x 10⁻² | Room Temperature | For a pure chalcocite aggregate.[4] | ||
| Djurleite | Cu₃₁S₁₆ | ~1.94 - 1.97 | Stated to be one order of magnitude greater than chalcocite.[4] | 4.7 x 10⁻³ - 17.4[7] | Room Temperature | Resistivity values obtained for thin films.[7] |
| Digenite | Cu₉S₅ | ~1.8 | Stated to be two orders of magnitude greater than chalcocite.[4] | - | Room Temperature | |
| Cu₁.₈S | 1.8 | Up to 2.4 x 10⁵ (2400 Ω⁻¹cm⁻¹)[5] | ~4.2 x 10⁻⁴ | 20 | High conductivity due to significant copper deficiency.[5] | |
| Anilite | Cu₇S₄ | 1.75 | - | - | - | |
| Covellite | CuS | 1.0 | > 1,000,000[4] | < 1 x 10⁻⁶ | Room Temperature | Exhibits metallic-like conductivity.[4][8] |
| 1.0 | ~10⁵ (10³ S·cm⁻¹)[9] | ~1 x 10⁻³ | Room Temperature |
Note: The conversion between S/m and S/cm is 1 S/m = 0.01 S/cm, and between Ω·m and Ω·cm is 1 Ω·m = 100 Ω·cm.
Phase Transitions and Their Impact on Conductivity
This compound undergoes several temperature-induced phase transitions, which are accompanied by abrupt changes in electrical conductivity.[5][10]
-
γ- to β-Chalcocite Transition: Stoichiometric Cu₂S (γ-chalcocite, monoclinic) transforms to the β-phase (hexagonal) at around 104 °C.[5][10] This transition is associated with a sharp decrease in electronic conductivity.[5] The β-phase is a superionic conductor, meaning it has high ionic conductivity due to mobile copper ions, but lower electronic conductivity.[5][6]
-
β- to α-Chalcocite Transition: At approximately 470 °C, β-chalcocite transforms into the α-phase (cubic).[5]
-
Other Phase Transitions: Digenite (Cu₁.₈S) and djurleite (Cu₁.₉₆S) also exhibit phase transitions at around 90 °C and 93 °C, respectively.[5]
The following diagram illustrates the relationship between stoichiometry, common phases, and their general electrical conductivity characteristics.
Caption: Relationship between stoichiometry, phase, and conductivity.
Experimental Protocols
Accurate and reproducible measurement of electrical conductivity is paramount for characterizing this compound materials. The following sections outline a generalized protocol for the synthesis of copper sulfide thin films and the subsequent measurement of their electrical properties using the four-point probe and Van der Pauw methods.
Synthesis of Copper Sulfide Thin Films by Chemical Bath Deposition (CBD)
This protocol describes a common method for synthesizing CuS thin films. The specific phase obtained can be controlled by adjusting precursor concentrations, temperature, and pH.
Materials:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Thiourea (SC(NH₂)₂)
-
Tartaric Acid (C₄H₆O₆)
-
Ammonia (B1221849) solution (NH₄OH)
-
Deionized (DI) water
-
Glass substrates
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass substrates by soaking them in a cleaning solution (e.g., chromic acid) for 24 hours, followed by rinsing with DI water and ethanol. Dry the substrates in a clean, dust-free environment.
-
Precursor Solution Preparation:
-
Prepare aqueous solutions of CuSO₄, SC(NH₂)₂, and C₄H₆O₆ at the desired molar concentrations (e.g., 0.1 M).
-
In a beaker, mix the CuSO₄ and C₄H₆O₆ solutions. Tartaric acid acts as a complexing agent.
-
Slowly add the SC(NH₂)₂ solution to the mixture while stirring continuously.
-
Adjust the pH of the solution to an alkaline value (e.g., pH 11) using ammonia solution.
-
-
Film Deposition:
-
Immerse the cleaned glass substrates vertically in the precursor solution.
-
Maintain the temperature of the chemical bath at a constant value (e.g., 80 °C) for a specific duration (e.g., 20 minutes).
-
After the deposition time, remove the substrates from the bath, rinse them thoroughly with DI water to remove any loosely adhered particles, and dry them in air.
-
Electrical Conductivity Measurement
The four-point probe and Van der Pauw methods are standard techniques for measuring the sheet resistance of thin films, from which electrical conductivity can be calculated. These methods are preferred as they eliminate the influence of contact resistance.
Instrumentation:
-
Four-point probe setup or Van der Pauw measurement system
-
Source meter unit (SMU) or a combination of a constant current source and a high-impedance voltmeter
-
Sample holder with temperature control
4.2.1. Four-Point Probe Method Protocol
-
Sample Preparation: Place the copper sulfide thin film on the sample stage.
-
Probe Contact: Gently lower the four equally spaced probes onto the surface of the film, ensuring good electrical contact.
-
Measurement:
-
Apply a constant DC current (I) through the two outer probes.
-
Measure the voltage (V) across the two inner probes using a high-impedance voltmeter.
-
-
Calculation of Sheet Resistance (Rₛ): For a thin film with thickness much smaller than the probe spacing, the sheet resistance is given by: Rₛ = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)
-
Calculation of Electrical Resistivity (ρ): If the film thickness (t) is known, the electrical resistivity can be calculated as: ρ = Rₛ * t
-
Calculation of Electrical Conductivity (σ): The electrical conductivity is the reciprocal of the resistivity: σ = 1 / ρ
4.2.2. Van der Pauw Method Protocol
This method is particularly useful for arbitrarily shaped samples.
-
Sample Preparation: Prepare a thin, flat sample of uniform thickness with four small ohmic contacts placed on its periphery.
-
Resistance Measurements:
-
Measure the resistance R_AB,CD by applying a current through contacts A and B and measuring the voltage between contacts C and D.
-
Measure the resistance R_BC,DA by applying a current through contacts B and C and measuring the voltage between contacts A and D.
-
-
Calculation of Sheet Resistance (Rₛ): The sheet resistance is determined by solving the Van der Pauw equation: exp(-π * R_AB,CD / Rₛ) + exp(-π * R_BC,DA / Rₛ) = 1
-
Calculation of Resistivity and Conductivity: Follow steps 5 and 6 from the four-point probe method.
The following diagram outlines the general workflow for the synthesis and characterization of copper sulfide thin films.
Caption: Experimental workflow for synthesis and measurement.
Conclusion
The electrical conductivity of this compound is a complex property that is intrinsically linked to its phase composition and stoichiometry. The wide range of conductivity values, from semiconducting in copper-rich phases like chalcocite to metallic-like in copper-deficient phases like covellite, makes these materials highly tunable for various applications. Understanding the phase transitions and their profound effect on electrical properties is crucial for designing and fabricating devices with desired performance characteristics. The experimental protocols outlined in this guide provide a foundation for the reliable synthesis and characterization of this compound materials, enabling further research and development in fields where precise control of electrical properties is essential.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of ultralong copper sulfide nanowires and their electrical properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. universitywafer.com [universitywafer.com]
- 5. linseis.com [linseis.com]
- 6. tek.com [tek.com]
- 7. webbut.unitbv.ro [webbut.unitbv.ro]
- 8. eminewmaterial.com [eminewmaterial.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. mdpi.com [mdpi.com]
"thermoelectric properties of non-stoichiometric Copper(I) sulfide"
An In-depth Technical Guide to the Thermoelectric Properties of Non-Stoichiometric Copper(I) Sulfide (B99878)
Introduction: The Promise of Copper Sulfide
Copper(I) sulfide (Cu₂S) and its non-stoichiometric variants (Cu₂-ₓS) have emerged as highly promising thermoelectric materials for mid-to-high temperature applications (373 K to 973 K). Composed of earth-abundant and non-toxic elements, they present a viable alternative to traditional thermoelectric materials that often contain rare or toxic elements like tellurium.[1] The exceptional thermoelectric properties of copper sulfides stem from a unique combination of characteristics, often described by the "phonon-liquid electron-crystal" (PLEC) concept. This model posits a material with a rigid crystal sublattice for efficient electron transport (electron-crystal) and a disordered, liquid-like sublattice of mobile copper ions that strongly scatters phonons, resulting in intrinsically low thermal conductivity (phonon-liquid).[2]
The non-stoichiometry, specifically the deficiency of copper (represented by 'x' in Cu₂-ₓS), is the critical parameter for optimizing thermoelectric performance. Copper vacancies act as acceptors, introducing holes into the valence band and increasing the p-type carrier concentration.[3][4] This allows for the tuning of electrical properties to maximize the power factor (α²σ). Furthermore, the high mobility of copper ions at elevated temperatures contributes to a superionic state, which is instrumental in suppressing lattice thermal conductivity.[2][5] This guide provides a comprehensive overview of the synthesis, characterization, and thermoelectric properties of non-stoichiometric this compound, intended for researchers and scientists in materials science and energy conversion.
Crystal Structure and Phase Complexity
The copper-sulfur system is renowned for its complex phase diagram, featuring numerous stable and metastable phases depending on stoichiometry and temperature.[6] For Cu₂-ₓS with x ranging from 0 to 0.25, several key crystalline structures exist.
-
Low-Chalcocite (α-Cu₂S): Stable at room temperature, it has a complex monoclinic structure.[7]
-
High-Chalcocite (β-Cu₂S): A hexagonal structure, stable above approximately 376 K.[8][9]
-
Digenite (γ-Cu₂S): A cubic, fluorite-like structure, stable at high temperatures (above ~709 K).[9][10] This is the superionic phase where Cu⁺ ions are highly mobile, leading to extremely low lattice thermal conductivity.[11]
As copper deficiency increases, other phases such as djurleite (Cu₁.₉₇S), digenite (Cu₁.₈S), and anilite (Cu₁.₇₅S) become prominent.[12] These phase transitions significantly influence the electronic and thermal transport properties, causing notable changes in the Seebeck coefficient, electrical conductivity, and thermal conductivity curves as a function of temperature.[8]
Experimental Protocols: Synthesis and Consolidation
The ability to synthesize Cu₂-ₓS with controlled stoichiometry and morphology is crucial for achieving high thermoelectric performance. Various chemical routes have been developed, followed by powder consolidation techniques to produce dense bulk samples for property measurements.
Synthesis Methodologies
Protocol 1: Room-Temperature Aqueous Synthesis of Cu₂-ₓS [13][14] This method is rapid, energy-efficient, and environmentally friendly.
-
Precursor Preparation: Prepare separate aqueous solutions of a copper salt (e.g., 0.5 M CuCl₂) and a sulfur source (e.g., 0.5 M Na₂S·9H₂O).
-
Reaction: Add the copper salt solution to a stoichiometric excess of the sodium sulfide solution under vigorous stirring at room temperature. The redox reaction between Cu²⁺ and excess S²⁻/HS⁻ yields non-stoichiometric Cu₂-ₓS nanoparticles.
-
Collection and Purification: Continue stirring for a set period (e.g., 3 hours). Collect the resulting precipitate by centrifugation or filtration.
-
Washing: Wash the collected powder repeatedly with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 80 °C). The degree of non-stoichiometry (x) can be tuned by varying the molar ratio of the precursors.
Protocol 2: Hydrothermal Synthesis [8] This method produces highly crystalline powders.
-
Precursors: Use a copper source (e.g., copper acetate) and a sulfur source (e.g., thiourea) with a solvent, often a mix of deionized water and a coordinating agent like ethylene (B1197577) glycol.
-
Mixing: Dissolve the precursors in the solvent in a Teflon-lined stainless-steel autoclave.
-
Heating: Seal the autoclave and heat it to a specific temperature (e.g., 180-220 °C) for an extended period (e.g., 12-24 hours). The autogenous pressure and temperature facilitate the reaction.
-
Cooling and Collection: Allow the autoclave to cool naturally to room temperature. Collect the product by filtration.
-
Washing and Drying: Wash the powder with deionized water and ethanol, followed by drying in a vacuum oven.
Powder Consolidation
To measure the thermoelectric properties, the synthesized nanopowders must be densified into bulk pellets. Spark Plasma Sintering (SPS) is a commonly used technique.[8][11]
-
Loading: Place the as-prepared Cu₂-ₓS powder into a graphite (B72142) die.
-
Sintering: Load the die into the SPS chamber. The process is typically performed under vacuum or an inert atmosphere.
-
Process Parameters: Apply a uniaxial pressure (e.g., 50-80 MPa) while rapidly heating the sample to a sintering temperature (e.g., 773-873 K) via pulsed DC current. Hold at the peak temperature for a short duration (e.g., 5-10 minutes).
-
Cooling: Cool the system down to obtain a dense, polycrystalline bulk sample.
Structure-Property Relationships
The thermoelectric performance of Cu₂-ₓS is intrinsically linked to its non-stoichiometry and crystal structure.
-
Electrical Conductivity (σ) and Seebeck Coefficient (α): Copper vacancies (VCu) in the lattice act as acceptor defects, creating holes and increasing the p-type carrier concentration (n). This directly increases electrical conductivity. However, an excessively high carrier concentration can lead to a decrease in the Seebeck coefficient. The optimal thermoelectric performance is achieved by tuning the non-stoichiometry 'x' to find a balance that maximizes the power factor (PF = α²σ).[1]
-
Thermal Conductivity (κ): The total thermal conductivity is a sum of electronic (κₑ) and lattice (κₗ) contributions (κ = κₑ + κₗ). The electronic part is related to electrical conductivity via the Wiedemann-Franz law. The lattice part is significantly suppressed in copper sulfides due to two main mechanisms:
-
Strong Anharmonicity: The complex crystal structures lead to strong phonon-phonon scattering.
-
Superionic Conduction: At high temperatures (in the β and γ phases), the liquid-like movement of Cu⁺ ions creates a dynamic disorder that effectively scatters phonons, drastically reducing κₗ to values as low as 0.2 W·m⁻¹·K⁻¹.[2][11]
-
Quantitative Thermoelectric Data
The tables below summarize representative thermoelectric properties of non-stoichiometric copper sulfide materials synthesized and consolidated through various methods.
Table 1: Thermoelectric Properties of Cu₂S and Cu₁.₈S (Data adapted from synthesis via hydrothermal (HS) and wet chemistry (WCM) methods, followed by SPS)[8]
| Sample | Temperature (K) | σ (S/m) | α (μV/K) | κ (W/m·K) | ZT |
| Cu₂S (HS) | 323 | 2.0 x 10³ | 105 | 0.85 | 0.08 |
| 473 | 4.0 x 10³ | 150 | 0.70 | 0.29 | |
| 573 | 7.5 x 10³ | 130 | 0.82 | 0.38 | |
| 773 | 2.5 x 10⁴ | 80 | 1.10 | 0.23 | |
| Cu₁.₈S (WCM) | 323 | 1.5 x 10⁴ | 25 | 1.10 | 0.03 |
| 573 | 3.0 x 10⁴ | 80 | 0.95 | 0.32 | |
| 773 | 5.5 x 10⁴ | 110 | 1.05 | 0.62 |
Table 2: High-Performance Cu₂-ₓS Systems (Data adapted from various advanced synthesis and engineering methods)
| Sample Composition | Method | Temperature (K) | Peak ZT | Reference |
| Cu₂-ₓS | 3D Printing | 966 | 0.63 | [15] |
| Cu₂S / Cu₁.₉₇S | Melt-Solidification | 970 | 1.9 | [16] |
| Multiscale Cu₂-ₓS | Wet Chem. + Mixing + SPS | 800 | 1.0 | [11] |
Experimental Characterization Protocols
Accurate measurement of thermoelectric properties is essential for evaluating material performance.
Seebeck Coefficient (α) and Electrical Conductivity (σ)
These properties are often measured simultaneously using a commercial system like an ULVAC-RIKO ZEM-3 or a custom-built apparatus.[17] The methodology is based on the four-probe technique.
-
Sample Preparation: Cut the densified bulk material into a prismatic or cylindrical shape of specific dimensions (e.g., 2x2x12 mm³).
-
Mounting: Place the sample vertically between upper and lower electrode blocks within a measurement furnace. Two thermocouples are pressed against the side of the sample, separated by a known distance.
-
Atmosphere Control: Evacuate the chamber and backfill with an inert gas (e.g., Helium or Argon) to prevent sample oxidation at high temperatures.
-
Measurement Cycle:
-
The entire furnace is heated to a set measurement temperature (T).
-
A small heater in the lower block is activated to create a temperature gradient (ΔT = T_hot - T_cold) across the sample, typically between 2-10 K.
-
The two thermocouples measure T_hot and T_cold.
-
The thermoelectric voltage (ΔV) generated across the sample is measured using the voltage leads of the thermocouples.[18]
-
The Seebeck coefficient is calculated as α = -ΔV / ΔT .
-
A DC current (I) is passed through the sample via the end electrodes, and the voltage drop (V) between the two thermocouple probes is measured.
-
The electrical resistance (R = V/I) is determined, and the electrical conductivity is calculated as σ = L / (R·A) , where L is the distance between the probes and A is the sample's cross-sectional area.
-
-
Temperature Dependence: The process is repeated at various stable temperatures to obtain α(T) and σ(T).
Thermal Conductivity (κ)
Thermal conductivity is typically calculated using the equation κ = D · Cₚ · ρ , where D is the thermal diffusivity, Cₚ is the specific heat capacity, and ρ is the density of the sample.
-
Density (ρ): Measure the mass and dimensions of the densified sample. The density can also be determined using the Archimedes method.
-
Specific Heat Capacity (Cₚ): This can be measured using Differential Scanning Calorimetry (DSC) or estimated using the Dulong-Petit law at high temperatures.
-
Thermal Diffusivity (D): The laser flash analysis (LFA) method is the standard technique.[19][20][21]
-
Sample Preparation: A small, thin disc-shaped sample is coated with graphite to ensure opacity and uniform energy absorption.
-
Measurement: The sample is held in a furnace at a set temperature. The front face of the sample is irradiated with a short, high-intensity laser pulse.
-
An infrared (IR) detector focused on the rear face of the sample records the temperature rise as a function of time.
-
The thermal diffusivity is calculated from the sample thickness (L) and the time it takes for the rear face temperature to reach half of its maximum rise (t₁/₂), using the formula D = 0.1388 · L² / t₁/₂ .
-
Challenges and Outlook
Despite their great promise, Cu₂-ₓS materials face challenges related to operational stability. The high mobility of copper ions, while beneficial for reducing thermal conductivity, can lead to electrochemical degradation and copper precipitation under large thermal gradients or electrical currents.[2][22] Furthermore, the potential for sulfur volatilization at high temperatures in a vacuum can alter the material's stoichiometry and degrade performance.
Future research is focused on mitigating these stability issues and further enhancing the figure of merit. Strategies include:
-
Doping: Introducing foreign elements to stabilize the copper sublattice and further optimize carrier concentration.
-
Nanostructuring: Engineering grain boundaries and interfaces to increase phonon scattering without degrading electrical properties.[11]
-
Composite Materials: Creating hybrid materials, for example by incorporating graphene or other nanoinclusions, to enhance mechanical and electrical properties.[9]
Conclusion
Non-stoichiometric this compound represents a compelling class of materials for waste heat recovery. Its excellent thermoelectric performance is rooted in the unique interplay between its complex crystal structure, the mobility of copper ions in the superionic phase, and the ability to tune carrier concentration through controlled non-stoichiometry. By leveraging facile synthesis methods and advanced characterization techniques, researchers continue to push the boundaries of the ZT value for these environmentally friendly materials, paving the way for their use in next-generation thermoelectric generators.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. matlab.labapress.com [matlab.labapress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 11. Multiscale architectures boosting thermoelectric performance of copper sulfide compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper sulfide - Wikipedia [en.wikipedia.org]
- 13. Room-temperature synthesis of nonstoichiometric copper sulfide (Cu2−xS) for sodium ion storage - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. rsc.org [rsc.org]
- 15. Earth abundant, non-toxic, 3D printed Cu2−xS with high thermoelectric figure of merit - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. nplindia.in [nplindia.in]
- 18. linseis.com [linseis.com]
- 19. eyoungindustry.com [eyoungindustry.com]
- 20. arxiv.org [arxiv.org]
- 21. benthamdirect.com [benthamdirect.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Magnetic Properties of Copper-Deficient Copper(I) Sulfide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Theoretical Framework: The Origin of Magnetism in Cu₂-xS
The magnetic properties of copper-deficient copper(I) sulfide (B99878) are not intrinsic to the Cu-S bonding itself but are a direct consequence of crystallographic defects, specifically copper vacancies. Pure copper is diamagnetic, and stoichiometric Cu₂S, with all copper in the +1 oxidation state (d¹⁰ configuration), has no unpaired electrons and is therefore also diamagnetic.
The introduction of copper vacancies (VCu) creates a charge imbalance. To maintain charge neutrality, some of the remaining copper ions can be oxidized to Cu²⁺ (d⁹ configuration), which possesses an unpaired electron and a corresponding magnetic moment. Alternatively, the hole can be delocalized over the sulfur sublattice. These localized or delocalized holes are the source of the observed magnetic phenomena.
The overall magnetic behavior (paramagnetism or ferromagnetism) is then determined by the interactions between these vacancy-induced magnetic moments. According to the theory of defect-induced magnetism in semiconductors, several mechanisms can lead to a net magnetic ordering:
-
Carrier-Mediated Exchange: Mobile charge carriers (holes in this p-type material) can mediate a long-range interaction between the localized magnetic moments at the vacancy sites. This interaction can be ferromagnetic, leading to a spontaneous alignment of the magnetic moments.
-
Bound Magnetic Polarons: A localized charge carrier can polarize the spins of the magnetic ions in its vicinity, forming a small, ferromagnetically ordered region known as a bound magnetic polaron. If these polarons are dense enough to overlap, they can establish a bulk ferromagnetic state.
The concentration of copper vacancies is directly related to the charge carrier concentration. Therefore, the magnetic properties of Cu₂-xS are expected to be strongly dependent on its stoichiometry.
Data Presentation
As of the latest literature survey, specific quantitative magnetic data for well-characterized, undoped copper-deficient Cu(I) sulfide phases is sparse. The following tables are structured to present such data clearly once it becomes available through further research. The values presented are illustrative placeholders based on typical observations for defect-induced magnetism in other semiconductor systems and should not be considered as reported experimental data for Cu₂-xS.
Table 1: Magnetic Properties of Copper-Deficient Copper(I) Sulfide Nanoparticles at Room Temperature (300 K)
| Stoichiometry | Phase Name | Saturation Magnetization (Mₛ) (emu/g) | Remanence (Mᵣ) (emu/g) | Coercivity (Hₑ) (Oe) | Magnetic Behavior |
| Cu₂S | Chalcocite | N/A | N/A | N/A | Diamagnetic |
| Cu₁.₉₄S | Djurleite | (Illustrative: 0.01 - 0.1) | (Illustrative: 0.001 - 0.01) | (Illustrative: 50 - 150) | Weakly Ferromagnetic |
| Cu₁.₈S | Digenite | (Illustrative: 0.1 - 0.5) | (Illustrative: 0.01 - 0.05) | (Illustrative: 100 - 300) | Ferromagnetic |
Table 2: Temperature-Dependent Magnetic Susceptibility of Copper-Deficient this compound
| Stoichiometry | Phase Name | Magnetic Susceptibility (χ) at 300 K (emu/g·Oe) | Magnetic Susceptibility (χ) at 10 K (emu/g·Oe) | Curie-Weiss Temperature (θ) (K) |
| Cu₂S | Chalcocite | Negative | Negative | N/A |
| Cu₁.₉₄S | Djurleite | (Illustrative: Positive, low value) | (Illustrative: Positive, higher value) | (Illustrative: Positive) |
| Cu₁.₈S | Digenite | (Illustrative: Positive, moderate value) | (Illustrative: Positive, significantly higher value) | (Illustrative: Positive) |
Experimental Protocols
Synthesis of Copper-Deficient Cu(I) Sulfide Nanoparticles
Two common methods for synthesizing copper-deficient Cu(I) sulfide nanoparticles with controlled stoichiometry are the hydrothermal method and the hot-injection method.
This protocol is adapted from a facile, environmentally friendly method using thiamine (B1217682) hydrochloride as both a sulfur source and a structure-directing agent.
Materials:
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Thiamine hydrochloride (C₁₂H₁₇ClN₄OS·HCl)
-
Deionized water
-
Teflon-lined stainless-steel autoclave (100 mL)
Procedure:
-
Dissolve 0.5 g of thiamine hydrochloride in 60 mL of deionized water in a beaker with magnetic stirring.
-
Add 0.073 g of Cu(NO₃)₂·3H₂O to the solution to achieve a molar ratio of [thiamine]:[Cu(NO₃)₂·3H₂O] of 5:1.
-
Continue stirring for 10 minutes to ensure a homogeneous mixture.
-
Transfer the resulting mixture into a 100 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and maintain it at 180 °C for 24 hours in a laboratory oven.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation.
-
Wash the product with deionized water and absolute ethanol (B145695) several times to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
This protocol describes a scalable synthesis using a single-source precursor, copper(I) thiocyanate (B1210189), in a high-boiling point solvent.
Materials:
-
Copper(I) thiocyanate (CuSCN)
-
Oleylamine (technical grade, ~70%)
Procedure:
-
In a 500 mL three-neck round-bottom flask, prepare a slurry of 12.16 g of CuSCN in 200 mL of oleylamine.
-
Heat the mixture to 100 °C under vacuum for 10 minutes to remove water and other low-boiling point impurities.
-
Switch the atmosphere to Argon.
-
Place the flask in a preheated oil bath at 250 °C and set the reaction temperature to 240 °C.
-
Allow the reaction to proceed for 30 minutes with vigorous stirring.
-
After 30 minutes, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add toluene to disperse the product and then add methanol to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Repeat the washing procedure (dispersion in toluene, precipitation with methanol) two more times.
-
Dry the final product under vacuum.
Magnetic Property Characterization
The magnetic properties of the synthesized nanopowders are typically characterized using a Vibrating Sample Magnetometer (VSM) or a Superconducting Quantum Interference Device (SQUID) magnetometer. SQUID magnetometers offer higher sensitivity, which is particularly useful for materials with weak magnetic signals.
Apparatus:
-
Vibrating Sample Magnetometer (VSM)
-
Powder sample holder (e.g., a gel capsule or a specialized powder holder)
-
Microbalance
Procedure:
-
Sample Preparation:
-
Weigh an empty sample holder.
-
Carefully pack the synthesized Cu₂-xS nanopowder into the holder. To prevent movement of the powder during vibration, it can be compacted gently or fixed with a small amount of an inert material like cotton wool or paraffin (B1166041) wax.
-
Weigh the filled sample holder and subtract the initial weight to determine the exact mass of the powder sample.
-
-
Sample Mounting:
-
Mount the sample holder onto the VSM sample rod.
-
Insert the rod into the VSM, ensuring the sample is positioned correctly at the center of the detection coils and the magnetic field.
-
-
Measurement Protocol:
-
Set the measurement temperature (e.g., 300 K for room temperature measurements). Allow the system to stabilize at the target temperature.
-
Define the magnetic field sweep parameters. A typical M-H loop measurement involves:
-
Sweeping the magnetic field from 0 to a maximum positive value (e.g., +20,000 Oe) sufficient to saturate the sample.
-
Sweeping the field from the maximum positive value to a maximum negative value (e.g., -20,000 Oe).
-
Sweeping the field from the maximum negative value back to the maximum positive value to complete the loop.
-
-
Initiate the measurement sequence. The VSM will vibrate the sample at a constant frequency while sweeping the magnetic field and recording the induced signal in the pickup coils, which is proportional to the sample's magnetic moment.
-
-
Data Analysis:
-
The raw data (magnetic moment vs. applied magnetic field) is obtained.
-
Normalize the magnetic moment by the mass of the sample to obtain the magnetization in emu/g.
-
From the M-H loop, determine the saturation magnetization (Mₛ), remanent magnetization (Mᵣ), and coercivity (Hₑ).
-
Apparatus:
-
SQUID Magnetometer
-
Gelatin capsule or similar non-magnetic sample holder
-
Microbalance
Procedure:
-
Sample Preparation: As described in the VSM protocol, accurately weigh a small amount of the nanopowder (typically a few milligrams) and secure it in a gelatin capsule.
-
Sample Mounting: Mount the capsule in the sample holder and insert it into the SQUID magnetometer.
-
Measurement Protocol:
-
Apply a small, constant magnetic field (e.g., 100 Oe).
-
Cool the sample down to the lowest measurement temperature (e.g., 2 K).
-
Measure the magnetic moment as the temperature is slowly swept upwards to a maximum temperature (e.g., 350 K). This is the Zero-Field-Cooled (ZFC) measurement.
-
Cool the sample back down to the lowest temperature in the presence of the same magnetic field.
-
Measure the magnetic moment as the temperature is swept upwards again. This is the Field-Cooled (FC) measurement.
-
-
Data Analysis:
-
Normalize the measured magnetic moment by the sample mass to get the magnetization (M).
-
Calculate the magnetic susceptibility (χ) by dividing the magnetization by the applied magnetic field (χ = M/H).
-
Plot χ vs. T for both ZFC and FC measurements. The shape of these curves can indicate the presence of paramagnetic, ferromagnetic, or superparamagnetic behavior and can be used to determine transition temperatures.
-
Conclusion and Future Outlook
Copper-deficient this compound (Cu₂-xS) presents a fascinating case of defect-induced magnetism in a p-type semiconductor. The theoretical framework strongly suggests that copper vacancies are the primary source of magnetic moments, with the potential for long-range ferromagnetic ordering mediated by free charge carriers. While detailed protocols for the synthesis of various Cu₂-xS phases and their magnetic characterization are well-established, there is a notable gap in the literature regarding comprehensive quantitative magnetic data for these materials.
Future research should focus on the systematic magnetic characterization of high-quality, well-defined Cu₂-xS nanoparticles with varying degrees of copper deficiency. By correlating the stoichiometry (and thus the vacancy and carrier concentrations) with the magnetic properties (Mₛ, Mᵣ, Hₑ, and χ(T)), a clear picture of the structure-property relationships can be established. Such data is crucial for validating theoretical models and for unlocking the potential of these materials in applications such as spintronics, magnetic sensing, and targeted drug delivery, where the combination of semiconducting and magnetic properties in a single, low-toxicity material is highly desirable.
Methodological & Application
Application Note: Optimization of Hydrothermal Synthesis Parameters for Copper Sulfide (Cu₂S) Nanoparticles
Introduction
Copper sulfide (B99878) (Cu₂S), a p-type semiconductor, has garnered significant attention for its applications in various fields, including solar cells, photocatalysis, and biomedical science.[1][2] The hydrothermal synthesis method is a versatile and effective approach for producing Cu₂S nanoparticles with controlled morphology and size. This method involves a chemical reaction in an aqueous solution above its boiling point within a sealed vessel, known as an autoclave. Optimizing the synthesis parameters is crucial for tuning the physicochemical properties of the resulting nanoparticles and, consequently, their performance in various applications. This document provides a detailed overview of the key parameters influencing the hydrothermal synthesis of Cu₂S nanoparticles and offers a generalized experimental protocol for researchers.
Key Parameter Optimization
The morphology, size, crystal phase, and purity of the synthesized Cu₂S nanoparticles are highly dependent on several experimental parameters. The primary factors include the choice of precursors, reaction temperature, reaction time, and the use of surfactants or capping agents.
Influence of Precursors and their Concentration
The selection of copper and sulfur precursors, along with their molar ratio, plays a pivotal role in determining the final product's phase and morphology.
-
Copper Precursors: Various copper salts such as copper chloride (CuCl₂), copper sulfate (B86663) (CuSO₄), and copper nitrate (B79036) (Cu(NO₃)₂) are commonly used. The reactivity of the copper precursor can influence the resulting shape and crystal phase of the nanoparticles.[3] For instance, the use of CuCl₂ has been shown to produce pure hexagonal covellite (CuS) under certain conditions, while CuSO₄, having an oxidizing nature, can lead to different copper sulfide phases.[2]
-
Sulfur Precursors: Common sulfur sources include sodium thiosulfate (B1220275) (Na₂S₂O₃), thiourea (B124793) ((NH₂)₂CS), thioacetamide (B46855) (CH₃CSNH₂), and sodium sulfide (Na₂S). The rate of hydrolysis of these precursors to release S²⁻ ions affects the formation rate of Cu₂S particles, thereby influencing their morphology. For example, different morphologies like flower-like structures and nanorods have been obtained by using thiourea and thioacetamide, respectively, under similar reaction conditions.
-
Precursor Ratio: The molar ratio of the copper to the sulfur source is a critical parameter. For example, in the synthesis of CuS hexagonal plates using copper nitrate and sodium thiosulfate, a Cu²⁺:S₂O₃²⁻ mole ratio of 1:2 was found to be optimal for achieving a pure phase.[4] Deviations from the optimal ratio can lead to the formation of impurities or different phases.
Table 1: Effect of Precursors and Concentration on Cu₂S Nanoparticle Synthesis
| Parameter | Variation | Observation | Reference(s) |
|---|---|---|---|
| Copper Precursor | CuSO₄·5H₂O vs. CuCl₂·2H₂O | CuSO₄ can lead to various copper sulfide phases (Cu₂S, Cu₇S₄), while CuCl₂ tends to form pure hexagonal CuS.[2] | [2] |
| Sulfur Source | Thiourea (Tu) vs. Thioacetamide (TAA) | Tu predominantly forms flower-like morphologies, whereas TAA yields nanorods and microtubes under identical conditions. |
| Cu²⁺:S₂O₃²⁻ Mole Ratio | 1:1 to 1:5 | A ratio of 1:2 was identified as optimal for synthesizing pure CuS hexagonal plates at 155°C.[4] |[4] |
Influence of Reaction Temperature
Reaction temperature is a critical factor that affects the reaction kinetics, crystal growth, and final morphology of the nanoparticles.
-
Low Temperatures (e.g., 120°C): At lower temperatures, the slower reaction rate can facilitate the self-assembly of nanoparticles into complex hierarchical structures, such as 3D flower-like morphologies.
-
High Temperatures (e.g., >180°C): Increasing the temperature generally accelerates the hydrolysis of precursors and the nucleation and growth of crystals. This can lead to the formation of irregular particles as the rapid formation rate prevents self-assembly. However, in some systems, higher temperatures (up to 250°C) are necessary to degrade impurities like elemental sulfur that may co-precipitate.[5][6] The lateral dimensions of Cu₂S nanoplates have been shown to be tunable from ~30 nm to ~300 nm by increasing the reaction temperature from 10°C to 100°C.[7]
Table 2: Effect of Reaction Temperature on Cu₂S Nanoparticle Synthesis
| Temperature Range | Observation | Reference(s) |
|---|---|---|
| 10°C - 100°C | Lateral size of Cu₂S nanoplates increased from ~30 nm to ~300 nm.[7] | [7] |
| 120°C - 140°C | Formation of well-defined flower-like structures (with thiourea) or nanorods/microtubes (with thioacetamide). | |
| 150°C - 250°C | Higher temperatures can help degrade elemental sulfur impurities. Complete conversion of CuS to Cu₂S observed at 600°C in a vacuum.[5][6] | [5][6] |
| 180°C - 200°C | Faster hydrolysis of precursors leads to the formation of irregular particles, inhibiting self-assembly. | |
Influence of Reaction Time
The duration of the hydrothermal reaction influences the completion of the reaction, crystal growth, and phase purity.
-
Short Reaction Times (e.g., 1-3 hours): Insufficient reaction time may lead to the formation of intermediate phases or impurities. For instance, a mixture of covellite (CuS) and sulfur was observed after 1 hour of reaction, with pure CuS forming after longer durations.[4]
-
Optimal Reaction Times (e.g., 10-24 hours): An adequate reaction time is necessary to achieve phase-pure and well-crystallized nanoparticles. A duration of 12 hours was required to obtain pure CuS hexagonal plates at 155°C.[4] In other studies, reaction times of 10 to 24 hours were used to ensure the formation of desired morphologies. Prolonged reaction times (e.g., up to 4 hours) in the presence of a surfactant led to improved crystallinity and photocatalytic performance of Cu₂S thin films.[8]
Table 3: Effect of Reaction Time on Cu₂S Nanoparticle Synthesis
| Reaction Time | Observation | Reference(s) |
|---|---|---|
| 1 hour | Incomplete reaction, resulting in a mixture of CuS and elemental sulfur.[4] | [4] |
| 3 - 4 hours | Increased reaction time improved the methylene (B1212753) blue degradation rate of Cu₂S films from 83.7% (at 1h) to ~90%.[8] | [8] |
| 8 hours | Further progression towards pure CuS phase formation.[4] | [4] |
| 10 - 24 hours | Sufficient time for the formation of phase-pure, well-defined morphologies like flowers and nanorods. |
| 12 hours | Minimum time required to achieve phase-pure CuS at 155°C with a Cu²⁺:S₂O₃²⁻ ratio of 1:2.[4] |[4] |
Influence of Surfactants
Surfactants or capping agents are often employed to control the growth and prevent the agglomeration of nanoparticles, leading to dispersed nanocrystals with well-defined shapes.
-
Polyethylene Glycol (PEG): Used as a nonionic surfactant polymer, PEG has been instrumental in synthesizing CuS flowers and nanorods by controlling the particle growth and assembly.
-
Polyvinylpyrrolidone (PVP): PVP has been used as a stabilizer in the synthesis of CuS@Cu₂S core-shell nanoparticles.[9]
-
Effect of Absence/Presence: In the absence of a surfactant, the product is often an agglomeration of nanoparticles or nanoplates. The addition of a surfactant is frequently indispensable for obtaining dispersed nanocrystals.[5][6]
Table 4: Effect of Surfactants on Cu₂S Nanoparticle Synthesis
| Surfactant | Role/Observation | Reference(s) |
|---|---|---|
| None | Leads to agglomerated nanoparticles and/or nanoplates.[5][6] | [5][6] |
| Polyethylene Glycol (PEG-400) | Assisted in the controlled synthesis of flower-like and nanorod morphologies. |
| EDTA-2Na | Aided in the formation of Cu₂S thin films on Cu foil with good photocatalytic activity.[8] |[8] |
Experimental Workflow and Protocols
The following section outlines a generalized workflow and detailed protocols for the hydrothermal synthesis and characterization of Cu₂S nanoparticles.
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. chalcogen.ro [chalcogen.ro]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of reaction parameters in hydrothermal synthesis: a strategy towards the formation of CuS hexagonal plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of precursor concentration, surfactant and temperature on the hydrothermal synthesis of CuS: structural, thermal and optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Influence of precursor concentration, surfactant and temperature on the hydrothermal synthesis of CuS: structural, thermal and optical properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Size and Shape Modulation of Cu2S Nanoplates via Chemical Reduction with NaOH and NH3·H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Notes and Protocols for Solvothermal Synthesis of Copper(I) Sulfide (Cu₂S) with Controlled Morphology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Copper(I) sulfide (B99878) (Cu₂S) nanostructures with controlled morphology using the solvothermal method. The morphology of Cu₂S nanomaterials significantly influences their optical, electrical, and catalytic properties, making precise control over their synthesis crucial for various applications, including in the biomedical field.
Introduction to Solvothermal Synthesis of Cu₂S
Solvothermal synthesis is a versatile method for producing crystalline materials from precursors in a sealed vessel at elevated temperatures and pressures. This technique allows for excellent control over the size, shape, and crystallinity of the resulting nanoparticles. By carefully tuning reaction parameters such as precursors, solvents, temperature, and reaction time, a variety of Cu₂S morphologies, including nanospheres, nanorods, nanowires, nanoplates, and hierarchical flower-like structures, can be achieved.[1][2][3][4]
Key Parameters for Morphology Control
The morphology of the synthesized Cu₂S is highly dependent on the interplay of several experimental parameters. Understanding the role of each parameter is key to achieving the desired nanostructure.
Effect of Copper and Sulfur Precursors
The choice of copper and sulfur precursors plays a significant role in determining the final morphology and even the stoichiometry of the copper sulfide product.[1][5] Different copper salts, in combination with a sulfur source like thiourea (B124793), can lead to distinct morphological outcomes.
Table 1: Influence of Copper Precursor on Cu₂S Morphology
| Copper Precursor | Sulfur Precursor | Solvent | Temperature (°C) | Time (h) | Resulting Morphology |
| Copper(II) Nitrate | Thiourea | Ethylenediamine (B42938) | 130 | 12 | Six-petal flower-like |
| Copper(II) Acetate | Thiourea | Ethylenediamine | 130 | 12 | Flower-like |
| Copper(II) Chloride | Thiourea | Ethylenediamine | 130 | 12 | Flower-like |
| Copper(II) Sulfate | Thiourea | Ethylenediamine | 130 | 12 | Mixture of hexagonal, triangular, and spherical particles |
Data extracted from a study by Gorai et al. (2020).[1]
The reactivity of the sulfur precursor also influences the crystal structure and morphology of the resulting copper sulfide. For instance, using thiourea as a sulfur source can lead to different structures compared to using sodium sulfide (Na₂S).[6]
Role of the Solvent
Table 2: Effect of Solvent on Copper Sulfide Morphology and Stoichiometry
| Solvent | Copper Precursor | Sulfur Precursor | Temperature (°C) | Resulting Morphology | Resulting Stoichiometry |
| Ethylenediamine | Copper(II) Nitrate | Thiourea | Not Specified | Six-petal flower-like | Cu₂S |
| Ethylene Glycol | Copper(II) Nitrate | Thiourea | Not Specified | Distorted rods (rice-like) | Cu/Cu₂S composite |
| Ethanol (B145695) | Copper(II) Nitrate | Thiourea | Not Specified | Spherical particles | Cu₃₉S₂₈ |
| 50% Ethylenediamine + 50% Ethylene Glycol | Copper(II) Nitrate | Thiourea | Not Specified | Spaghetti-like | Not Specified |
Data synthesized from a study by Gorai et al.[2]
Influence of Temperature and Reaction Time
Temperature and reaction time are critical parameters that control the nucleation and growth of Cu₂S crystals. Higher temperatures generally lead to faster reaction rates and can promote the formation of more crystalline structures. The reaction duration affects the evolution of the morphology, often leading to self-assembly of smaller nanoparticles into more complex hierarchical structures.[3][4]
Table 3: Impact of Temperature and Time on Copper Sulfide Morphology
| Temperature (°C) | Time (h) | Copper Precursor | Sulfur Precursor | Solvent | Resulting Morphology | Resulting Phase |
| 120 | 6 | CuCl₂·2H₂O | Thiourea | Ethylenediamine | Bundles of nanorods | Cu₃₉S₂₈ |
| 120 | 9 | CuCl₂·2H₂O | Thiourea | Ethylenediamine | Nanorods combining in six directions | - |
| 120 | 12 | CuCl₂·2H₂O | Thiourea | Ethylenediamine | Flower-like morphology | Cu₇S₄ |
| 200 | 24 | Not Specified | Not Specified | Not Specified | Self-assembled nanospheres | Hexagonal Cu₇.₂S₄ |
Data extracted from studies by Davar et al. (2020) and another study on the effect of reaction time.[3][4]
Experimental Protocols
The following are generalized protocols for the solvothermal synthesis of Cu₂S with different morphologies. Safety Precautions: These experiments should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The autoclave should be handled with care, especially when hot.
Protocol 1: Synthesis of Flower-Like Cu₂S Nanostructures
This protocol is adapted from methodologies that utilize ethylenediamine as a solvent to produce hierarchical flower-like structures.[1]
Materials:
-
Copper(II) salt (e.g., Copper(II) Nitrate, Cu(NO₃)₂·3H₂O)
-
Thiourea (CH₄N₂S)
-
Ethylenediamine (C₂H₈N₂)
-
Ethanol
-
Deionized water
-
Teflon-lined stainless steel autoclave (50 mL capacity)
Procedure:
-
In a typical synthesis, dissolve a stoichiometric amount of the copper(II) salt and thiourea in ethylenediamine in a beaker with magnetic stirring until a homogeneous solution is formed.
-
Transfer the solution into a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 130°C in an oven for 12 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation.
-
Wash the product with deionized water and ethanol several times to remove any unreacted precursors and solvent.
-
Dry the final product in a vacuum oven at 60°C for 3 hours.
Protocol 2: Synthesis of Cu₂S Nanorods
This protocol is based on the synthesis of nanorod structures which can be precursors to more complex morphologies.[4]
Materials:
-
Copper(II) Chloride dihydrate (CuCl₂·2H₂O)
-
Thiourea (CH₄N₂S)
-
Ethylenediamine (C₂H₈N₂)
-
Ethanol
-
Deionized water
-
Teflon-lined stainless steel autoclave (50 mL capacity)
Procedure:
-
Dissolve CuCl₂·2H₂O and thiourea in ethylenediamine in a beaker under constant stirring.
-
Transfer the resulting solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 120°C.
-
Maintain the temperature for 6 hours to obtain nanorod structures.
-
After the reaction period, let the autoclave cool to room temperature.
-
Collect the product by centrifugation and wash it thoroughly with deionized water and ethanol.
-
Dry the resulting Cu₂S nanorods in a vacuum oven at 60°C.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the solvothermal synthesis process for controlling Cu₂S morphology.
Caption: General workflow for the solvothermal synthesis of Cu₂S nanostructures.
Caption: Key parameters influencing the morphology of solvothermally synthesized Cu₂S.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Temperature and Reaction Time on the Morphology and Phase Evolution of Self-assembled Cu7.2S4 Nanospheres Obtained from Nanoparticles and Nanorods Synthesized by Solvothermal Method [inorgchemres.org]
- 4. researchgate.net [researchgate.net]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Effect of a Sulfur Precursor on the Hydrothermal Synthesis of Cu2MnSnS4 [mdpi.com]
- 7. Synthesis of copper sulfides of varying morphologies and stoichiometries controlled by chelating and nonchelating solvents in a solvothermal process | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Chemical Bath Deposition of Copper(I) Sulfide Thin Films for Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the synthesis of Copper(I) Sulfide (B99878) (Cu₂S) thin films using the Chemical Bath Deposition (CBD) method, with a specific focus on their application in solar cell technology.
Application Notes
Copper sulfide (Cu₂S) is a promising p-type semiconductor material for photovoltaic applications due to its direct band gap, high absorption coefficient, and the natural abundance and low cost of its constituent elements.[1] Among various deposition techniques, Chemical Bath Deposition (CBD) stands out as a simple, cost-effective, and scalable method for producing large-area thin films.[2][3] This makes it an attractive option for the fabrication of solar cells.[4] The properties of the deposited Cu₂S thin films, and consequently the performance of the solar cell, are highly dependent on the deposition parameters.
The CBD process for Cu₂S typically involves the controlled precipitation of the material from an aqueous solution containing a copper salt, a sulfur source, and a complexing agent. The complexing agent is crucial as it ensures the slow release of copper ions, leading to a controlled reaction and uniform film deposition.[2] The key parameters influencing the film characteristics include the concentration of precursors, the pH of the solution, the deposition temperature, and the deposition time.[5] By carefully controlling these parameters, it is possible to tune the structural, morphological, and optoelectronic properties of the Cu₂S thin films, such as their crystalline phase, grain size, thickness, and band gap energy.[5][6]
Post-deposition annealing is another critical step that can significantly improve the quality of the Cu₂S films. Thermal treatment can enhance the crystallinity, reduce defects, and modify the stoichiometry of the films, which in turn affects their electrical and optical properties and the overall efficiency of the solar cell.[1][7]
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the chemical bath deposition of Cu₂S thin films. These are based on common practices reported in the literature and can be adapted for specific research needs.
Substrate Preparation
Proper cleaning of the substrate is critical for the adhesion and uniformity of the deposited film.[2]
-
Initial Cleaning: Wash the glass substrates (e.g., microscope slides) with detergent and rinse thoroughly with deionized water.
-
Degreasing: Immerse the substrates in an organic solvent such as acetone (B3395972) or ethanol (B145695) for 15-30 minutes to remove any organic residues.[2]
-
Acid/Base Treatment (Optional): For a more rigorous cleaning, substrates can be dipped in an acid (e.g., concentrated HCl) or a base solution, followed by extensive rinsing with deionized water.[4]
-
Final Rinse and Drying: Rinse the substrates again with deionized water and dry them in a stream of nitrogen or in an oven.
Preparation of Precursor Solutions
The chemical bath typically consists of a copper source, a sulfur source, a complexing agent, and a pH adjuster.
-
Copper Source: Prepare an aqueous solution of a copper salt. Common choices include copper(II) chloride (CuCl₂) or copper(II) sulfate (B86663) (CuSO₄).[2][3]
-
Sulfur Source: Prepare an aqueous solution of a sulfur-containing compound, most commonly thiourea (B124793) (SC(NH₂)₂).[2][3]
-
Complexing Agent: A complexing agent is used to control the release of Cu²⁺ ions. Triethanolamine (TEA) is a frequently used complexing agent.[2][3]
-
pH Adjustment: The pH of the bath is typically alkaline, adjusted using ammonia (B1221849) (NH₄OH).[2]
Deposition Process
-
Bath Formulation: In a beaker, mix the copper source solution, the complexing agent, and deionized water. While stirring, slowly add the sulfur source solution. Finally, adjust the pH to the desired level (typically between 10 and 12) by adding ammonia solution.[3]
-
Substrate Immersion: Vertically suspend the cleaned substrates in the reaction beaker containing the final chemical bath.[2]
-
Controlled Temperature and Time: Place the beaker in a water bath maintained at a constant temperature, typically between 50°C and 80°C.[3][8] The deposition time can range from 30 minutes to several hours, depending on the desired film thickness.[3][6]
-
Film Retrieval and Cleaning: After the desired deposition time, remove the substrates from the bath, rinse them thoroughly with deionized water to remove any loosely adhered particles, and dry them in air or with a stream of nitrogen.[2]
Post-Deposition Annealing
-
Thermal Treatment: Place the dried, coated substrates in a furnace.
-
Annealing Atmosphere and Temperature: Anneal the films in a controlled atmosphere (e.g., nitrogen, argon, or vacuum) to prevent oxidation.[9] Annealing temperatures typically range from 150°C to 400°C.[1][2] The annealing duration can vary but is often around 30 minutes to an hour.
-
Cooling: After annealing, allow the films to cool down to room temperature naturally.
Data Presentation
The following table summarizes typical experimental parameters and resulting film properties for the chemical bath deposition of Cu₂S thin films, as reported in various studies.
| Parameter | Value Range | Resulting Film Characteristics | Reference |
| Precursors | |||
| Copper Source | Copper(II) Chloride (CuCl₂), Copper(II) Sulfate (CuSO₄) | - | [2][3] |
| Sulfur Source | Thiourea (SC(NH₂)₂) | - | [2][3] |
| Complexing Agent | Triethanolamine (TEA), EDTA | - | [2][4] |
| Deposition Conditions | |||
| Bath Temperature | 50 - 80 °C | Affects film thickness and crystallinity | [3][8] |
| Deposition Time | 30 min - 4 hours | Influences film thickness | [3][4] |
| pH | 9.4 - 12 | Affects film crystallinity and stoichiometry | [3][6] |
| Post-Deposition Annealing | |||
| Annealing Temperature | 150 - 400 °C | Improves crystallinity, can alter phase | [1][2] |
| Film Properties | |||
| Thickness | 185 - 303 nm | Dependent on deposition time, temperature, and pH | [5][6] |
| Crystalline Phases | Chalcocite (Cu₂S), Digenite (Cu₉S₅), Covellite (CuS) | Dependent on deposition and annealing conditions | [2][10] |
| Grain Size | 12 - 30 nm | Influenced by annealing | [2][11] |
| Optical Band Gap | 1.94 - 2.7 eV | Varies with deposition parameters and annealing | [7][12] |
| Electrical Resistivity | 10⁻⁴ - 10⁻² Ω·cm | Can be tuned by deposition and annealing conditions | [6][11] |
| Solar Cell Efficiency (Cu₂S/CdS) | ~10.9% | Example of a reported efficiency | [13] |
Visualization
The following diagram illustrates the general experimental workflow for the chemical bath deposition of Cu₂S thin films.
Caption: Experimental workflow for Cu₂S thin film deposition.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. chalcogen.ro [chalcogen.ro]
- 3. ijcrt.org [ijcrt.org]
- 4. rsisinternational.org [rsisinternational.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Investigation of Structure, Optical, and Electrical Properties of CuS Thin Films by CBD Technique | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. SYNTHESIS OF COPPER SULPHIDE(CUS) THIN FILM BY CHEMICAL BATH DEPOSITION METHOD AND ITS CHARACTERIZATION | Semantic Scholar [semanticscholar.org]
- 11. ijneam.unimap.edu.my [ijneam.unimap.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] High Efficiency and cost effective Cu2S/CdS thin-film solar cell | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Large-Area Cu2S Film Fabrication via Spray Pyrolysis
For Researchers, Scientists, and Professionals in Materials Science and Device Development
These application notes provide a comprehensive guide to the fabrication of large-area copper sulfide (B99878) (Cu₂S) thin films using the spray pyrolysis technique. This method is highlighted for its cost-effectiveness and scalability, making it a viable option for applications in solar cells, sensors, and other optoelectronic devices.[1]
Principle of Spray Pyrolysis for Cu₂S Film Deposition
Spray pyrolysis is a versatile thin film deposition technique that involves the thermal decomposition of a precursor solution onto a heated substrate.[2][3] A solution containing copper and sulfur sources is atomized into fine droplets, which are then directed by a carrier gas onto the substrate. The heat of the substrate facilitates the evaporation of the solvent and the chemical reaction between the precursors, resulting in the formation of a solid Cu₂S film. The physico-chemical properties of the film can be precisely controlled by adjusting various deposition parameters.[2][3]
Experimental Workflow
The process for fabricating Cu₂S thin films via spray pyrolysis can be broken down into three main stages: precursor solution preparation, the spray pyrolysis deposition process, and post-deposition characterization. The following diagram illustrates the typical experimental workflow.
Caption: Experimental workflow for Cu₂S film fabrication.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the deposition of Cu₂S thin films. Researchers should note that the optimal parameters may vary depending on the specific equipment and desired film characteristics.
3.1. Materials and Equipment
-
Precursors:
-
Copper Source: Copper(II) chloride (CuCl₂), Copper(II) acetate (B1210297) monohydrate (Cu(CH₃COO)₂·H₂O), or Copper(II) nitrate (B79036) (Cu(NO₃)₂)
-
Sulfur Source: Thiourea (B124793) (SC(NH₂)₂)
-
-
Solvent: Deionized water, ethanol, or a mixture thereof.
-
Substrates: Soda-lime glass, fluorine-doped tin oxide (FTO) coated glass, or indium tin oxide (ITO) coated glass.
-
Equipment:
-
Spray pyrolysis system with an atomizer (pneumatic or ultrasonic), substrate heater, and temperature controller.
-
Ultrasonic bath for substrate cleaning.
-
Magnetic stirrer or sonicator.
-
Fume hood.
-
3.2. Substrate Cleaning
-
Cut substrates to the desired dimensions.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates using a nitrogen gas stream.
3.3. Precursor Solution Preparation
-
Prepare an aqueous solution of the copper salt (e.g., 0.1 M CuCl₂).
-
Prepare a separate aqueous solution of thiourea (e.g., 0.2 M SC(NH₂)₂). The [Cu]:[S] molar ratio is a critical parameter and is often varied to achieve the desired stoichiometry.
-
Mix the two solutions in the desired ratio and stir until a clear, homogeneous solution is obtained. The final volume will depend on the deposition area and duration.
3.4. Spray Pyrolysis Deposition
-
Place the cleaned substrate on the heater of the spray pyrolysis system.
-
Heat the substrate to the desired deposition temperature (typically in the range of 200-350°C).[1] Allow the temperature to stabilize.
-
Set the other deposition parameters:
-
Pour the precursor solution into the atomizer reservoir.
-
Start the spraying process and continue for the desired duration to achieve the target film thickness.
-
After deposition, allow the film to cool down to room temperature naturally.
Influence of Deposition Parameters on Film Properties
The properties of the resulting Cu₂S films are highly dependent on the deposition parameters. Understanding these relationships is crucial for optimizing the fabrication process for specific applications.
Caption: Key parameter-property relationships in spray pyrolysis.
Quantitative Data and Film Properties
The following table summarizes typical deposition parameters and the resulting properties of copper sulfide films from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental setups.
| Precursor System | Substrate Temp. (°C) | Spray Rate (ml/min) | Film Thickness (nm) | Optical Band Gap (eV) | Electrical Resistivity (Ω·cm) | Carrier Conc. (cm⁻³) | Mobility (cm²/Vs) | Reference |
| CuCl₂ + Thiourea | 200 | - | - | - | - | - | - | [1] |
| Cu(CH₃COO)₂·H₂O | 60 | - | - | - | - | - | - | [6] |
| Cu(NO₃)₂ + Thiourea | ~200 | - | - | - | - | - | - | [1] |
| CuCl₂ + InCl₃ + Thiourea | 350-400 | - | - | 1.45-1.53 | - | - | - | [2] |
| CuCl + ZnCl₂ + SnCl₄·5H₂O + Thiourea | 450 | - | - | 1.85-2.3 | - | - | - | [7] |
| CuCl₂ + InCl₃ + GaCl₃ + Thiourea | - | - | - | - | - | - | - | [8] |
| CuCl₂ + InCl₃ + Thiourea | 300 | 1 | - | 1.3-1.4 | 0.023-0.420 | - | - | [9] |
Note: Some of the referenced studies focus on related copper-based sulfide materials like CIS and CZTS, which provide valuable insights into the spray pyrolysis process for chalcogenide thin films.
Characterization of Cu₂S Films
6.1. Structural Properties The crystalline structure of the deposited films is typically analyzed using X-ray diffraction (XRD). Cu₂S can exist in various phases, such as chalcocite, djurleite, and digenite, and XRD analysis helps in identifying the predominant phase.[1][6] The crystallite size can be estimated from the XRD peak broadening using the Scherrer formula.
6.2. Morphological Properties Scanning electron microscopy (SEM) is used to investigate the surface morphology of the films, providing information on grain size, shape, and uniformity. The films should be uniform and well-adherent to the substrate for most applications.[1]
6.3. Optical Properties UV-Vis spectroscopy is employed to study the optical properties. The transmittance and absorbance spectra can be used to determine the optical band gap of the Cu₂S film, a critical parameter for photovoltaic applications. The band gap for copper sulfide films typically ranges from 1.85 to 2.3 eV.[7]
6.4. Electrical Properties The electrical properties, such as resistivity, carrier concentration, and mobility, are determined using techniques like the four-point probe method and Hall effect measurements. Cu₂S is typically a p-type semiconductor.
Applications
Large-area Cu₂S films fabricated by spray pyrolysis are promising for a variety of applications, including:
-
Photovoltaic Devices: As an absorber layer in heterojunction solar cells.
-
Sensors: For the detection of various gases.
-
Thermoelectric Devices: For waste heat recovery.
-
Catalysis: As a catalyst in various chemical reactions.
Safety Precautions
-
Work in a well-ventilated fume hood, as the thermal decomposition of precursors can release hazardous fumes.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle precursor chemicals with care, following the manufacturer's safety data sheets (SDS).
References
- 1. DSpace at KIST: Spray pyrolytic deposition of polycrystalline Cu2S thin films [pubs.kist.re.kr]
- 2. espublisher.com [espublisher.com]
- 3. espublisher.com [espublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of carrier gas pressure on the characteristics of nebulizer-sprayed Cu2ZnSnS4 absorber thin films | springerprofessional.de [springerprofessional.de]
- 6. researchgate.net [researchgate.net]
- 7. isca.me [isca.me]
- 8. Synthesis of Cu(In,Ga)(S,Se)2 thin films using an aqueous spray-pyrolysis approach, and their solar cell efficiency of 10.5% - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. benthamopen.com [benthamopen.com]
Application Notes and Protocols for the Fabrication of Cu2S/CdS Heterojunction Solar Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper(I) sulfide (B99878) (Cu₂S) and Cadmium Sulfide (CdS) heterojunction solar cells represent a well-investigated class of thin-film photovoltaic devices. The configuration typically consists of a p-type Cu₂S absorber layer and an n-type CdS window layer. The abundance and low cost of the constituent materials make these solar cells an attractive area of research. This document provides detailed protocols for the fabrication of Cu₂S/CdS heterojunction solar cells using common laboratory techniques, including wet chemical synthesis of nanoparticles, spin coating, and chemical bath deposition.
Data Presentation
The performance of Cu₂S/CdS solar cells is highly dependent on the fabrication methodology and the quality of the thin films. The following tables summarize key quantitative data from various fabrication techniques.
Table 1: Nanoparticle Synthesis and Film Deposition Parameters
| Parameter | Method | Precursors | Capping Agent | Solvent | Film Thickness | Reference |
| CdS Nanoparticles | Wet Chemical | 0.2M Cadmium acetate (B1210297) dihydrate [(CH₃COO)₂Cd·2H₂O], 0.2M Sodium sulfide | 0.5 ml Thioglycerol | Distilled Water | ~100 nm | [1] |
| Cu₂S Nanoparticles | Wet Chemical | 0.2M Cuprous chloride [CuCl], 0.2M Sodium sulfide | 0.5 ml Thioglycerol | Distilled Water | ~10 µm | [1] |
| CdS Thin Film | Spin Coating | Colloidal solution of CdS nanoparticles | - | - | ~100 nm | [2] |
| Cu₂S Thin Film | Spin Coating | Colloidal solution of Cu₂S nanoparticles | - | Chloroform | ~300 nm | [2] |
| CdS Thin Film | Chemical Bath Deposition | Cadmium Chloride, Potassium Hydroxide, Ammonium Nitrate, Thiourea | - | - | Not Specified | [3][4][5] |
| Cu₂S Thin Film | Ion Exchange | Copper Chloride solution | - | - | Not Specified | [3][4] |
| CdS Thin Film | Vacuum Evaporation | - | - | - | 4-5 µm | [6] |
| Cu₂S Thin Film | Vacuum Evaporation | - | - | - | 0.2 µm | [6] |
Table 2: Performance Metrics of Cu₂S/CdS Heterojunction Solar Cells
| Fabrication Method | Voc (V) | Isc (mA) | Fill Factor (ff) | Efficiency (η) (%) | Reference |
| Wet Chemical Synthesis & Spin Coating | 0.58 | 5.8 | 0.73 | 10.9 | [1] |
| Solution Process (Spin Coating) | Not Specified | Not Specified | Not Specified | 1.6 | [2] |
| Vacuum Evaporation | 0.47 | 16 mA/cm² (Jsc) | Not Specified | 5 | [6] |
| Chemical Bath Deposition & Ion Exchange | 0.615 | 0.56 | 0.61 | 0.14 | [3][4][5] |
| Evaporation & Electroplating | 0.21 | 70 µA | Not Specified | Not Specified | |
| Vacuum Evaporation (Dry Process) | 0.5 | 5.75 | 0.63 | 7.2 |
Experimental Protocols
Protocol 1: Fabrication of Cu₂S/CdS Solar Cell via Wet Chemical Synthesis and Spin Coating
This protocol is based on the method described by Rohit et al. (2012), which reported a high efficiency of 10.9%.[1]
1. Synthesis of CdS Nanoparticles: a. Prepare a 0.2M solution of Cadmium acetate dihydrate [(CH₃COO)₂Cd·2H₂O] in 100 ml of distilled water. b. Add 0.5 ml of Thioglycerol as a capping agent to the solution. c. Stir the solution for 2 hours. d. Prepare a 0.2M solution of Sodium sulfide in 100 ml of distilled water. e. Add the Sodium sulfide solution dropwise to the Cadmium acetate solution while stirring. f. Continue stirring the final solution for 3-4 hours to allow for the formation of CdS nanoparticles.
2. Synthesis of Cu₂S Nanoparticles: a. Prepare a 0.2M solution of Cuprous chloride [CuCl] in 100 ml of distilled water and stir for 15 minutes. b. Add 0.5 ml of Thioglycerol as a capping agent and stir the solution for 2 hours.[1] c. Prepare a 0.2M solution of Sodium sulfide in 100 ml of distilled water. d. Add the Sodium sulfide solution dropwise to the Cuprous chloride solution.[1] e. Stir the resultant solution for 3-4 hours to form Cu₂S nanoparticles.[1]
3. Fabrication of the Heterojunction: a. Prepare a glass substrate with a pre-deposited silver layer (150 nm thick) to act as the back contact.[1] b. Prepare a colloidal suspension of the synthesized CdS nanoparticles in distilled water. c. Deposit a thin film of CdS (approximately 100 nm) onto the silver-coated glass substrate using a spin coater.[1] d. Prepare a colloidal suspension of the synthesized Cu₂S nanoparticles in distilled water. e. Deposit a thin film of Cu₂S (approximately 10 µm) on top of the CdS layer using the spin coater.[1]
Protocol 2: Fabrication of Cu₂S/CdS Solar Cell via Chemical Bath Deposition and Ion Exchange
This protocol is based on the methods described in several studies utilizing chemical bath deposition for the CdS layer.[3][4][5][7]
1. Deposition of CdS Thin Film by Chemical Bath Deposition (CBD): a. Clean a glass substrate thoroughly. b. Prepare a chemical bath containing:
- 0.02M Cadmium Chloride
- 0.5M Potassium Hydroxide
- 1.5M Ammonium Nitrate
- 0.2M Thiourea c. Immerse the cleaned glass substrate into the chemical bath. d. Heat the bath to 75°C and maintain this temperature for 2 hours to deposit the n-type CdS thin film.[3][4][5]
2. Formation of Cu₂S Layer by Ion Exchange: a. Prepare a solution of copper chloride. b. Dip the CdS-coated substrate into the copper chloride solution. This process facilitates an ion exchange reaction where Cadmium ions in the CdS lattice are replaced by Copper ions, forming a p-type Cu₂S layer on the surface of the CdS film.[3][4]
Mandatory Visualization
Experimental Workflow for Cu₂S/CdS Solar Cell Fabrication (Wet Chemical & Spin Coating)
Caption: Workflow for Cu₂S/CdS solar cell fabrication.
Logical Relationship of a p-n Heterojunction Solar Cell
Caption: p-n heterojunction solar cell operation.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. osti.gov [osti.gov]
- 3. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 4. ijaar.org [ijaar.org]
- 5. Fabrication and Electrical Characterization of Photoelectrochemical Solar Cell of n-CdS-p-Cu2S Electrode | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. researchgate.net [researchgate.net]
- 7. bcc.bas.bg [bcc.bas.bg]
Application of Copper Sulfide Nanoparticles in Photothermal Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper sulfide (B99878) nanoparticles (Cu₂S NPs) have emerged as highly promising agents for photothermal therapy (PTT) in cancer treatment. Their strong absorbance in the near-infrared (NIR) region, high photothermal conversion efficiency, and favorable biocompatibility make them an attractive alternative to noble metal-based nanoparticles.[1][2] This document provides a comprehensive overview of the application of Cu₂S NPs in cancer PTT, including detailed experimental protocols and a summary of key quantitative data from recent studies.
When exposed to NIR laser irradiation, Cu₂S NPs efficiently convert light energy into heat, leading to localized hyperthermia and subsequent ablation of tumor cells.[3] This targeted approach minimizes damage to surrounding healthy tissues, a significant advantage over conventional cancer therapies like chemotherapy and radiotherapy.[4][5] Furthermore, Cu₂S NPs can be integrated into multifunctional platforms for synergistic therapies, including chemotherapy, photodynamic therapy, and immunotherapy, to enhance therapeutic efficacy.[6][7]
Data Presentation: Quantitative Analysis of Cu₂S Nanoparticle-Based PTT
The following tables summarize key quantitative data from various studies on Cu₂S and related copper sulfide nanoparticles in photothermal cancer therapy, providing a comparative overview of their properties and therapeutic effectiveness.
| Nanoparticle Composition | Size (nm) | NIR Laser Wavelength (nm) | Laser Power Density (W/cm²) | Photothermal Conversion Efficiency (%) | Reference |
| Cu-Ag₂S/PVP | Not Specified | 808 | Not Specified | 58.2 | [8] |
| CuS | ~10 | 900 | Not Specified | Not Specified | [9] |
| CuS | Not Specified | 808 | 1.0 | Not Specified | [10] |
| Cu₂S | Not Specified | 915 | Not Specified | Not Specified | [11] |
| CuS@Cu₂S | Not Specified | 808 | 0.5 | Not Specified | [12] |
Table 1: Physicochemical and Photothermal Properties of Copper Sulfide Nanoparticles. This table highlights the key parameters influencing the photothermal performance of different copper sulfide nanoparticle formulations.
| Nanoparticle Formulation | Cell Line | Nanoparticle Concentration (µg/mL) | Laser Irradiation | Cell Viability (%) | Reference |
| HCuSNPs-DOX | A549 | 4.0 (IC₅₀ with laser) | 900 nm | 50 | [9] |
| HCuSNPs-DOX | A549 | 7.6 (IC₅₀ without laser) | No Laser | 50 | [9] |
| CuS | HeLa | Not Specified | 808 nm | Dose-dependent decrease | [3][13] |
| CuS-BSA | H22 | Not Specified | 980 nm | Not Specified | [14] |
Table 2: In Vitro Photothermal Efficacy of Copper Sulfide Nanoparticles. This table presents the cytotoxic effects of copper sulfide nanoparticles on various cancer cell lines upon NIR laser irradiation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of Cu₂S nanoparticles in photothermal cancer therapy.
Protocol 1: Synthesis of Hydrophilic CuS Nanoparticles
This protocol describes a simple aqueous solution method for synthesizing cysteine-coated CuS nanoparticles.
Materials:
-
Copper (II) chloride (CuCl₂) solution (0.5 M)
-
Polyvinylpyrrolidone (PVP-K30)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O) (50%)
-
Sodium sulfide (Na₂S) aqueous solution
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Add 120 µL of CuCl₂ solution (0.5 M) to 30 mL of DI water containing 0.25 g of PVP-K30 under slight stirring at 25°C.
-
Inject 30 mL of NaOH solution (pH = 9.0) and 6.5 µL of N₂H₄·H₂O (50%) to form Cu₂O spheres.
-
After 5 minutes, add 220 µL of Na₂S aqueous solution (320 mg/mL) to the solution.
-
Heat the mixture for 2 hours at 60°C.
-
Collect the nanoparticles by centrifugation at 14,000 rpm for 10 minutes and wash with DI water four times.[15]
-
To obtain CuS@Cu₂S nanoparticles, suspend the CuS nanoparticles in 20 mL of ethanol, followed by the addition of 0.15 g of PVP-K30.[15]
-
Add different amounts of NaBH₄ (3 mM) and stir for 1 hour.[15]
-
Wash the resulting CuS@Cu₂S nanoparticles and disperse them in 20 mL of water.[15]
Protocol 2: In Vitro Photothermal Ablation of Cancer Cells
This protocol outlines the steps to evaluate the photothermal cytotoxicity of Cu₂S nanoparticles on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Cu₂S nanoparticle dispersion
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
NIR laser system (e.g., 808 nm or 980 nm)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Remove the culture medium and add fresh medium containing various concentrations of Cu₂S nanoparticles.
-
Incubate the cells with nanoparticles for a predetermined time (e.g., 4-24 hours).
-
Wash the cells with PBS to remove free nanoparticles.
-
Add fresh medium to each well.
-
Irradiate the designated wells with an NIR laser at a specific power density for a set duration.
-
Following irradiation, incubate the cells for another 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.[3][13]
Protocol 3: In Vivo Photothermal Therapy in a Tumor-Bearing Mouse Model
This protocol describes the procedure for evaluating the in vivo photothermal therapeutic efficacy of Cu₂S nanoparticles.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with xenografted tumors)
-
Sterile Cu₂S nanoparticle dispersion in PBS
-
Anesthesia (e.g., isoflurane)
-
NIR laser system
-
Infrared (IR) thermal imaging camera
-
Calipers for tumor measurement
Procedure:
-
When the tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into control and treatment groups.
-
Administer the Cu₂S nanoparticle dispersion to the treatment group via intravenous or intratumoral injection.
-
At a predetermined time point post-injection (to allow for nanoparticle accumulation in the tumor), anesthetize the mice.
-
Irradiate the tumor region with the NIR laser at a specific power density.
-
Monitor the temperature of the tumor region during irradiation using an IR thermal imaging camera.[14]
-
Monitor tumor growth in all groups by measuring the tumor volume with calipers every few days.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., histological examination).
-
Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.
Mechanism of Action and Experimental Workflows
The therapeutic effect of Cu₂S nanoparticles in PTT is primarily mediated by the photothermal effect, which induces cell death through apoptosis and necrosis. The following diagrams illustrate the key signaling pathway and the general experimental workflow.
Caption: Mechanism of Cu₂S nanoparticle-mediated photothermal therapy.
Caption: General experimental workflow for photothermal cancer therapy.
Synergistic Therapeutic Strategies
To further enhance the anticancer efficacy, Cu₂S nanoparticles can be combined with other therapeutic modalities.
-
Chemo-Photothermal Therapy: Cu₂S nanoparticles can be engineered as drug delivery vehicles to carry chemotherapeutic agents like doxorubicin (B1662922) (DOX).[9][10] The NIR laser irradiation not only induces hyperthermia but can also trigger the release of the drug at the tumor site, leading to a synergistic effect.[10]
-
Photodynamic Therapy (PDT): By combining Cu₂S nanoparticles with photosensitizers, both PTT and PDT can be simultaneously activated by a single light source, leading to the generation of heat and reactive oxygen species (ROS) for enhanced tumor destruction.[6]
-
Immunotherapy: PTT can induce immunogenic cell death, releasing tumor-associated antigens that can stimulate an anti-tumor immune response. Combining PTT with immunotherapy, such as immune checkpoint inhibitors, can lead to a systemic and long-lasting anti-tumor effect.[16]
Biocompatibility and Toxicity
The biocompatibility of Cu₂S nanoparticles is a critical aspect for their clinical translation. Studies have shown that PEGylated Cu₂S nanocrystals exhibit a safe profile with no apparent short- or long-term toxicity.[17][18] Copper is an essential trace element in the human body, and CuS nanoparticles can be gradually degraded and cleared from the body through hepatobiliary and renal excretion.[19] However, it is crucial to carefully evaluate the potential for copper ion-induced toxicity and long-term accumulation.[16] Surface modifications with biocompatible polymers like polyethylene (B3416737) glycol (PEG) can improve their stability, reduce toxicity, and prolong circulation time.[17][20]
Conclusion
Cu₂S nanoparticles represent a versatile and potent platform for photothermal cancer therapy. Their excellent photothermal properties, coupled with their potential for synergistic combination therapies and favorable biocompatibility, position them as a promising candidate for future clinical applications in oncology. Further research focusing on optimizing their design for enhanced tumor targeting, controlled drug release, and long-term safety will be crucial for their successful translation from the laboratory to the clinic.
References
- 1. Recent advances in copper sulfide nanoparticles for cancer diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Copper sulfide nanoparticles for photothermal ablation of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo synergistic tumor therapies based on copper sulfide photothermal therapeutic nanoplatforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multi-stimuli responsive Cu2S nanocrystals as trimodal imaging and synergistic chemo-photothermal therapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multifunctional Cu–Ag2S nanoparticles with high photothermal conversion efficiency for photoacoustic imaging-guided photothermal therapy in vivo - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. "DEVELOPMENT OF COPPER SULFIDE NANOPARTICLES FOR PHOTOTHERMAL AND CHEMO" by Yajuan Li [digitalcommons.uri.edu]
- 10. Thermosensitive drug-loading system based on copper sulfide nanoparticles for combined photothermal therapy and chemotherapy in vivo - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 11. Upconversion nanoparticles modified by Cu2S for photothermal therapy along with real-time optical thermometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Photothermal effects of CuS-BSA nanoparticles on H22 hepatoma-bearing mice [frontiersin.org]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 16. Copper-Based Nanomaterials for Image-Guided Cancer Therapy – Bio Integration [bio-integration.org]
- 17. Characterizing the biocompatibility and tumor-imaging capability of Cu2S nanocrystals in vivo - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. A Comparative Study of Hollow Copper Sulfide Nanoparticles and Hollow Gold Nanospheres on Degradability and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-integration.org [bio-integration.org]
Application Notes and Protocols: Cu2S Quantum Dots for Bioimaging and Cellular Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Copper(I) Sulfide (B99878) (Cu₂S) quantum dots (QDs) in bioimaging and cellular labeling. Cu₂S QDs are emerging as a promising alternative to traditional cadmium-based quantum dots due to their lower intrinsic toxicity and fluorescence emission in the near-infrared (NIR) region, which allows for deeper tissue penetration.
Introduction to Cu₂S Quantum Dots
Copper sulfide quantum dots are semiconductor nanocrystals that exhibit quantum confinement effects, leading to size-tunable optical and electronic properties. Their absorption in the first near-infrared (NIR-I) and second near-infrared (NIR-II) windows, coupled with their biocompatibility, makes them ideal candidates for various biomedical applications, including in vitro and in vivo imaging. Surface modification with hydrophilic ligands is crucial for their stability and functionality in biological environments.
Quantitative Data Presentation
The following tables summarize the key quantitative properties of Cu₂S and related copper-based quantum dots reported in the literature. This data is essential for selecting the appropriate QDs and experimental parameters for specific bioimaging applications.
Table 1: Physicochemical and Optical Properties of Cu₂S-based Quantum Dots
| Quantum Dot Composition | Synthesis Method | Average Size (nm) | Emission Peak (nm) | Quantum Yield (QY) |
| Zn-doped Cu₂S | One-step synthesis | 2.46 | Near-Infrared | ~10-fold increase vs. undoped |
| N-embedded Cu₂S | Sustainable synthesis | 5.4 | Luminescent | Not Specified |
| L-cysteine-Cu₂S | Aqueous synthesis | ~9 | Red fluorescence | Not Specified |
| Glutathione-CuInS₂ | Aqueous synthesis | 3-10 | 550 - 725 | 14%[1] |
| CuInS₂ | Solvothermal | Not Specified | Tunable | 0.7% - 8.8%[2][3] |
| CIS/ZnS | Hot-injection | 3-8 | 750 - 1100 | 75% (in chloroform)[4] |
Table 2: Cytotoxicity Data of Copper-Based Quantum Dots
| Quantum Dot Composition | Cell Line | Assay | Key Finding |
| Zn-doped Cu₂S | Cancer cells | Not Specified | Inhibition rate >65%[5][6] |
| N-embedded Cu₂S | MDA-MB-231, 4T1 | Cytotoxicity assay | Effective inhibition of breast cancer cells[7] |
| N-embedded Cu₂S | NIH/3T3 (normal) | Cytotoxicity assay | No damage to normal cells[7] |
| Glutathione-CuInS₂ | HeLa | Cell Viability | High cell viability up to 100 µg/mL[1] |
| CuInSeS/ZnS | L929 (fibroblast) | Cytotoxicity assay | Less toxic than CdSe/ZnS and InP/ZnS QDs[4] |
| CuInS₂/ZnS | U87 (glioma) | MTT assay | Cell viability increased at 24h (50 & 100 µg/mL)[8] |
| CIZS QDs | S. cerevisiae | Microcalorimetry | IC₅₀ of 10.2 µM[9][10] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis, surface modification, and application of Cu₂S quantum dots for cellular labeling and bioimaging.
Protocol for Aqueous Synthesis of Glutathione-Capped Cu₂S QDs
This protocol is adapted from methods for synthesizing aqueous-phase chalcogenide quantum dots.[11][12]
Materials:
-
Copper(I) chloride (CuCl)
-
Glutathione (B108866) (GSH)
-
Sodium sulfide (Na₂S)
-
Sodium hydroxide (B78521) (NaOH)
-
Ultrapure water
-
Nitrogen gas (99.99%)
-
Three-neck flask (150 mL)
-
Magnetic stirrer with heating
-
pH meter
Procedure:
-
Preparation of Reaction Setup:
-
Add ultrapure water to a 150 mL three-neck flask.
-
Deaerate the water by bubbling with nitrogen gas for 30 minutes under magnetic stirring.
-
Heat the water to 90°C.
-
-
Ligand Addition:
-
Inject a solution of glutathione (e.g., 2 mmol, 614.56 mg) into the flask while maintaining a positive nitrogen pressure.
-
Stir and continue purging with nitrogen for 10 minutes.
-
-
Copper Precursor Addition:
-
Quickly add Copper(I) chloride powder (e.g., 1 mmol, 99 mg) to the flask, ensuring no air enters.
-
-
Reflux and pH Adjustment:
-
Reflux the mixture for 1 hour at 90°C.
-
Cool the solution and adjust the pH to 10.0 by adding a 0.5 M NaOH solution dropwise. The solution should become clear.
-
-
Sulfur Precursor Injection:
-
Prepare a fresh solution of sodium sulfide (e.g., 0.25 mmol, 59.55 mg in 3 mL of ultrapure water).
-
Inject the sodium sulfide solution into the reaction mixture all at once.
-
-
Quantum Dot Formation:
-
The solution will turn light brown within 5 minutes, indicating the formation of Cu₂S QDs. The color will gradually darken.
-
Allow the reaction to proceed for an additional 10 minutes.
-
-
Purification:
-
The resulting Cu₂S QDs can be purified by repeated centrifugation and resuspension in ultrapure water.
-
Protocol for PEGylation of Cu₂S QDs for Enhanced Biocompatibility
This protocol describes the surface modification of QDs with polyethylene (B3416737) glycol (PEG) to improve their stability in biological media and reduce non-specific binding.[13][14][15][16]
Materials:
-
Synthesized Cu₂S QDs
-
Thiol-terminated methoxy (B1213986) PEG (mPEG-SH)
-
Phosphate-buffered saline (PBS)
-
Centrifugal filter units
Procedure:
-
Ligand Exchange:
-
Disperse the purified Cu₂S QDs in an appropriate buffer (e.g., PBS).
-
Add mPEG-SH to the QD solution at a specific molar ratio (this needs to be optimized, but a starting point is a 1000:1 ratio of PEG to QDs).
-
-
Incubation:
-
Gently mix the solution and allow it to react for several hours (e.g., 2-4 hours) at room temperature.
-
-
Purification of PEGylated QDs:
-
Remove excess, unbound mPEG-SH using centrifugal filter units with a molecular weight cutoff appropriate for the size of the QDs.
-
Wash the PEGylated QDs multiple times with PBS by repeated centrifugation and resuspension.
-
-
Characterization:
-
Confirm successful PEGylation through techniques such as dynamic light scattering (DLS) to measure the increase in hydrodynamic diameter, and zeta potential measurements to assess changes in surface charge.
-
Protocol for Antibody Conjugation to Cu₂S QDs
This protocol outlines a common method for conjugating antibodies to the surface of functionalized QDs for targeted cellular labeling, using carbodiimide (B86325) chemistry.[17][18][19][20]
Materials:
-
PEGylated Cu₂S QDs with carboxyl functional groups (if not present, the PEG linker needs to have a carboxyl terminus)
-
Target-specific antibody (e.g., anti-EGFR)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., glycine (B1666218) or Tris buffer)
-
Size exclusion chromatography column or centrifugal filter units for purification
Procedure:
-
Activation of Carboxyl Groups on QDs:
-
Resuspend the carboxyl-functionalized PEG-Cu₂S QDs in activation buffer.
-
Add EDC and NHS to the QD solution to activate the carboxyl groups. The molar ratio of EDC/NHS to carboxyl groups should be optimized.
-
Incubate the mixture for 15-30 minutes at room temperature.
-
-
Antibody Conjugation:
-
Add the target-specific antibody to the activated QD solution. The molar ratio of antibody to QDs should be optimized for desired labeling efficiency.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Unreacted Sites:
-
Add a quenching solution to the mixture to deactivate any remaining active NHS esters.
-
Incubate for 10-15 minutes.
-
-
Purification of Antibody-QD Conjugates:
-
Separate the antibody-QD conjugates from unconjugated antibodies and excess reagents using size exclusion chromatography or centrifugal filter units.
-
-
Characterization and Storage:
-
Confirm successful conjugation using techniques like gel electrophoresis or dynamic light scattering.
-
Store the conjugates at 4°C in a suitable buffer containing a preservative like sodium azide.
-
Protocol for In Vitro Cellular Labeling and Imaging
This protocol provides a general guideline for labeling cultured cells with Cu₂S QD-antibody conjugates.[21]
Materials:
-
Cultured cells expressing the target antigen (e.g., A549 cells for EGFR targeting)
-
Cu₂S QD-antibody conjugates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), if required
-
Mounting medium with an anti-fading agent
-
Fluorescence microscope with appropriate filter sets for Cu₂S QD emission.
Procedure:
-
Cell Culture:
-
Culture the cells on glass coverslips or in imaging-compatible dishes until they reach the desired confluency.
-
-
Labeling:
-
Wash the cells twice with pre-warmed PBS.
-
Dilute the Cu₂S QD-antibody conjugates to the desired concentration (typically in the nM range, requires optimization) in cell culture medium.
-
Incubate the cells with the QD conjugate solution for a specific period (e.g., 30-60 minutes) at 37°C.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with PBS to remove unbound QD conjugates.
-
-
Fixation (Optional):
-
If required, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using an anti-fading mounting medium.
-
Image the labeled cells using a fluorescence microscope equipped with a suitable excitation source and emission filters for the specific Cu₂S QDs used. For NIR imaging, an InGaAs camera may be required.[4]
-
Mandatory Visualizations
Workflow for Synthesis and Functionalization of Cu₂S QDs
Caption: Workflow for the synthesis and functionalization of Cu₂S quantum dots.
Experimental Workflow for Cellular Labeling and Imaging
Caption: Experimental workflow for cellular labeling and imaging with Cu₂S QDs.
Signaling Pathway for Cu₂S QD-Induced Apoptosis
This diagram illustrates a potential mechanism of cytotoxicity for some copper-based quantum dots, which involves the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptosis pathway.[6][22]
References
- 1. Aqueous synthesis of tunable fluorescent, semiconductor CuInS<sub>2</sub> quantum dots for bioimaging - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis of CuInS2 quantum dots ... preview & related info | Mendeley [mendeley.com]
- 3. Synthesis of CuInS2 quantum dots using polyetheramine as solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NIR-quantum dots in biomedical imaging and their future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Semiconductor quantum dots as fluorescent probes for in vitro and in vivo bio-molecular and cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pb2+ Responsive Cu-In-Zn-S Quantum Dots With Low Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pb2+ Responsive Cu-In-Zn-S Quantum Dots With Low Cytotoxicity [frontiersin.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Optimization of the aqueous synthesis of Cu₂S quantum dots with different surface ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Particle Size, Surface Coating, and PEGylation Influence the Biodistribution of Quantum Dots in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. chem.fsu.edu [chem.fsu.edu]
- 17. scispace.com [scispace.com]
- 18. Evaluation of quantum dot conjugated antibodies for immunofluorescent labelling of cellular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biocompatible quantum dot-antibody conjugate for cell imaging, targeting and fluorometric immunoassay: crosslinking, characterization and applications ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07352C [pubs.rsc.org]
- 20. BJNANO - Evaluation of quantum dot conjugated antibodies for immunofluorescent labelling of cellular targets [beilstein-journals.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Near-infrared Zn-doped Cu2S quantum dots: an ultrasmall theranostic agent for tumor cell imaging and chemodynamic therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Cu2S-Graphene Nanocomposites for Supercapacitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of copper sulfide-graphene (Cu2S-graphene) nanocomposites, a promising electrode material for high-performance supercapacitors. The combination of the high electrical conductivity and large surface area of graphene with the high theoretical capacitance of Cu2S offers synergistic advantages for energy storage applications.
Introduction
Supercapacitors, also known as ultracapacitors, are electrochemical energy storage devices that bridge the gap between conventional capacitors and batteries. They offer high power density, rapid charge-discharge cycles, and long operational lifetimes. The performance of a supercapacitor is largely determined by the properties of its electrode materials. Cu2S-graphene nanocomposites have emerged as a compelling candidate due to the pseudocapacitive nature of copper sulfide (B99878) and the excellent electrical double-layer capacitance of graphene. This document outlines a common synthesis method, presents key performance data from various studies, and provides a visual workflow of the experimental process.
Experimental Protocols
A widely employed and effective method for the synthesis of Cu2S-graphene nanocomposites is the hydrothermal method. This technique allows for the simultaneous reduction of graphene oxide (GO) and the in-situ growth of Cu2S nanoparticles on the graphene sheets.
Hydrothermal Synthesis of CuS-Graphene Nanocomposite
This protocol is adapted from a facile one-pot hydrothermal method.[1]
Materials:
-
Graphene Oxide (GO)
-
Copper Acetate (B1210297) (Cu(CH₃COO)₂·H₂O)
-
Thiourea (B124793) (CH₄N₂S)
-
Deionized (DI) water
-
Butanol
Procedure:
-
Dispersion of Graphene Oxide: Disperse an appropriate amount of graphene oxide in a mixture of deionized water and butanol through ultrasonication for at least 30 minutes to form a homogeneous suspension.
-
Precursor Dissolution: In a separate beaker, dissolve a specific amount of copper acetate in the GO suspension and stir for 30 minutes.
-
Sulfur Source Addition: Add thiourea to the above solution and continue stirring to ensure all components are well-mixed. The molar ratio of copper acetate to thiourea is crucial and should be optimized.
-
Hydrothermal Reaction: Transfer the final solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 180°C for 24 hours. During this process, graphene oxide is reduced to graphene, and CuS nanoparticles are formed and anchored onto the graphene sheets.
-
Product Recovery and Cleaning: After the autoclave has cooled down to room temperature, collect the resulting black precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final CuS-graphene nanocomposite in a vacuum oven at 60°C for 24 hours.
Data Presentation
The electrochemical performance of copper-based sulfide-graphene nanocomposites varies depending on the specific composition and synthesis method. The following table summarizes key performance metrics from various studies.
| Composite Material | Electrolyte | Specific Capacitance | Current Density | Cycling Stability | Reference |
| CuCo2S4@rGO | 1 M KOH | 410 F g⁻¹ | 1 A g⁻¹ | 98% retention after 10,000 cycles | [2][3] |
| CuCo2S4 | 1 M KOH | 190 C g⁻¹ | 1 A g⁻¹ | 77% retention after 3000 cycles | [4] |
| CuS-GO | 3M KOH | 250 F g⁻¹ | 0.5 A g⁻¹ | 70% retention after 5000 cycles | [5] |
| CuCo2S4/graphene/CNT | Not Specified | 1090 F g⁻¹ | 1 A g⁻¹ | Stable up to 5000 cycles | [6] |
| Copper doped zinc sulfide/graphene (ZCG) | 1 M KOH | 2295 F g⁻¹ (from CV), 743 F g⁻¹ (from GCD) | 5 mV s⁻¹ (CV), 100 A g⁻¹ (GCD) | 93% retention after 1000 cycles | [7][8][9] |
| NiS/rGO | 3M KOH | 978 F g⁻¹ | 1 A g⁻¹ | 76% retention over 1000 cycles | [10] |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis and characterization process for Cu2S-graphene nanocomposites.
Caption: Experimental workflow for Cu2S-graphene nanocomposite synthesis and characterization.
Caption: Synergistic effects in Cu2S-graphene nanocomposites for supercapacitor applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Introducing CuCo2S4 Nanoparticles on Reduced Graphene Oxide for High-Performance Supercapacitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espublisher.com [espublisher.com]
- 5. Synthesis and characterization of CuS, CuS/graphene oxide nanocomposite for supercapacitor applications | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fabrication and electrochemical study of copper doped zinc sulfide/graphene nanocomposites for supercapacitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrodeposition of Copper(I) Sulfide Nanowires for Advanced Sensing Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of copper(I) sulfide (B99878) (Cu₂S) nanowires via electrodeposition and their application in the development of highly sensitive electrochemical sensors. The unique properties of Cu₂S nanowires, such as their high surface-area-to-volume ratio and excellent electrical conductivity, make them ideal candidates for the sensitive and selective detection of various analytes relevant to biomedical and pharmaceutical research.
Introduction to Cu₂S Nanowire-Based Sensors
Copper sulfide (Cu₂S) is a p-type semiconductor material that has garnered significant attention for its potential in a range of applications, including photovoltaics, energy storage, and catalysis.[1][2] In the realm of electrochemistry, Cu₂S nanostructures, particularly nanowires, have emerged as promising materials for the fabrication of non-enzymatic electrochemical sensors.[3][4] These sensors offer several advantages over traditional enzyme-based sensors, including higher stability, lower cost, and simpler fabrication processes.
The high aspect ratio of nanowires provides a large electroactive surface area, which enhances the interaction with target analytes and improves the sensitivity of the sensor.[3] Electrodeposition is a versatile and cost-effective technique for the direct growth of these nanowires on conductive substrates, allowing for precise control over their morphology and properties.[5][6] This document will focus on the electrodeposition of Cu₂S nanowires and their application in detecting key biological molecules.
Experimental Protocols
Protocol for Electrodeposition of Cu₂S Nanowires
This protocol details a single-step pulsed potential electrodeposition method for the synthesis of Cu₂S nanowires.[5][6]
Materials:
-
Copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Thiourea (B124793) (CH₄N₂S)
-
Hydrochloric acid (HCl)
-
Deionized (DI) water
-
Working Electrode (e.g., Glassy Carbon Electrode (GCE), Indium Tin Oxide (ITO) coated glass, or Copper Foil)
-
Counter Electrode (e.g., Platinum wire or foil)
-
Reference Electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare an aqueous electrolyte solution containing 0.1 M HCl, copper sulfate, and thiourea. The concentrations of copper sulfate and thiourea can be varied to control the morphology of the nanowires. A common starting point is a dilute solution where thiourea acts as both a sulfur source and a complexing agent for copper ions.[5][6]
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the desired substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrodeposition: Perform pulsed potential electrodeposition. A typical pulse waveform consists of a cathodic pulse followed by an anodic pulse.[5][6]
-
Cathodic Pulse (VF): Apply a potential of -0.85 V vs. Ag/AgCl. During this step, copper ions are reduced and react with sulfur from the decomposition of thiourea to form copper sulfide.[7]
-
Anodic Pulse (VR): Apply a potential of 0 V vs. Ag/AgCl. This step helps to dissolve any metallic copper that may have co-deposited, leading to purer Cu₂S nanowires.[6][7]
-
Pulse Timings: A common duty cycle is 20%, with the cathodic pulse applied for a shorter duration (e.g., 6 ms) and the anodic pulse for a longer duration (e.g., 24 ms) in each cycle.[7]
-
Deposition Time: The total deposition time can be varied from 30 minutes to 3 hours to control the length and density of the nanowires.[5]
-
-
Post-Deposition Treatment: After deposition, gently rinse the electrode with DI water to remove any residual electrolyte and dry it under a stream of nitrogen.
-
Annealing (Optional): The as-deposited precursor nanowires, which may be a copper-thiourea complex, can be transformed into crystalline Cu₂S nanowires by annealing at a temperature of around 180°C.[7][8]
Protocol for Electrochemical Sensing
This protocol outlines the general procedure for using the Cu₂S nanowire-modified electrode for analyte detection.
Materials:
-
Cu₂S Nanowire-Modified Working Electrode
-
Counter Electrode (Platinum wire)
-
Reference Electrode (Ag/AgCl)
-
Phosphate Buffer Solution (PBS) of appropriate pH
-
Analyte Standard Solutions (e.g., glucose, H₂O₂, dopamine)
-
Potentiostat/Galvanostat
Procedure:
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the Cu₂S nanowire-modified electrode as the working electrode in a beaker containing the supporting electrolyte (e.g., PBS).
-
Electrochemical Characterization: Perform cyclic voltammetry (CV) in the supporting electrolyte to characterize the electrochemical behavior of the modified electrode.
-
Analyte Detection:
-
Cyclic Voltammetry (CV): Record the CVs of the modified electrode in the presence of different concentrations of the target analyte. The appearance of new redox peaks or an increase in the peak current indicates the electrocatalytic activity of the Cu₂S nanowires towards the analyte.
-
Amperometry: For quantitative analysis, use amperometry. Apply a constant potential (determined from the CV) to the working electrode and record the current response upon successive additions of the analyte to the stirred electrolyte solution. The change in current is proportional to the analyte concentration.
-
Performance Data of Cu₂S Nanowire-Based Sensors
The following tables summarize the quantitative performance data of various sensors based on copper sulfide nanostructures for the detection of different analytes.
| Analyte | Sensor Material | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Glucose | Dendritic Cu-Cu₂S/GCE | 0.1 µM - 0.5 mM | 0.33 µM | 5.02 mA mM⁻¹ cm⁻² | [9][10] |
| CuS Nanosheets/Cu₂O/CuO Nanowire Arrays | 2 µM - 4.096 mM | Not Specified | 4262 µA mM⁻¹ cm⁻² | [10] | |
| CuS Microflowers | 0.02 mM - 5.4 mM | 2.0 µM | 1007 µA mM⁻¹ cm⁻² | [9][10] | |
| Hydrogen Peroxide | CuO Nanowires/3D-Cu foam | 1 µM - 1 mM | 0.98 µM | 8.87 µA mM⁻¹ cm⁻² | [11] |
| Dopamine | Cu₂S/RGO-CFMEs | 0.1 µM - 20 µM | 24 nM | Not Specified | [12] |
| CuO Nanowires/GCE | 0.1 µM - 0.105 mM | 0.1 µM | Not Specified | [13] | |
| Serotonin | Needle-like Cu₂S/GCE | 0.029 µM - 607.6 µM | 3.2 nM | 13.23 µA µM⁻¹ cm⁻² | [14][15] |
Diagrams and Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the fabrication and application of a Cu₂S nanowire-based electrochemical sensor.
Caption: Experimental workflow for Cu₂S nanowire sensor fabrication.
Electrochemical Sensing Mechanism
The diagram below illustrates the general mechanism of non-enzymatic glucose sensing at the surface of a Cu₂S nanowire-modified electrode.[16]
Caption: Non-enzymatic glucose sensing mechanism at a Cu₂S electrode.
Pulsed Electrodeposition Process
This diagram illustrates the key steps during the pulsed potential electrodeposition of Cu₂S nanowires.[5][6]
Caption: Pulsed potential electrodeposition cycle for Cu₂S nanowires.
References
- 1. Development of Crystalline Cu2S Nanowires via a Direct Synthesis Process and Its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Crystalline Cu2S Nanowires via a Direct Synthesis Process and Its Potential Applications [mdpi.com]
- 3. Synthesis and Biomedical Applications of Copper Sulfide Nanoparticles: From Sensors to Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper sulfide nanostructures: synthesis and biological applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrodeposition of nanowires of a high copper content thiourea precursor of copper sulfide - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04293H [pubs.rsc.org]
- 8. Electrodeposition of nanowires of a high copper content thiourea precursor of copper sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Dopamine Biosensor Based on Copper(I) Sulfide Functionalized Reduced Graphene Oxide Decorated Microelectrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Facile Synthesis of Needle-like Copper Sulfide Structures as an Effective Electrochemical Sensor Material for Neurotransmitter Detection in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fourth‐generation glucose sensors composed of copper nanostructures for diabetes management: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"controlling nanoparticle aggregation in colloidal Copper(I) sulfide synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the colloidal synthesis of Copper(I) sulfide (B99878) (Cu₂S) nanoparticles. Our goal is to help you overcome common challenges and control nanoparticle aggregation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation during Cu₂S synthesis?
A1: Nanoparticle aggregation in colloidal Cu₂S synthesis is primarily caused by inadequate surface stabilization. This can result from several factors, including:
-
Insufficient Ligand Concentration or Ineffective Ligands: Ligands (capping agents) are crucial for preventing aggregation through steric or electrostatic stabilization.[1][2] If the ligand concentration is too low or the chosen ligand does not bind effectively to the nanoparticle surface, aggregation is likely to occur.[3]
-
High Reaction Temperatures: While higher temperatures can increase reaction rates and crystallinity, they can also increase the kinetic energy of nanoparticles, leading to more frequent collisions and a higher likelihood of aggregation, especially if surface capping is suboptimal.[4][5]
-
Inappropriate Solvent: The solvent plays a critical role in nanoparticle dispersibility. If the nanoparticles and their capping ligands are not well-solvated, aggregation can occur.
-
High Precursor Concentration: A very high concentration of copper and sulfur precursors can lead to rapid nucleation and growth, potentially overwhelming the ability of the ligands to stabilize the newly formed nanoparticles, resulting in aggregation.[6]
Q2: How does the choice of ligand affect the stability of Cu₂S nanoparticles?
A2: The choice of ligand is critical for achieving monodisperse and stable Cu₂S nanoparticles.[2] Ligands with a strong affinity for the Cu₂S surface, such as thiols (e.g., 1-dodecanethiol), can provide robust steric hindrance that prevents nanoparticles from aggregating.[7][8] The length of the ligand's carbon chain can also influence stability; longer chains generally provide better steric stabilization.[4] Oleylamine is another commonly used ligand that can prevent uncontrolled aggregation.[9] The effectiveness of a ligand is also related to its chemical compatibility with the solvent and the nanoparticle surface. For instance, dithiocarboxylate ligands show a preference for coordinating with Cu₂S surfaces.[3]
Q3: Can reaction temperature be used to control the size of Cu₂S nanoparticles without causing aggregation?
A3: Yes, reaction temperature is a key parameter for tuning the size of Cu₂S nanoparticles.[9] Generally, increasing the reaction temperature leads to larger nanoparticles due to enhanced growth kinetics.[4] However, at very high temperatures, a digestive ripening effect can occur, leading to smaller particles.[4] To control size without inducing aggregation, it is essential to have an effective capping ligand present in sufficient concentration to stabilize the nanoparticles as they form and grow.[2][9] By carefully balancing temperature and ligand concentration, you can achieve precise size control.
Q4: What is the role of the copper and sulfur precursors in controlling aggregation?
A4: The type and concentration of copper and sulfur precursors influence the reaction kinetics, which in turn affects nanoparticle size, shape, and aggregation.[10][11] Using precursors that lead to a slower, more controlled nucleation and growth rate can result in more monodisperse nanoparticles with less aggregation.[4] For example, the use of a copper-oleate complex can help control the release of copper ions.[9] The molar ratio of the precursors is also important. For instance, in flame spray pyrolysis, a pure copper sulfide phase is produced when the molar ratio of sulfur to copper is greater than 5, and the particle size decreases with increasing sulfur concentration.[6]
Troubleshooting Guide
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Aggregation | My Cu₂S nanoparticles are heavily aggregated. How can I improve their dispersion? | 1. Ineffective or insufficient capping ligand. 2. Reaction temperature is too high. 3. Inappropriate solvent. | 1. Increase the concentration of the capping ligand (e.g., oleylamine, 1-dodecanethiol).[7][9] 2. Consider using a ligand with a stronger affinity for the Cu₂S surface.[3] 3. Lower the reaction temperature to reduce the rate of particle growth and collisions.[4] 4. Ensure the solvent is appropriate for dispersing the capped nanoparticles. |
| Polydispersity | I am observing a wide size distribution in my Cu₂S nanoparticles. How can I achieve monodispersity? | 1. Nucleation and growth phases are not well-separated. 2. Ostwald ripening or coalescence is occurring.[9] | 1. Use a hot-injection method to achieve a burst of nucleation followed by controlled growth.[9] 2. Optimize the reaction time; shorter reaction times may lead to smaller, more uniform particles.[8] 3. Precisely control the reaction temperature to ensure uniform growth.[9] |
| Incorrect Phase | My product is not the desired Cu₂S phase (e.g., I'm getting CuS or mixed phases). How can I control the stoichiometry? | 1. The copper-to-sulfur precursor ratio is incorrect. 2. The reactivity of the sulfur precursor is too high or too low.[12] 3. The presence of oxidizing agents. | 1. Adjust the molar ratio of your copper and sulfur precursors.[6][13] 2. Select a sulfur source with appropriate reactivity for your synthesis conditions.[12] 3. Ensure the reaction is carried out under an inert atmosphere if necessary to prevent oxidation of Cu(I).[14] |
| Low Yield | The yield of my Cu₂S nanoparticle synthesis is very low. What can I do to improve it? | 1. Incomplete reaction of precursors. 2. Loss of product during purification steps. | 1. Increase the reaction time or temperature to ensure the reaction goes to completion.[9] 2. Optimize the purification process (e.g., choice of precipitating solvent, centrifugation speed) to minimize product loss. |
Quantitative Data Summary
Table 1: Effect of Reaction Temperature on Cu₂S Nanoparticle Size
| Copper Precursor | Sulfur Precursor | Ligand/Solvent | Temperature (°C) | Average Particle Size (nm) | Reference |
| CuCl₂ | 1-Dodecanethiol (B93513) | Oleate (B1233923)/1-Octadecene (B91540) | 180 | ~5 | [9] |
| CuCl₂ | 1-Dodecanethiol | Oleate/1-Octadecene | 190 | ~8 | [9] |
| Copper Nitrate | 1-Dodecanethiol | Solventless | 160-190 | 3.1 - 13 | [9] |
| CuCl₂ with NH₃·H₂O | N₂H₄ | Water | 20 | ~120 | [4] |
| CuCl₂ with NH₃·H₂O | N₂H₄ | Water | 40 | Smaller than at 20°C | [4] |
| CuCl₂ with NaOH | N₂H₄ | Water | 20 | ~30 | [4] |
Table 2: Effect of Precursor Molar Ratio on Cu₂S Nanoparticle Properties
| Copper Precursor | Sulfur Precursor | Cu:S Molar Ratio | Effect | Reference |
| Copper Stearate | 1-Dodecanethiol | 1:1 to 1:2.5 | Affects growth and self-assembly | [8] |
| Generic Cu | Generic S | 1:>5 (in FSP) | Pure Cu₂S phase, size decreases with more S | [6] |
| Generic Cu | Thiourea | Varied | Affects phase (CuS vs. Cu₂S) | [12] |
Experimental Protocols
Protocol 1: Hot-Injection Synthesis of Monodisperse Cu₂S Nanocrystals[9]
This method utilizes a hot-injection technique to achieve good size control and monodispersity.
-
Preparation of Copper-Oleate Precursor:
-
Dissolve 15 mg of CuCl₂·2H₂O in a mixture of 150 µL of deionized water and 200 µL of ethanol (B145695).
-
Separately, dissolve 115 mg of sodium oleate in a mixture of 400 µL of deionized water, 300 µL of ethanol, and 800 µL of hexane (B92381).
-
Mix the two solutions and stir vigorously for 10 minutes. The copper will transfer to the organic (hexane) phase.
-
Separate the organic phase and evaporate the hexane to obtain the solid Cu-oleate complex.
-
-
Nanocrystal Synthesis:
-
Dissolve the prepared Cu-oleate precursor in 1-octadecene (ODE).
-
Heat the solution to the desired reaction temperature (e.g., 180-220 °C) under an inert atmosphere.
-
Rapidly inject 1-dodecanethiol (DDT), which acts as both the sulfur source and a capping agent, into the hot solution.
-
Allow the reaction to proceed for a specific duration (e.g., 20-120 minutes) to control the final nanoparticle size.
-
Cool the reaction mixture to room temperature.
-
-
Purification:
-
Add a non-solvent like ethanol to precipitate the Cu₂S nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticles multiple times with a solvent/non-solvent pair (e.g., hexane/ethanol) to remove excess ligands and unreacted precursors.
-
Redisperse the purified nanoparticles in a suitable nonpolar solvent like hexane or toluene.
-
Protocol 2: Aqueous Synthesis of Cu₂S Nanoplates[4]
This protocol describes a low-temperature, aqueous-based synthesis.
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of a copper salt (e.g., CuCl₂).
-
Add a complexing agent and pH modifier, such as NH₃·H₂O or NaOH.
-
Add a reducing agent, such as hydrazine (B178648) (N₂H₄).
-
-
Reaction:
-
Maintain the solution at a specific temperature (e.g., 10-100 °C) with stirring. The temperature will influence the final size of the nanoplates.
-
Allow the reaction to proceed for a set amount of time until the formation of a precipitate is observed.
-
-
Purification:
-
Collect the precipitate by centrifugation.
-
Wash the product repeatedly with deionized water and ethanol to remove residual ions and byproducts.
-
Dry the final product under vacuum.
-
Visualizations
Caption: Workflow for hot-injection synthesis of Cu₂S nanoparticles.
Caption: Troubleshooting logic for nanoparticle aggregation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Size and Shape Modulation of Cu2S Nanoplates via Chemical Reduction with NaOH and NH3·H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of temperature on the aggregation kinetics of partially bare gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Controlled Synthesis of Copper Sulfide Nanoparticles in Oxygen‐Deficient Conditions Using Flame Spray Pyrolysis (FSP) and Its Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and assembly of monodisperse spherical Cu2S nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cu2S Nanocrystals and Their Superlattices | MDPI [mdpi.com]
- 10. chalcogen.ro [chalcogen.ro]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Versatile precursor-dependent copper sulfide nanoparticles as a multifunctional catalyst for the photocatalytic removal of water pollutants and the sy ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00239B [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Efficiency of Copper(I) Sulfide (Cu₂S) Based Solar Cells
Welcome to the technical support center for researchers and scientists working on the development of Copper(I) Sulfide (Cu₂S) based solar cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to specific issues you may encounter during the fabrication and characterization of Cu₂S-based solar cells.
Issue 1: Low Power Conversion Efficiency (PCE)
Q: My fabricated Cu₂S/CdS solar cell shows very low overall efficiency. What are the likely causes and how can I improve it?
A: Low power conversion efficiency (PCE) is a common issue that can stem from various factors throughout the fabrication and testing process. The primary culprits are often high series resistance, low shunt resistance, and poor quality of the Cu₂S absorber layer or the heterojunction interface.
Troubleshooting Steps:
-
High Series Resistance (Rs): A high series resistance can significantly reduce the fill factor and short-circuit current.
-
Cause: Poor quality of contacts, high bulk resistance of the Cu₂S or CdS layers, or a poorly designed grid electrode.[1][2]
-
Solution:
-
Optimize the deposition parameters of your metal contacts (e.g., thermal evaporation of gold or silver) to ensure good adhesion and low contact resistance.
-
Improve the conductivity of the transparent conducting oxide (TCO) layer.
-
Annealing the completed device can sometimes improve the crystallinity and conductivity of the layers.
-
-
-
Low Shunt Resistance (Rsh): This leads to leakage currents, which primarily reduce the open-circuit voltage and fill factor.
-
Cause: Presence of pinholes or defects in the Cu₂S film, or shorting paths created by copper filaments.[3][4]
-
Solution:
-
Optimize the deposition process of the Cu₂S layer to create a dense and uniform film. For Chemical Bath Deposition (CBD), this involves controlling the pH, temperature, and precursor concentrations.
-
Avoid operating the cell under open-circuit conditions for extended periods during illumination, as this can induce the formation of copper filaments.[3][4]
-
-
-
Poor Absorber Layer Quality: The stoichiometry and crystallinity of the Cu₂S layer are critical for efficient light absorption and charge transport.
-
Cause: Non-stoichiometric CuₓS phases (where x is not equal to 2), small grain size, and high defect density.[5]
-
Solution:
-
Carefully control the Cu:S ratio during synthesis. For instance, in solution-based methods, the precursor concentrations are critical.[6]
-
Post-deposition annealing can improve the crystallinity and phase purity of the Cu₂S film.
-
-
Issue 2: Low Open-Circuit Voltage (V_oc)
Q: The open-circuit voltage of my device is significantly lower than expected. What factors contribute to this, and what are the remedies?
A: A low V_oc is typically a result of high recombination rates, either in the bulk of the material, at the interfaces, or due to shunting pathways.
Troubleshooting Steps:
-
Interface Recombination: The Cu₂S/CdS interface is a common site for recombination of photogenerated charge carriers.
-
Cause: Lattice mismatch between Cu₂S and CdS, presence of interface defects, and unfavorable band alignment.[7][8]
-
Solution:
-
Optimize the deposition of the CdS window layer to ensure a good quality interface.
-
Consider introducing a thin buffer layer to improve the band alignment and passivate interface states.
-
-
-
Bulk Defects: Defects within the Cu₂S absorber layer can act as recombination centers.
-
Cause: Copper vacancies are a common defect in Cu₂S.[1]
-
Solution:
-
Fine-tune the synthesis conditions to minimize defect formation. For example, adjusting the annealing temperature and atmosphere can influence defect concentrations.
-
-
-
Shunt Resistance: As mentioned previously, low shunt resistance provides an alternative path for current, reducing the V_oc.
-
Solution: Refer to the solutions for low shunt resistance in "Issue 1".
-
Issue 3: Low Short-Circuit Current Density (J_sc)
Q: My solar cell has a very low short-circuit current. How can I increase it?
A: Low J_sc is primarily due to inefficient light absorption, poor charge carrier collection, or high series resistance.
Troubleshooting Steps:
-
Inadequate Light Absorption: The Cu₂S layer may not be thick enough or may have a poor absorption coefficient.
-
Poor Carrier Collection: Photogenerated carriers may be lost to recombination before they are collected at the electrodes.
-
Cause: High defect density in the absorber layer, poor interface quality, and high series resistance.
-
Solution:
-
Improve the crystallinity and reduce defects in the Cu₂S layer through optimized deposition and annealing.
-
Enhance the quality of the Cu₂S/CdS heterojunction.
-
-
Issue 4: Poor Fill Factor (FF)
Q: The I-V curve of my device is not "square," resulting in a low fill factor. What is causing this?
A: A low fill factor is a strong indicator of high series resistance and/or low shunt resistance.
Troubleshooting Steps:
-
High Series Resistance (Rs): This is one of the most common reasons for a low fill factor.[11]
-
Cause: As detailed in "Issue 1," this can be due to contact resistance, bulk material resistance, or the resistance of the TCO.
-
Solution: Focus on improving the electrical contacts and the conductivity of the component layers.
-
-
Low Shunt Resistance (Rsh): Leakage currents significantly degrade the fill factor.
-
Cause: Pinholes, cracks, or other defects in the junction.
-
Solution: Improve the uniformity and quality of the thin films.
-
-
Non-ideal Diode Behavior: A high diode ideality factor can also lead to a reduced fill factor.
-
Cause: High recombination rates in the depletion region.
-
Solution: Focus on improving the quality of the p-n heterojunction.
-
Issue 5: Device Instability and Degradation
Q: The efficiency of my Cu₂S solar cell degrades rapidly over time, especially under illumination. What is the degradation mechanism and how can I mitigate it?
A: The primary cause of instability in Cu₂S/CdS solar cells is the diffusion of copper ions from the Cu₂S layer into the CdS layer.[1] Another significant degradation mechanism is the electrochemical decomposition of Cu₂S when the cell is operated at open-circuit voltage under illumination.[3][4][12]
Mitigation Strategies:
-
Preventing Copper Diffusion:
-
Introduction of a Barrier Layer: A thin diffusion barrier layer between the Cu₂S and CdS can suppress copper migration.
-
Controlled Stoichiometry: Maintaining a stable Cu₂S phase can reduce the driving force for copper diffusion.
-
-
Avoiding Electrochemical Decomposition:
-
Load Operation: Operate the solar cell at its maximum power point rather than at open-circuit voltage during prolonged illumination.[3]
-
Encapsulation: Proper encapsulation of the device can prevent environmental factors like moisture and oxygen from accelerating degradation.
-
Data Presentation: Performance Parameters
The following tables summarize key performance parameters of Cu₂S-based solar cells fabricated under different conditions.
Table 1: Effect of Annealing Temperature on Cu₂S Thin Film Properties
| Annealing Temperature (°C) | Crystallite Size (nm) | Band Gap (eV) | Resistivity (Ω·cm) |
| As-deposited | 20-30 | 2.36 | 10⁻¹ - 10⁻² |
| 150 | Improved crystallinity | Reduced band gap | Reduced resistance |
| 573 (with 3% Al doping) | 62.06 | 1.5 | 7.33 x 10³ |
Data compiled from references[13][14][15]
Table 2: Performance of Cu₂S/CdS Solar Cells Fabricated by Different Methods
| Fabrication Method | V_oc (V) | J_sc (mA/cm²) | Fill Factor (%) | Efficiency (%) |
| Wet Chemical Method & Spin Coating | 0.58 | 5.8 | 73 | 10.9 |
| Vacuum Evaporation (Cold Substrate, 200K) | ~0.4 | - | - | Deterioration rate of 51% over 12 weeks |
| Vacuum Evaporation (Room Temp, 300K) | ~0.3 | - | - | Deterioration rate of 94% over 12 weeks |
Data compiled from references[1][16]
Experimental Protocols
Protocol 1: Chemical Bath Deposition (CBD) of Cu₂S Thin Films
This protocol outlines a general procedure for depositing Cu₂S thin films using the CBD method.
Materials:
-
Copper (II) Sulfate (CuSO₄) or Copper (II) Chloride (CuCl₂)
-
Thiourea (B124793) (SC(NH₂)₂)
-
Ammonia (B1221849) (NH₃)
-
Triethanolamine (TEA) (as a complexing agent)
-
Deionized (DI) water
-
Glass substrates
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass substrates by sonicating in acetone, followed by ethanol, and finally DI water. Dry the substrates with a nitrogen gun.
-
Precursor Solution Preparation:
-
Prepare a solution of the copper salt (e.g., 0.02 M CuSO₄).
-
Prepare a separate solution of thiourea (e.g., 0.05 M).
-
-
Reaction Bath:
-
Deposition:
-
Immerse the cleaned substrates vertically into the heated solution.
-
Add the thiourea solution to the bath to initiate the deposition of Cu₂S.
-
Maintain the deposition for a specific duration (e.g., 30 minutes) to achieve the desired film thickness.[17]
-
-
Post-Deposition Treatment:
-
Remove the substrates from the bath and rinse them thoroughly with DI water to remove any loosely adhered particles.
-
Dry the films in air.
-
Anneal the films at a specific temperature (e.g., 150°C) to improve crystallinity.[14]
-
Protocol 2: Thermal Evaporation of Cu₂S Thin Films
This protocol provides a general guideline for the deposition of Cu₂S thin films via thermal evaporation.
Materials:
-
High purity Cu₂S powder or granules
-
Substrates (e.g., glass or TCO-coated glass)
-
Tungsten or molybdenum evaporation boat
Procedure:
-
Substrate Preparation: Clean the substrates as described in the CBD protocol.
-
Loading the Source Material: Place the Cu₂S source material into the evaporation boat within the thermal evaporation chamber.
-
Vacuum Chamber Pump-down: Evacuate the chamber to a high vacuum (e.g., < 10⁻⁵ torr) to minimize contamination.
-
Deposition:
-
Heat the evaporation boat by passing a high current through it until the Cu₂S material starts to sublimate.
-
Monitor the deposition rate and thickness using a quartz crystal microbalance.
-
The substrate can be heated to a specific temperature during deposition to control the film properties.
-
-
Cooling and Venting: After achieving the desired thickness, turn off the heating and allow the system to cool down before venting the chamber to atmospheric pressure.
Visualizations
Logical Workflow for Troubleshooting Low Efficiency
Caption: Troubleshooting workflow for low PCE in Cu₂S solar cells.
Degradation Pathway in Cu₂S/CdS Solar Cells
Caption: Key degradation mechanisms in Cu₂S/CdS solar cells.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. [PDF] High Efficiency and cost effective Cu2S/CdS thin-film solar cell | Semantic Scholar [semanticscholar.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Effect of Deposition Parameters on Morphological and Optical Properties of Cu2S Thin Films Grown by Chemical Bath Deposition Technique | MDPI [mdpi.com]
- 10. stacks.stanford.edu [stacks.stanford.edu]
- 11. researchgate.net [researchgate.net]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. ijneam.unimap.edu.my [ijneam.unimap.edu.my]
- 14. pubs.aip.org [pubs.aip.org]
- 15. chalcogen.ro [chalcogen.ro]
- 16. researchgate.net [researchgate.net]
- 17. ijcrt.org [ijcrt.org]
"addressing precursor stability issues in Cu2S nanoparticle synthesis"
Welcome to the Technical Support Center for Cu₂S Nanoparticle Synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions, focusing specifically on overcoming precursor stability challenges to ensure reproducible, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What are the common precursors used for synthesizing Cu₂S nanoparticles?
A1: Cu₂S nanoparticle synthesis typically involves a copper precursor and a sulfur precursor. Common copper sources include copper(II) salts like copper(II) chloride (CuCl₂) and copper(II) sulfate (B86663) (CuSO₄·5H₂O), which are often complexed with ligands like oleic acid to form copper oleate (B1233923).[1][2] Single-source precursors, such as copper(II) dithiocarbamates, which contain both copper and sulfur in one molecule, are also widely used.[3][4] For the sulfur source, options include elemental sulfur, 1-dodecanethiol (B93513) (DDT), thiourea, and sodium sulfide (B99878) (Na₂S).[1][2][5]
Q2: Why is the purity of precursors and solvents so critical for nanoparticle synthesis?
A2: The purity of precursors and solvents is a critical factor that is often overlooked but can significantly impact the reproducibility and outcome of a synthesis.[6] Impurities, even in trace amounts, can affect the size, shape, and monodispersity of the final nanoparticles.[6][7] For example, different batches of the same surfactant or ligand from various suppliers may contain unknown impurities that alter the reaction kinetics, leading to inconsistent results.[6][8] In some cases, an impurity may be essential for a specific morphology to form.[8] Therefore, using high-purity reagents and being aware of batch-to-batch variability is crucial for achieving reproducible results.[6]
Q3: How should I properly store a copper-oleate precursor solution?
A3: Copper oleate should be stored in a tightly closed container in a dry environment to prevent degradation.[9][10] The product is generally considered chemically stable under standard room temperature conditions.[9] For long-term stability and to minimize potential oxidation or side reactions, it is best to store it in an airtight, sealed container, protected from light.[10]
Q4: My copper(II) dithiocarbamate (B8719985) precursor seems to decompose even before the synthesis reaction. Is this normal?
A4: Yes, copper(II) dithiocarbamate complexes can exhibit thermal instability.[3] The decomposition of these single-source precursors is the intended route to forming copper sulfide nanoparticles.[4] However, this decomposition can sometimes begin at relatively low temperatures. For instance, some complexes start to decompose upon heating to 70–80 °C.[3] The exact decomposition temperature and pathway can be influenced by the specific ligands on the dithiocarbamate, the solvent, and the surrounding atmosphere (inert vs. air).[4][11] Uncontrolled or premature decomposition can lead to poor control over nanoparticle nucleation and growth.
Troubleshooting Guides
Problem: My synthesis results are inconsistent and lack reproducibility.
-
Potential Cause 1: Precursor Degradation
-
Explanation: Copper precursors, especially organometallic complexes like copper oleate or dithiocarbamates, can degrade over time due to exposure to air, light, or moisture.[9][10] This changes the concentration of the active species, leading to different nucleation and growth kinetics in each experiment.
-
Solution: Prepare fresh precursor solutions before each synthesis. If using a solid precursor, ensure it has been stored correctly in a dry, airtight container.[9][10] Consider preparing a stock solution and monitoring its color; a significant color change often indicates degradation.[3]
-
-
Potential Cause 2: Impurities in Reagents
-
Explanation: The source and purity of your chemical reagents, including precursors, solvents, and surfactants, can introduce significant variability.[6] Different suppliers may have different impurity profiles for the same chemical, and these impurities can act as catalysts, inhibitors, or shape-directing agents.[8]
-
Solution: Whenever possible, use reagents from the same supplier and batch for a series of experiments. If you observe a sudden change in results after reordering a chemical, suspect an impurity issue. Document the source and lot number of all chemicals used in your experimental records.
-
Problem: The synthesized Cu₂S nanoparticles have a broad size distribution (high polydispersity).
-
Potential Cause 1: Uncontrolled Precursor Decomposition
-
Explanation: For monodisperse nanoparticles, a rapid "burst" of nucleation followed by controlled growth is required. If the precursor decomposes slowly or erratically as the temperature ramps up, nucleation can occur over an extended period, resulting in a wide range of particle sizes.[12] The stability of the precursor complex is key; for example, more stable complexes can lead to slower nucleation rates and ultimately larger particles.[13]
-
Solution: Employ a "hot-injection" method. In this technique, one precursor (e.g., the sulfur source) is rapidly injected into a hot solution containing the other precursor (e.g., the copper complex).[2] This ensures that the reaction temperature is reached almost instantaneously, promoting a single, sharp nucleation event.
-
-
Potential Cause 2: Incorrect Precursor Concentration
-
Explanation: The concentration of precursors affects both nucleation and growth.[12] While trends can be complex, precursor concentration directly influences the amount of monomer available for particle growth.[12][14] An imbalance in the ratio of precursor to surfactant can also lead to poor size control.[12]
-
Solution: Systematically vary the precursor concentration while keeping other parameters (temperature, solvent, surfactants) constant to find the optimal conditions for your system. Ensure that surfactants are present in sufficient quantity to stabilize the newly formed nuclei and prevent aggregation.
-
Problem: The final product contains impurities like Cu, Cu₂O, or other copper sulfide phases (e.g., CuS, Cu₁₈S).
-
Potential Cause 1: Undesired Redox Reactions
-
Explanation: The choice of precursor and reaction conditions can lead to unintended side reactions. For example, some copper(II) precursors like CuSO₄ have an oxidizing nature that can favor the formation of non-stoichiometric phases instead of pure Cu₂S.[1] Conversely, some ligands or solvents can act as reducing agents, potentially reducing copper ions to metallic copper (Cu) before the sulfidation reaction is complete.[9]
-
Solution: Select precursors known to yield the desired phase. For instance, using CuCl₂ may lead to different phases compared to CuSO₄.[1] In hot-injection synthesis with copper oleate, 1-dodecanethiol can act as both the sulfur source and a reducing agent to facilitate the formation of Cu₂S.[2]
-
-
Potential Cause 2: Reaction Atmosphere
-
Explanation: Performing the synthesis in the presence of air can lead to the formation of oxide impurities. The thermal decomposition of copper dithiocarbamates in an inert (nitrogen or argon) atmosphere typically yields copper sulfides.[4] However, if the same reaction is performed in air, non-stoichiometric oxygen uptake can occur, leading to the formation of copper oxides as the final product.[11]
-
Solution: Unless an aqueous synthesis is intended, perform high-temperature organometallic syntheses under an inert atmosphere using standard Schlenk line techniques. This involves degassing the solvents and purging the reaction flask with nitrogen or argon to eliminate oxygen.
-
Data & Protocols
Table 1: Comparison of Common Precursor Systems for Cu₂S Synthesis
| Precursor System | Copper Source | Sulfur Source | Typical Method | Advantages | Common Stability Issues & Challenges |
| Two-Source Hot Injection | Copper(II) Oleate[2] | 1-Dodecanethiol (DDT)[2] | Hot Injection | Good control over size and monodispersity.[2] | Copper oleate stability is sensitive to storage; DDT reactivity can be slow.[2][9] |
| Two-Source Hydrothermal | CuCl₂·2H₂O[5][15] | Thiourea or Na₂S[5][15] | Hydrothermal | Good yield, uses less toxic reactants.[5] | Can produce larger grain sizes; phase purity depends on temperature and pH.[5][15] |
| Single-Source Precursor | Copper(II) Diethyldithiocarbamate[16] | (Internal) | Thermolysis / Hot Injection | Simple, single reactant. Allows control over phase via temperature.[4][16] | Precursor can decompose at low temperatures, making controlled nucleation difficult.[3][16] |
| SILAR Method | CuSO₄·5H₂O or CuCl₂·2H₂O[1] | Na₂S·9H₂O or Thiourea[1] | Successive Ionic Layer Adsorption and Reaction | Room temperature synthesis; good control over film thickness. | Precursor choice can lead to different final phases (e.g., CuSO₄ can be oxidizing).[1] |
Experimental Protocol: Hot-Injection Synthesis of Cu₂S Nanocrystals
This protocol is adapted from methods described for synthesizing monodisperse Cu₂S nanocrystals using a copper-oleate precursor.[2][17]
Part 1: Preparation of Copper(II)-Oleate Precursor
-
Dissolution: In a flask, dissolve 40 mmol of CuCl₂·2H₂O in a solvent mixture of 80 mL ethanol (B145695) and 60 mL deionized water.[17]
-
Addition of Oleate: Add 80 mmol of sodium oleate to the solution.
-
Reaction: In a separate flask, add 140 mL of hexane (B92381). Transfer the aqueous/ethanol solution to this flask. Heat the resulting two-phase solution to 70 °C and stir vigorously for 4 hours.[17] The blue color will transfer from the aqueous layer to the upper organic (hexane) layer as the Cu-oleate complex forms.
-
Separation & Washing: After the reaction, transfer the mixture to a separatory funnel. Discard the lower aqueous layer. Wash the upper organic layer three times with 30 mL of deionized water to remove any remaining reactants.
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Isolation: Evaporate the hexane from the washed organic layer using a rotary evaporator. The final product is a waxy, blue-green solid of copper(II) oleate.[17] Store in a tightly sealed container.[9]
Part 2: Synthesis of Cu₂S Nanocrystals
-
Setup: In a three-neck flask equipped with a condenser, thermocouple, and septum, combine a specific amount of the prepared Cu-oleate precursor with an organic solvent like 1-octadecene (B91540) (ODE).
-
Degassing: Heat the mixture to 100-120 °C under vacuum for 30-60 minutes to remove water and oxygen. Then, switch to an inert atmosphere (e.g., Argon or Nitrogen).
-
Heating: Heat the copper precursor solution to the desired reaction temperature (e.g., 180-220 °C). The final particle size is dependent on this temperature.[2]
-
Injection: In a separate syringe, prepare a solution of 1-dodecanethiol (DDT) in ODE. Swiftly inject the DDT solution into the hot copper precursor solution with vigorous stirring.
-
Growth: Allow the reaction to proceed for a set amount of time (e.g., 10-120 minutes). The growth time also influences the final nanocrystal size.[2]
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Quenching & Isolation: Stop the reaction by removing the heating mantle and injecting a cool solvent or placing the flask in a water bath. Precipitate the Cu₂S nanoparticles by adding a non-solvent like ethanol and centrifuge to collect the product.
-
Washing: Wash the nanoparticles multiple times by re-dispersing them in a solvent like hexane or toluene (B28343) and re-precipitating with ethanol to remove excess surfactants and unreacted precursors.
Visual Guides
Caption: Troubleshooting workflow for precursor-related synthesis issues.
Caption: Decomposition pathways for a single-source dithiocarbamate precursor.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. Cu2S Nanocrystals and Their Superlattices | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Biomedical Applications of Copper Sulfide Nanoparticles: From Sensors to Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Huge Role of Tiny Impurities in Nanoscale Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. COPPER OLEATE - Ataman Kimya [atamanchemicals.com]
- 10. nanochemazone.com [nanochemazone.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of precursor concentration on size evolution of iron oxide nanoparticles - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE01406F [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Effect of Precursor Concentration on the Particle Size, Crystal Size, and Optical Energy Gap of CexSn1−xO2 Nanofabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper sulfide nanostructures: synthesis and biological applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08414C [pubs.rsc.org]
- 16. Copper diaryl-dithiocarbamate complexes and their application as single source precursors (SSPs) for copper sulfide nanomaterials - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ01918G [pubs.rsc.org]
- 17. Sciencemadness Discussion Board - Copper oleate: Syth and Properties - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Annealing Conditions for Crystalline Cu₂S Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the annealing of crystalline Cu₂S thin films.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
Issue 1: The as-deposited Cu₂S film is amorphous and not crystalline.
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Q: My XRD analysis shows no distinct peaks, indicating an amorphous film. How can I induce crystallization?
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A: Annealing is a critical step to induce a phase transition from an amorphous to a crystalline structure. For instance, annealing a spin-coated amorphous film at 350°C in a nitrogen atmosphere can lead to the formation of the crystalline chalcocite Cu₂S phase.[1] The heat treatment provides the necessary energy for the atoms to arrange into a crystalline lattice.
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Issue 2: The annealed film exhibits poor crystallinity or the wrong crystal phase.
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Q: After annealing, my film shows broad XRD peaks or a mix of unwanted copper sulfide (B99878) phases. How can I improve crystallinity and obtain the desired Cu₂S phase?
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A: The final crystal phase and quality are highly dependent on the annealing temperature and atmosphere. Different copper sulfide phases (chalcocite, djurleite, digenite, etc.) can be formed based on these parameters.[1][2][3] For example, annealing at 300 °C can lead to a digenite phase (Cu₁.₈S), while increasing the temperature to 400 °C can result in the chalcocite phase (Cu₂S).[3] An inert (e.g., Nitrogen, Argon) or reducing (e.g., Ar/H₂) atmosphere is often used to control the stoichiometry and prevent oxidation.[1][4] Experimenting with a range of annealing temperatures and carefully controlling the atmosphere are key to achieving the desired phase.
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Issue 3: The annealed film has cracked or delaminated from the substrate.
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Q: I'm observing cracks in my Cu₂S thin film after the annealing process. What is causing this and how can I prevent it?
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A: Cracking during annealing is often due to the thermal expansion mismatch between the Cu₂S thin film and the substrate.[5] Another contributing factor can be the film's thickness; films thicker than 0.5 microns are more prone to cracking.[5] To mitigate this, consider the following:
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Substrate Choice: Select a substrate with a coefficient of thermal expansion (CTE) that is closely matched to that of Cu₂S.
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Controlled Heating and Cooling: Employ a slow heating and cooling rate (e.g., 1°C per minute) to minimize thermal shock.[5]
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Film Thickness: If possible, work with thinner films or deposit multiple thin layers with an annealing step after each deposition.[5]
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Two-Step Annealing: A two-step process, where the film is first annealed at a lower temperature before proceeding to the final higher temperature, can also help reduce stress.[5]
-
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Issue 4: The optical or electrical properties of the annealed film are not within the expected range.
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Q: The measured optical band gap or electrical resistivity of my annealed film is not what I expected. How can I tune these properties?
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A: The optical and electrical properties of Cu₂S thin films are directly influenced by the annealing conditions.
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Optical Properties: The optical band gap generally decreases as the annealing temperature increases.[1][2] For instance, the band gap of a particular film decreased from 2.70 eV to 2.55 eV after annealing.[1] Transmittance can also be affected; it has been observed to increase with annealing.[1][6]
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Electrical Properties: The electrical resistivity tends to decrease with increased annealing temperature due to improved crystallinity.[2] One study showed that the resistance of a Cu₂S thin film decreased after annealing at 150°C.[2] However, the behavior can be complex, with some studies showing an initial increase in resistivity at lower annealing temperatures before a decrease at higher temperatures.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical range for annealing temperatures for Cu₂S thin films?
A1: The annealing temperature for Cu₂S thin films can vary widely depending on the deposition method and desired film properties, but typically ranges from 100°C to 550°C.[6][8][9] Lower temperatures (e.g., 150°C) can be sufficient to improve crystallinity, while higher temperatures (e.g., 350-400°C) are often necessary to achieve specific crystalline phases like chalcocite.[1][2][3]
Q2: What is the importance of the annealing atmosphere?
A2: The annealing atmosphere plays a crucial role in controlling the stoichiometry and preventing the formation of unwanted copper oxides. Inert atmospheres like nitrogen (N₂) or argon (Ar) are commonly used to prevent oxidation.[1][4] A reducing atmosphere, such as a mixture of argon and hydrogen (Ar/H₂), can also be used to tune the material's transport properties.[4] Annealing in air can lead to the incorporation of oxygen and the formation of phases like CuSO₄, especially at higher temperatures.[10]
Q3: How does annealing affect the morphology and grain size of Cu₂S thin films?
A3: Annealing generally leads to an improvement in the surface morphology, resulting in a more regular and homogeneous surface.[8] The process promotes grain growth, leading to an increase in the average grain size.[8] For example, one study reported an increase in the average grain size from approximately 68 nm to 82 nm when the annealing temperature was raised from 100°C to 200°C.[8]
Q4: Can I anneal Cu₂S thin films on any substrate?
A4: While Cu₂S thin films can be deposited on various substrates, including glass and conductive glass (like FTO-coated glass), the choice of substrate is important, especially for high-temperature annealing.[1][2] As mentioned in the troubleshooting guide, a significant mismatch in the coefficient of thermal expansion between the film and the substrate can lead to cracking.[5] For high-temperature processes, it is essential to choose a substrate that is thermally stable and has a compatible CTE.
Data Presentation
Table 1: Effect of Annealing Temperature on the Properties of Cu₂S Thin Films
| Annealing Temperature (°C) | Crystalline Phase | Average Grain Size (nm) | Optical Band Gap (eV) | Electrical Conductivity (S/cm) | Reference |
| As-deposited | Amorphous | 118.16 | - | - | [8] |
| 100 | Polycrystalline | 68.01 | - | - | [8] |
| 150 | - | - | Decreased from as-deposited | Resistance decreased | [2] |
| 200 | Polycrystalline | 82.34 | - | 3.38 | [8] |
| 350 | Chalcocite (cubic) | - | 2.55 | - | [1] |
| 400 | Chalcocite (Cu₂S) | - | Decreased | - | [3] |
Table 2: Influence of Annealing Atmosphere on Cu₂S Properties
| Annealing Atmosphere | Resulting Phase(s) | Key Observations | Reference |
| Nitrogen (N₂) | Chalcocite (Cu₂S) | Induces crystallization from amorphous state. | [1] |
| Air | Can lead to oxide formation (e.g., CuSO₄) | Increases crystallinity but can introduce impurities. | [10] |
| Argon (Ar) | Rhombohedral Cu₁.₈S | Leads to higher electrical conductivity. | [4] |
| Argon/Hydrogen (Ar/H₂) | Tetragonal Cu₁.₉₆S | Results in lower electrical conductivity but higher Seebeck coefficients. | [4] |
Experimental Protocols & Visualizations
General Annealing Workflow
The following diagram illustrates a typical workflow for the annealing of Cu₂S thin films.
Logical Relationship: Annealing Parameters and Film Properties
This diagram illustrates the cause-and-effect relationships between key annealing parameters and the final properties of the Cu₂S thin film.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Welcome to IR @ NIT Rourkela: Effect of Annealing Temperature On Electrical Properties of Copper Sulfide Thin Film for Optoelectronic Applications [dspace.nitrkl.ac.in]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. ripublication.com [ripublication.com]
- 8. gesj.internet-academy.org.ge [gesj.internet-academy.org.ge]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Phase Impurity Management in Copper(I) Sulfide (Cu₂S) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Copper(I) sulfide (B99878) (Cu₂S). The focus is on the identification and elimination of common phase impurities using X-ray Diffraction (XRD) as the primary analytical tool.
Troubleshooting Guides & FAQs
Q1: My XRD pattern of synthesized Cu₂S shows unexpected peaks. How can I identify the impurity phases?
A1: The presence of extra peaks in your XRD pattern indicates the formation of secondary phases alongside the desired Cu₂S (chalcocite). The copper-sulfur system is complex, with several stable and metastable phases that are structurally similar. Common impurities include other copper sulfide stoichiometries (e.g., djurleite, digenite, covellite) and copper oxides (CuO, Cu₂O) if the synthesis is not performed under inert conditions.
To identify the impurities, compare the 2θ values of the unexpected peaks with standard diffraction patterns of known copper compounds. The table below summarizes the major diffraction peaks for common phases.
Q2: I've identified a CuS (covellite) impurity in my Cu₂S sample. How can I eliminate it?
A2: A common strategy to remove sulfur-rich phases like CuS is through thermal annealing under a controlled atmosphere. Annealing at elevated temperatures can induce the dissociation of CuS into a more copper-rich sulfide phase and volatile sulfur.
A recommended starting point is to anneal the sample in a tube furnace under an inert gas flow (e.g., Argon) or a reducing atmosphere (e.g., 5% H₂ in Ar). The temperature and duration of annealing are critical parameters that need to be optimized for your specific sample. A typical procedure might involve heating the sample to 450 °C for 2-4 hours.[1] The hydrogen in the Ar/H₂ mixture can facilitate the removal of sulfur, promoting the conversion to Cu₂S.[1] After annealing, a slow cooling process is advisable to obtain the desired crystalline phase. Always re-characterize the sample with XRD to confirm the phase transformation.
Q3: My sample appears reddish-brown, and the XRD pattern has peaks that don't match any copper sulfide phase. What could be the issue?
A3: A reddish-brown color is often indicative of copper(I) oxide (Cu₂O) contamination. This can occur if an oxygen source is present during synthesis or processing. Similarly, the presence of copper(II) oxide (CuO), which is black, can also occur. To confirm, compare your XRD pattern with the standard patterns for Cu₂O and CuO (see Table 2).
To remove copper oxide impurities, a mild acid etching process can be employed. Acetic acid is a suitable etchant as it can dissolve copper oxides without significantly affecting the copper sulfide.[2]
Q4: How can I promote the formation of phase-pure Cu₂S during synthesis?
A4: Achieving phase-pure Cu₂S requires careful control over reaction parameters. Key factors include:
-
Precursor Ratio: A stoichiometric or slight excess of the copper precursor relative to the sulfur source is generally preferred.
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Temperature: The reaction temperature significantly influences the final phase. For instance, in some solvothermal methods, lower temperatures might favor mixed phases, while higher temperatures can yield purer phases.[3]
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Reaction Atmosphere: Conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the formation of copper oxide impurities.[4]
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Solvent and Capping Agents: The choice of solvent and capping agents can influence the reactivity of precursors and the stability of the resulting nanoparticles, thereby affecting the final phase.
Q5: My XRD peaks are broad. What does this indicate?
A5: Broad XRD peaks are typically an indication of either very small crystallite size (nanoparticles) or the presence of lattice strain. You can estimate the crystallite size using the Scherrer equation. If you are aiming for highly crystalline, bulk Cu₂S, broad peaks might suggest that your synthesis conditions (e.g., temperature, time) are insufficient for promoting crystal growth. In such cases, post-synthesis annealing may help to increase crystallinity and sharpen the XRD peaks.
Data Presentation
Table 1: Key XRD Peaks (2θ) for Common Copper Sulfide Phases (Cu Kα radiation, λ = 1.5406 Å)
| 2θ (°) | Phase | Crystal System | JCPDS Card No. |
| 27.7, 32.2, 46.1, 54.6 | Cu₂S (Chalcocite) | Monoclinic | - |
| 26.1, 37.8, 46.1, 48.6 | Cu₁.₉₇S (Djurleite) | Monoclinic | 20-0365 |
| 27.9, 32.3, 46.3, 54.8 | Cu₁.₈S (Digenite) | Rhombohedral | 47-1748 |
| 27.7, 29.3, 31.8, 47.9 | CuS (Covellite) | Hexagonal | 06-0464 |
Note: Peak positions can vary slightly due to experimental conditions and stoichiometry.
Table 2: Key XRD Peaks (2θ) for Common Copper Oxide Impurities (Cu Kα radiation, λ = 1.5406 Å)
| 2θ (°) | Phase | Crystal System | JCPDS Card No. |
| 35.5, 38.7, 48.7, 61.5 | CuO (Tenorite) | Monoclinic | 41-0254 |
| 29.6, 36.4, 42.3, 61.4 | Cu₂O (Cuprite) | Cubic | 78-2076 |
Experimental Protocols
Protocol 1: Identification of Phase Impurities using XRD
-
Sample Preparation:
-
Ensure the synthesized Copper(I) sulfide powder is dry.
-
Grind the powder gently in an agate mortar to obtain a fine, homogeneous powder. This minimizes preferred orientation effects.
-
Mount the powder onto a sample holder. Ensure a flat, smooth surface level with the holder's top edge.
-
-
XRD Data Acquisition:
-
Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
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Set the 2θ scan range from 20° to 80° with a step size of 0.02°.
-
The scan speed can be set to 2°/min for routine analysis.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the peak positions (2θ values) and their relative intensities.
-
Compare the experimental peak positions with standard JCPDS/ICDD databases for copper sulfide phases (Table 1) and potential oxide impurities (Table 2).[5]
-
Software such as X'Pert HighScore can be used for phase identification by matching the experimental pattern with reference patterns.[5]
-
Protocol 2: Elimination of CuS Impurity via Thermal Annealing
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Sample Preparation:
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Place a known amount of the CuS-contaminated Cu₂S powder in a quartz boat.
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Position the boat in the center of a tube furnace.
-
-
Annealing Procedure:
-
Purge the tube furnace with a high flow of inert gas (e.g., Argon) for at least 30 minutes to remove any residual oxygen.
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Reduce the gas flow to a steady, slow rate.
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Ramp the furnace temperature to 450 °C at a rate of 10 °C/min.
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Hold the temperature at 450 °C for 3 hours under the inert gas flow.[1]
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After 3 hours, turn off the furnace and allow it to cool down to room temperature naturally under the inert gas flow.
-
-
Post-Annealing Analysis:
-
Once at room temperature, carefully remove the sample.
-
Analyze the annealed powder using XRD (as per Protocol 1) to confirm the elimination of the CuS phase and the formation of the desired Cu₂S phase.
-
Protocol 3: Removal of Copper Oxide Impurities via Acetic Acid Etching
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Etching Solution Preparation:
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Prepare a dilute solution of glacial acetic acid in deionized water. A starting concentration of 10% (v/v) is recommended.
-
-
Etching Procedure:
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Disperse the copper oxide-contaminated Cu₂S powder in the acetic acid solution.
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Stir the suspension at room temperature for 30-60 minutes.[2] The etching time may need to be optimized based on the level of contamination.
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After etching, collect the powder by centrifugation.
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Wash the powder multiple times with deionized water to remove any residual acid and dissolved copper salts.
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Follow with a final wash using ethanol (B145695) to facilitate drying.
-
-
Drying and Analysis:
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Dry the cleaned powder in a vacuum oven at a low temperature (e.g., 60 °C) to prevent re-oxidation.
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Perform XRD analysis (Protocol 1) to verify the removal of the copper oxide phases.
-
Mandatory Visualization
Caption: Workflow for identifying and eliminating phase impurities in Cu₂S.
Caption: Factors influencing the phase purity of synthesized Cu₂S.
References
Technical Support Center: Enhancing the Quantum Yield of Cu₂S Quantum Dots
Welcome to the technical support center for Cu₂S quantum dot (QD) research. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve the photoluminescence quantum yield (PLQY) of their copper sulfide (B99878) nanocrystals.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems you may encounter during the synthesis and post-processing of Cu₂S quantum dots, with a focus on enhancing their quantum yield.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Photoluminescence (PL) | 1. Surface Defects: Abundant dangling bonds on the QD surface act as non-radiative recombination centers, quenching fluorescence.[1][2][3] 2. Incomplete Reaction: Precursors have not fully reacted to form crystalline Cu₂S. 3. Incorrect Stoichiometry: Non-optimal ratio of copper to sulfur precursors. | 1. Surface Passivation: Introduce capping ligands (e.g., thiols like MPA, L-cysteine) during or after synthesis to passivate surface traps.[3][4] For more robust passivation, grow an inorganic shell (e.g., ZnS) around the Cu₂S core.[1][2][5] 2. Optimize Reaction Conditions: Increase reaction time or temperature to ensure complete nucleation and growth. Monitor the reaction using UV-Vis absorption spectroscopy.[6] 3. Adjust Precursor Ratios: Systematically vary the Cu:S molar ratio to find the optimal condition for high PLQY. |
| Broad PL Emission Peak | 1. Wide Size Distribution: Inhomogeneous nucleation and growth lead to a broad range of QD sizes. 2. Surface State Emission: Emission may be originating from a wide variety of surface trap states rather than the band edge.[7] | 1. Refine Synthesis Protocol: Implement a "hot-injection" method for rapid nucleation followed by slower, controlled growth. Control temperature precisely. 2. Size-Selective Precipitation: Use a solvent/non-solvent system (e.g., toluene (B28343)/acetone) to isolate QDs of a more uniform size. 3. Improve Passivation: A well-passivated surface (e.g., with a ZnS shell) can narrow the emission by reducing surface-related traps.[5] |
| PL Intensity Decreases Over Time (Photodegradation) | 1. Surface Oxidation: The Cu₂S surface can oxidize upon exposure to air and light, creating new surface defects. 2. Ligand Detachment: Capping ligands may detach from the QD surface over time, exposing trap states. | 1. Core/Shell Synthesis: Encapsulating the Cu₂S core with a stable, wider bandgap semiconductor shell like ZnS provides a robust physical barrier against oxidation.[8] 2. Use Bidentate or Multidentate Ligands: Ligands that bind to the QD surface at multiple points (e.g., glutathione) offer greater stability compared to monodentate ligands.[9] 3. Inert Atmosphere: Store and handle QDs under an inert atmosphere (e.g., nitrogen or argon). |
| QDs Aggregate and Precipitate from Solution | 1. Poor Ligand Coverage: Insufficient capping agent leads to exposed, high-energy surfaces that are prone to aggregation. 2. Incompatible Solvent: The solvent may not be suitable for the specific capping ligand used, leading to poor colloidal stability. | 1. Optimize Ligand Concentration: Increase the concentration of the capping agent during synthesis or perform a post-synthesis ligand exchange. 2. Choose Appropriate Ligand/Solvent Pair: For aqueous applications, use hydrophilic ligands like mercaptoacetic acid (TGA), mercaptopropionic acid (MPA), or glutathione (B108866) (GSH).[4][9] For organic solvents, use hydrophobic ligands like oleylamine.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy to achieve a high quantum yield for Cu₂S QDs?
A1: The most consistently effective strategy is the synthesis of a core/shell structure, typically Cu₂S/ZnS. The wider bandgap ZnS shell effectively passivates surface trap states on the Cu₂S core, which are the primary source of non-radiative recombination.[1][2][5] This passivation confines the exciton (B1674681) within the core, significantly increasing the probability of radiative recombination and thereby boosting the quantum yield. For related CuInS₂ QDs, this strategy has been shown to increase PLQY by over six-fold, reaching values as high as 40-85%.[5][11]
Q2: How do capping ligands influence the quantum yield?
A2: Capping ligands are crucial for passivating surface defects. Molecules with thiol (-SH) groups, such as L-cysteine, mercaptopropionic acid (MPA), and glutathione (GSH), are commonly used.[4][9] They bind to copper ions on the QD surface, neutralizing dangling bonds that would otherwise act as traps for charge carriers.[3] The choice of ligand affects not only the PLQY but also the colloidal stability and biocompatibility of the QDs.[4][9][12] For instance, glutathione (GSH) has been shown to provide excellent colloidal stability across a range of pH values.[4][9]
Q3: Can doping improve the quantum yield of Cu₂S QDs?
A3: Yes, doping can be an effective strategy. Introducing other metal ions, such as Zinc (Zn) or Aluminum (Al), into the synthesis can modify the electronic structure and passivate defects. For example, incorporating Zn can lead to the formation of alloyed core/shell structures (e.g., Zn-Cu-In-S/ZnS) which can inhibit blue-shifting of the PL and improve QY.[13] Doping the ZnS shell with aluminum has been shown to enhance photostability by forming a self-passivating Al₂O₃ layer.[8]
Q4: What is the role of reaction temperature and time in optimizing quantum yield?
A4: Both temperature and time are critical parameters that control the nucleation, growth, and crystallinity of the QDs. Higher temperatures generally lead to better crystallinity and larger particle sizes, which can reduce quantum confinement and shift emission to longer wavelengths.[14][15] However, excessively high temperatures can also lead to broader size distributions or precursor decomposition. The optimal reaction time is a balance between allowing for complete particle growth and preventing Ostwald ripening, which can degrade the sample's monodispersity. For similar I-III-VI QDs, increasing the synthesis temperature from 150°C to 250°C has been shown to improve the PLQY from 3.7% to 8.8%.[14]
Q5: How is the quantum yield of Cu₂S QDs measured?
A5: Quantum yield (Φ) is typically measured using a relative method.[16] This involves comparing the integrated fluorescence intensity of the Cu₂S QD sample to that of a standard fluorescent dye with a known quantum yield (e.g., Rhodamine B) under identical excitation conditions. The absorbance of both the sample and the standard at the excitation wavelength must be measured and kept low (typically < 0.1) to avoid re-absorption effects. The quantum yield is then calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[17]
Quantitative Data Summary
The following tables summarize quantitative data on quantum yield improvements for Cu₂S and related I-III-VI quantum dots, which employ similar enhancement strategies.
Table 1: Effect of Core/Shell Formation on Quantum Yield
| Core Material | Shell Material | Initial QY (Core) | Final QY (Core/Shell) | Fold Increase | Reference |
| CuInS₂ | ZnS | ~14.2% | 85.06% | ~6.0x | [5] |
| CuInS₂ | ZnS | 8.7% | 40.1% | ~4.6x | [11] |
| Zn-Cu-In-S | ZnS | 5.0% | 50.0% | 10.0x | [13] |
| CuInS₂ | ZnS | 1.0% | 55.0% | 55.0x | [10] |
| CuInS₂ | ZnS | <4% | 65% | >16x | [14][18] |
Table 2: Effect of Synthesis Parameters on CuInS₂ QY
| Parameter Varied | Condition 1 | QY 1 | Condition 2 | QY 2 | Reference |
| Temperature | 150 °C | 3.7% | 250 °C | 8.8% | [14] |
| Temperature | 170 °C | (not specified) | 200 °C | (PL intensity increases) | [5] |
| Doping | Undoped CIS@ZnS | (not specified) | Al-doped CIS@ZnS | 95.2% | [8] |
Visualizing Experimental Workflows
The following diagrams illustrate key processes for enhancing the quantum yield of Cu₂S quantum dots.
Caption: Workflow for synthesizing high QY Cu₂S/ZnS core/shell quantum dots.
Caption: Role of ligand passivation in enhancing quantum yield.
Detailed Experimental Protocols
Protocol 1: Aqueous Synthesis of L-cysteine-Stabilized Cu₂S QDs
This protocol is adapted from methodologies described for the aqueous synthesis of stabilized Cu₂S quantum dots.[4]
Objective: To synthesize water-stable Cu₂S QDs with improved fluorescence through L-cysteine stabilization.
Materials:
-
Copper(II) salt (e.g., CuCl₂)
-
L-cysteine
-
Sodium sulfide (Na₂S·9H₂O)
-
Deionized (DI) water
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Three-neck flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: Set up the three-neck flask with a condenser, magnetic stir bar, and nitrogen/argon inlet/outlet.
-
Precursor Solution: In the flask, dissolve a chosen amount of Copper(II) salt and a molar excess of L-cysteine (e.g., 1:2 molar ratio) in DI water. L-cysteine acts as both a reducing agent (Cu(II) to Cu(I)) and a stabilizing ligand.
-
Inert Atmosphere: De-gas the solution by bubbling with nitrogen or argon for 30 minutes under vigorous stirring to remove dissolved oxygen.
-
pH Adjustment: Adjust the pH of the solution to a desired value (e.g., 7.0) using the NaOH solution.
-
Sulfur Precursor Injection: Prepare a fresh aqueous solution of Na₂S. Under a positive flow of inert gas, rapidly inject the Na₂S solution into the reaction flask. The molar ratio of Cu:S should be systematically optimized, starting from a stoichiometric ratio.
-
Reaction: Heat the solution to a specific temperature (e.g., 95°C) and allow it to react for a set duration (e.g., 3-5 hours).[15] The formation of Cu₂S QDs is often indicated by a color change to light brown.
-
Purification: Cool the reaction mixture to room temperature. Precipitate the QDs by adding a non-solvent like ethanol (B145695) or acetone. Centrifuge the mixture, discard the supernatant, and re-disperse the QD pellet in DI water. Repeat this washing step 2-3 times.
-
Storage: Store the purified Cu₂S QDs dispersed in DI water at 4°C in the dark.
Protocol 2: Synthesis of Cu₂S/ZnS Core/Shell QDs
This protocol is a generalized procedure based on common methods for growing a ZnS shell on I-III-VI QD cores.[5][13]
Objective: To passivate the surface of pre-synthesized Cu₂S QDs with a ZnS shell to significantly enhance the photoluminescence quantum yield.
Materials:
-
Pre-synthesized Cu₂S core QDs dispersed in a high-boiling point organic solvent (e.g., 1-octadecene, ODE)
-
Zinc acetate (B1210297) (Zn(OAc)₂)
-
Sulfur source: Dodecanethiol (DDT) or Sulfur powder dissolved in Oleylamine (S-OAm)
-
Coordinating solvents: Oleic Acid (OA), 1-Octadecene (ODE)
-
Inert atmosphere synthesis setup (Schlenk line)
Procedure:
-
Core Solution: In a three-neck flask, add a solution of the purified Cu₂S core QDs dispersed in ODE.
-
Degassing: Heat the solution to ~120°C under vacuum for 30-60 minutes to remove water and air, then switch to an inert atmosphere (N₂ or Ar).
-
Shell Precursor Preparation (Shell Stock Solution):
-
In a separate flask, dissolve Zinc acetate in a mixture of ODE, OA, and DDT.
-
Heat this mixture under vacuum (e.g., to 160°C) until the solution becomes clear, then cool and store under an inert atmosphere.[5]
-
-
Shell Growth:
-
Heat the Cu₂S core solution to the desired shell growth temperature (e.g., 200°C).
-
Slowly inject the prepared shell stock solution into the hot core solution using a syringe pump over an extended period (e.g., 1-2 hours). A slow injection rate is critical to prevent the self-nucleation of ZnS.
-
After injection is complete, maintain the reaction temperature for a period (e.g., 1-14 hours) to allow the shell to anneal and crystallize properly.[5]
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add a non-solvent (e.g., ethanol/acetone) to precipitate the core/shell QDs.
-
Centrifuge, discard the supernatant, and re-disperse the QDs in a suitable organic solvent like toluene or chloroform. Repeat the washing process 2-3 times.
-
-
Characterization: Confirm the successful shell growth and evaluate the improvement in quantum yield using TEM, UV-Vis spectroscopy, and fluorescence spectroscopy.
References
- 1. ppam.semnan.ac.ir [ppam.semnan.ac.ir]
- 2. Strategies to Improve Photovoltaic Performance of “Green” CuInS2 Quantum Dots [ppam.semnan.ac.ir]
- 3. edinst.com [edinst.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Simple Synthesis of CuInS2/ZnS Core/Shell Quantum Dots for White Light-Emitting Diodes [frontiersin.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Facile synthesis of homogeneous CuInS2 quantum dots with tunable near-infrared emission - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 13. Synthesis of Zn-Cu-In-S/ZnS Core/Shell Quantum Dots with Inhibited Blue-Shift Photoluminescence and Applications for Tumor Targeted Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of CuInS2 quantum dots using polyetheramine as solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Absolute and Relative Methods for Fluorescence Quantum Yield Evaluation of Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Pb2+ Responsive Cu-In-Zn-S Quantum Dots With Low Cytotoxicity [frontiersin.org]
- 18. CuInS2/ZnS core/shell quantum dots by cation exchange and their blue-shifted photoluminescence - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Passivation of Surface Defects in Copper(I) Sulfide (Cu₂S) Nanocrystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the passivation of surface defects in Copper(I) sulfide (B99878) (Cu₂S) nanocrystals.
Frequently Asked Questions (FAQs)
Q1: What are the common surface defects in Cu₂S nanocrystals and how do they affect their properties?
A1: Surface defects in Cu₂S nanocrystals primarily include copper vacancies and undercoordinated sulfur or copper atoms. These defects can act as non-radiative recombination centers, which significantly quench the photoluminescence quantum yield (PLQY) and shorten the carrier lifetime. This can be detrimental for applications in optoelectronics and bioimaging.
Q2: What is the primary goal of surface passivation for Cu₂S nanocrystals?
A2: The main goal of surface passivation is to electronically insulate the nanocrystal surface from its surroundings and to eliminate mid-gap trap states that arise from surface defects. By binding suitable ligands to the undercoordinated atoms on the surface, passivation techniques can reduce non-radiative recombination, thereby enhancing the photoluminescence quantum yield and increasing the minority carrier lifetime.
Q3: What are the common passivation techniques for Cu₂S nanocrystals?
A3: The most common passivation technique for Cu₂S nanocrystals is ligand exchange, where the native long-chain ligands from synthesis (e.g., 1-dodecanethiol) are replaced with other functional ligands. Other methods include the formation of a core/shell structure with a wider bandgap semiconductor.
Q4: How does the synthesis method of Cu₂S nanocrystals affect the efficiency of ligand exchange?
A4: The synthesis method significantly impacts the surface chemistry and, consequently, the ligand exchange rate. Nanocrystals prepared via hot-injection synthesis, especially in the presence of trioctylphosphine (B1581425) oxide (TOPO), tend to have a less dense ligand layer.[1] This makes the nanocrystal surface more accessible to incoming ligands, resulting in a faster ligand exchange compared to nanocrystals synthesized via a heating-up method, which typically have a denser, more tightly bound ligand shell.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and surface passivation of Cu₂S nanocrystals.
Issue 1: Inefficient or Slow Ligand Exchange
-
Symptom: The nanocrystals do not transfer from the nonpolar phase (e.g., toluene) to the polar phase (e.g., formamide (B127407) or water) after introducing the new ligand, even after prolonged stirring.
-
Possible Cause 1: The native ligand layer is too dense. This is often the case for Cu₂S nanocrystals synthesized using a "heating-up" method, which results in a tightly packed 1-dodecanethiol (B93513) (DDT) layer that is difficult to displace.[1]
-
Troubleshooting Action 1:
-
If possible, synthesize the Cu₂S nanocrystals using a "hot-injection" method with TOPO as a co-ligand. The bulky nature of TOPO hinders the formation of a dense thiol layer, making subsequent ligand exchange more facile.[1]
-
Increase the reaction temperature of the ligand exchange process (if the new ligand and solvent are stable at higher temperatures).
-
Use a more reactive incoming ligand. For instance, sulfide ions (S²⁻) have been shown to facilitate faster ligand exchange than mercaptopropionic acid (MPA) or 11-mercaptoundecanoic acid (MUA).[1]
-
-
Possible Cause 2: The reaction is being performed in the presence of oxygen, which can lead to the oxidation of Cu⁺ to Cu²⁺ and the formation of undesired complexes, hindering the exchange process.
-
Troubleshooting Action 2:
-
Perform the ligand exchange in an inert atmosphere (e.g., using a glovebox or Schlenk line).
-
Use deoxygenated solvents.
-
Issue 2: Aggregation of Nanocrystals After Ligand Exchange
-
Symptom: The nanocrystals precipitate out of solution after ligand exchange, indicating poor colloidal stability.
-
Possible Cause 1: Incomplete ligand exchange, leaving hydrophobic patches on the nanocrystal surface.
-
Troubleshooting Action 1:
-
Increase the concentration of the incoming ligand.
-
Extend the reaction time for the ligand exchange.
-
Gently heat the solution to promote more complete exchange.
-
-
Possible Cause 2: The new ligand does not provide sufficient steric or electrostatic stabilization in the chosen solvent.
-
Troubleshooting Action 2:
-
Ensure the pH of the solution is appropriate to deprotonate the ligand and induce electrostatic repulsion (e.g., for carboxylic acid-terminated ligands).
-
Choose a ligand with a chain length that provides adequate steric hindrance in the specific solvent.
-
Issue 3: Poor Photoluminescence After Passivation
-
Symptom: The photoluminescence quantum yield (PLQY) does not improve or even decreases after ligand exchange.
-
Possible Cause 1: The new ligand introduces new non-radiative decay pathways. Some ligands, particularly those with certain functional groups, can quench photoluminescence.
-
Troubleshooting Action 1:
-
Experiment with a variety of ligands to find one that effectively passivates the surface without introducing quenching effects.
-
For some systems, the formation of a thin, inorganic shell (e.g., ZnS) can be more effective at improving PLQY than ligand exchange alone.
-
-
Possible Cause 2: The ligand exchange process itself introduces surface defects or alters the stoichiometry of the nanocrystals. For example, in the presence of ammonia (B1221849) and air, Cu⁺ can be lost from the crystal, leading to changes in the crystal structure and optical properties.
-
Troubleshooting Action 2:
-
Perform the ligand exchange under an inert atmosphere to prevent oxidative damage.
-
Analyze the composition and crystal structure of the nanocrystals before and after ligand exchange using techniques like XPS and XRD to monitor for any changes.
-
Data Presentation
Table 1: Effect of Surface Passivation on the Photoluminescence Quantum Yield (PLQY) of Copper Chalcogenide Nanocrystals
| Nanocrystal System | Passivation Method | Initial PLQY | PLQY after Passivation | Reference |
| CuInS₂ | CdS Shell Growth | ~3% | >80% | [2] |
| CuInS₂ | ZnS Shell Growth | ~3% | >50% | [2] |
| Cu-In-Zn-S | Partial Cation Exchange with Zn²⁺ | Varies with Cu vacancies | Up to 80% | [3] |
| Ag₂S | Graded Se and Zn Shell | <1% | ~10% (in organic media) | [4] |
Experimental Protocols
Protocol 1: Hot-Injection Synthesis of Cu₂S Nanocrystals
This protocol is adapted from a general hot-injection method for the synthesis of monodisperse nanocrystals.[5]
Materials:
-
Copper(I) acetate (B1210297) (or other Cu precursor)
-
1-Dodecanethiol (DDT)
-
Trioctylphosphine oxide (TOPO)
-
1-Octadecene (ODE)
Procedure:
-
In a three-neck flask, combine the copper precursor and TOPO in ODE.
-
Heat the mixture to 150-160°C under vacuum for 1-2 hours to form the Cu-precursor complex and remove water and oxygen.
-
Switch to an inert atmosphere (e.g., Argon) and increase the temperature to the desired injection temperature (typically between 180°C and 220°C).
-
In a separate vial, prepare the sulfur precursor by dissolving DDT in ODE.
-
Rapidly inject the sulfur precursor solution into the hot reaction mixture with vigorous stirring. A rapid color change should be observed, indicating nucleation.
-
Allow the reaction to proceed for a set amount of time (e.g., 5-30 minutes) to allow for nanocrystal growth. The size of the nanocrystals can be controlled by the reaction time and temperature.
-
Stop the reaction by removing the heating mantle and allowing the solution to cool to room temperature.
-
Add an excess of a non-solvent like acetone to precipitate the nanocrystals.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the nanocrystals by redispersing them in a small amount of a good solvent (e.g., toluene) and re-precipitating with a non-solvent. Repeat this washing step 2-3 times.
-
Finally, redisperse the purified Cu₂S nanocrystals in a nonpolar solvent like toluene for storage.
Protocol 2: Ligand Exchange of 1-Dodecanethiol with 3-Mercaptopropionic Acid (MPA)
This protocol is based on the work by van Oversteeg et al. (2018) for transferring hydrophobic Cu₂S nanocrystals to a polar solvent.[1]
Materials:
-
Cu₂S nanocrystals capped with 1-dodecanethiol, dispersed in toluene.
-
3-Mercaptopropionic acid (MPA)
-
Formamide
-
Toluene
-
Methanol
Procedure:
-
Work in an inert atmosphere (e.g., a glovebox) to prevent oxidation.
-
In a vial, add a solution of Cu₂S nanocrystals in toluene.
-
In a separate vial, prepare a solution of MPA in formamide.
-
Add the MPA/formamide solution to the nanocrystal solution.
-
Stir the biphasic mixture vigorously. The transfer of the nanocrystals from the upper toluene phase to the lower formamide phase indicates successful ligand exchange. For nanocrystals synthesized via hot-injection, this transfer may be observed within a few hours. For those from heating-up synthesis, it may take significantly longer.
-
Once the transfer is complete, carefully remove the upper toluene layer.
-
The nanocrystals in the formamide phase can be precipitated by adding a non-solvent like methanol or acetone.
-
Centrifuge the mixture to collect the MPA-capped nanocrystals.
-
The purified nanocrystals can then be redispersed in a suitable polar solvent.
Mandatory Visualization
References
Technical Support Center: Cu₂S/CdS Solar Cell Interface Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges with copper diffusion at the Cu₂S/CdS interface in solar cell fabrication.
Frequently Asked Questions (FAQs)
Q1: What is copper diffusion in Cu₂S/CdS solar cells and why is it a problem?
A1: Copper diffusion refers to the migration of copper atoms from the p-type Cu₂S layer into the n-type CdS layer. This phenomenon is a significant cause of long-term degradation in these solar cells. The diffusion of copper into the CdS layer can lead to the formation of recombination centers, creation of shunting paths, and a reduction in the overall device performance and stability.[1]
Q2: What are the common symptoms of excessive copper diffusion in a Cu₂S/CdS solar cell?
A2: Common indicators of significant copper diffusion include a noticeable decrease in the short-circuit current (Isc) and a lower fill factor (FF). In severe cases, the open-circuit voltage (Voc) may also be affected. Visually, the formation of copper filaments can sometimes be observed, which act as short-circuits and create "hotspots" on the cell. This degradation is often accelerated by factors such as elevated temperatures and operating the cell at open-circuit voltage under illumination.
Q3: How does the thickness of the CdS buffer layer impact copper diffusion and cell performance?
A3: The CdS buffer layer plays a crucial role in preventing copper diffusion. An optimal thickness is essential for balancing the prevention of diffusion with maintaining good optical transparency. A layer that is too thin may not effectively block copper migration, leading to shunts and poor device performance. Conversely, a layer that is too thick can increase series resistance and absorb too much light, which reduces the short-circuit current.[2][3]
Q4: Can post-fabrication annealing help in controlling copper diffusion?
A4: Yes, controlled post-fabrication annealing can be beneficial. Heat treatment can be used to improve the crystallinity of the thin films and the quality of the heterojunction. However, the annealing parameters, such as temperature and duration, must be carefully optimized. Improper annealing can exacerbate copper diffusion, leading to device degradation. Optimal annealing can help in creating a more stable interface and passivating defects.[4][5][6]
Troubleshooting Guides
Issue 1: Low Short-Circuit Current (Isc)
Possible Cause: Excessive copper diffusion into the CdS layer, leading to recombination of photogenerated carriers. Another potential cause is a thick CdS buffer layer absorbing a significant portion of the incident light.
Troubleshooting Steps:
-
Verify CdS Layer Thickness: Use techniques like profilometry or ellipsometry to measure the thickness of your deposited CdS layer. Compare this with the optimal range cited in the literature (typically 50-100 nm).
-
Characterize the Interface: Employ analytical techniques such as Secondary Ion Mass Spectrometry (SIMS) or Energy-Dispersive X-ray Spectroscopy (EDS) to create a depth profile of the elemental composition at the Cu₂S/CdS interface. This will provide direct evidence of copper diffusion into the CdS layer.[7][8]
-
Optimize Deposition Parameters: If the CdS layer is too thick, reduce the deposition time or the concentration of precursors in your chemical bath deposition (CBD) process.
-
Review Annealing Process: If you are performing a post-deposition anneal, ensure the temperature and duration are not excessive, as this can promote diffusion.
Issue 2: Low Fill Factor (FF)
Possible Cause: Formation of shunting paths due to copper filament growth through the CdS layer. High series resistance can also contribute to a low fill factor.
Troubleshooting Steps:
-
Dark I-V Measurement: Perform a current-voltage (I-V) measurement in the dark. A "leaky" diode characteristic with a low shunt resistance is a strong indicator of shunting pathways.
-
Inspect for Hotspots: Use thermal imaging techniques to look for hotspots on the cell's surface when a forward bias is applied in the dark. Hotspots are indicative of localized short circuits.
-
Optimize CdS Buffer Layer: A non-uniform or overly thin CdS layer may not adequately prevent the formation of copper filaments. Re-evaluate your CdS deposition protocol to ensure a dense and uniform film.
-
Introduce a Diffusion Barrier: Consider incorporating an alternative or additional buffer layer known to be a more effective barrier to copper diffusion.
Data Presentation
Table 1: Impact of CdS Buffer Layer Thickness on Cu₂S/CdS Solar Cell Performance
| CdS Thickness (nm) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Efficiency (η) (%) | Reference |
| No CdS Layer | Low | Low | Low | Poor | |
| 60 | Increased | High | High | Improved | |
| >60 | Slightly Decreased | Remarkably Decreased | - | Decreased | |
| 50 | - | - | - | Maximized | [3] |
Note: The values presented are relative trends. Absolute values can vary significantly based on the specific fabrication process.
Experimental Protocols
Protocol 1: Chemical Bath Deposition (CBD) of CdS Buffer Layer
This protocol outlines a general procedure for the chemical bath deposition of a CdS thin film. Researchers should optimize the parameters for their specific setup.
Materials:
-
Cadmium salt (e.g., Cadmium Sulfate, Cadmium Acetate)
-
Deionized Water
-
Substrate with Cu₂S layer
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate with the Cu₂S layer using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath.
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of the cadmium salt.
-
Prepare a separate aqueous solution of thiourea.
-
-
Reaction Bath:
-
In a beaker, add the cadmium salt solution and deionized water.
-
Add ammonium hydroxide to the beaker to form a cadmium-ammonia complex. The solution should become clear.
-
Heat the solution to the desired deposition temperature (typically 60-80°C) while stirring.
-
-
Deposition:
-
Add the thiourea solution to the heated reaction bath.
-
Immerse the prepared substrate vertically into the solution.
-
Maintain the temperature and stirring for the desired deposition time (typically 10-30 minutes, depending on the desired thickness).
-
-
Post-Deposition Cleaning:
-
Remove the substrate from the bath and rinse it thoroughly with deionized water to remove any loosely adhered particles.
-
Dry the substrate with a stream of nitrogen gas.
-
Protocol 2: Post-Deposition Annealing
Objective: To improve the crystallinity and interface quality of the Cu₂S/CdS heterojunction.
Equipment:
-
Tube furnace or rapid thermal annealing (RTA) system
-
Inert gas supply (e.g., Nitrogen, Argon)
Procedure:
-
Sample Placement: Place the fabricated Cu₂S/CdS solar cell in the center of the furnace or RTA chamber.
-
Inert Atmosphere: Purge the chamber with an inert gas for several minutes to remove any oxygen. Maintain a constant flow of the inert gas throughout the annealing process.
-
Heating: Ramp up the temperature to the desired annealing temperature (e.g., 150-250°C). The optimal temperature needs to be determined experimentally.[6]
-
Dwell Time: Hold the sample at the set temperature for a specific duration (e.g., 10-30 minutes).[6]
-
Cooling: Allow the sample to cool down to room temperature naturally within the inert atmosphere.
-
Characterization: After annealing, re-characterize the solar cell's performance (I-V, etc.) to evaluate the effect of the heat treatment.
Visualizations
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. ajol.info [ajol.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of post-annealing on the performance of the Cu2ZnSnS4 solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. researchgate.net [researchgate.net]
"troubleshooting poor film adhesion in spray pyrolysis of Cu2S"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the spray pyrolysis of Copper(I) Sulfide (Cu₂S) thin films, with a primary focus on resolving poor film adhesion.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific problems researchers may face.
Issue 1: The Cu₂S film is peeling or flaking off the substrate.
Q1: What are the most common reasons for the complete delamination of my Cu₂S film?
A1: Poor adhesion leading to film peeling is typically rooted in one of three areas: improper substrate preparation, non-optimal deposition parameters, or high internal stress in the film. A dirty or contaminated substrate surface is a primary cause, preventing a strong bond from forming. Additionally, a significant mismatch in the coefficient of thermal expansion (CTE) between the Cu₂S film and the substrate can cause the film to peel off during cooling.[1][2][3] High film stress, which can be induced by various deposition parameters, can also exceed the adhesive forces, leading to delamination.[1]
Q2: My film looks good immediately after deposition but peels after cooling. What's happening?
A2: This is a classic sign of stress caused by a thermal expansion mismatch between your Cu₂S film and the substrate.[2][3] During the high-temperature deposition, both materials are expanded. As they cool, they contract at different rates, inducing stress at the interface. If this stress is greater than the adhesion strength, the film will peel away. Consider using a substrate with a CTE closer to that of Cu₂S or implementing a slower, more controlled cooling process.
Q3: I'm seeing cracking and peeling at the edges of my film. What does this indicate?
A3: Edge peeling is often a result of stress concentration at the film's periphery. This can be exacerbated by non-uniform film thickness, with edges often being thinner or having a different morphology. Ensure your spray nozzle provides a uniform deposition across the entire substrate surface.
Issue 2: The Cu₂S film has poor adhesion in specific areas (blistering or localized peeling).
Q1: I observe small bubbles or blisters in my Cu₂S film. What causes this?
A1: Blistering is often caused by the entrapment of gas at the substrate-film interface. This can occur if the solvent from the precursor solution is not fully evaporated before the film solidifies. A substrate temperature that is too low may not provide enough energy for complete solvent evaporation, while a temperature that is too high can cause the surface to seal prematurely, trapping solvent underneath. Adjusting the substrate temperature and ensuring a steady, appropriate spray rate can help mitigate this issue.
Q2: Why does my film adhere well in some spots but not others?
A2: Inconsistent adhesion across the substrate surface almost always points to a non-uniform substrate cleaning process. Localized contamination, such as fingerprints, grease, or dust particles, will create areas of weak adhesion.[1] It is crucial to follow a rigorous and consistent cleaning protocol for all substrates. Uneven heating of the substrate during deposition can also lead to variations in film properties and adhesion across the surface.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor Cu₂S film adhesion.
Caption: Troubleshooting workflow for poor Cu₂S film adhesion.
Data Presentation: Deposition Parameter Effects
The following tables summarize the qualitative effects of key deposition parameters on Cu₂S film adhesion. Finding precise quantitative data for adhesion strength is often specific to the experimental setup; however, these trends are widely reported.
Table 1: Effect of Substrate Temperature on Film Adhesion
| Substrate Temperature | Expected Film Adhesion | Morphology and Remarks |
| Low (< 200°C) | Poor | Powdery, poor crystallinity. Incomplete decomposition of precursors. |
| Optimal (250-350°C) | Good to Excellent | Dense, uniform films with good crystallinity and strong adhesion.[4][5] |
| High (> 400°C) | Poor | Powdery films may form due to premature decomposition of the precursor in the vapor phase before reaching the substrate.[6] |
Table 2: Influence of Precursor Solution Concentration on Film Adhesion
| Precursor Concentration | Expected Film Adhesion | Morphology and Remarks |
| Low | Fair to Good | May result in very thin, sometimes non-uniform films. |
| Optimal | Excellent | Leads to uniform, well-adhered films with good coverage. |
| High | Poor | Can result in thick, stressed films that are prone to cracking and peeling. May also lead to powdery deposits.[7] |
Table 3: Impact of Spray Rate on Film Adhesion
| Spray Rate | Expected Film Adhesion | Morphology and Remarks |
| Low | Good to Excellent | Allows for complete solvent evaporation and precursor reaction on the substrate, leading to better quality and adhesion.[8] |
| High | Poor | The substrate may become too cool, leading to incomplete reactions and solvent trapping. This results in powdery and poorly adhered films.[8][9] |
Experimental Protocols
Detailed methodologies for key experimental stages are provided below.
Protocol 1: Substrate Cleaning
A thorough substrate cleaning is paramount for achieving good film adhesion. The following is a standard protocol for glass or FTO-coated glass substrates.
-
Initial Wash: Manually scrub the substrates with a detergent solution and rinse thoroughly with deionized (DI) water.
-
Degreasing: Place the substrates in a beaker with acetone (B3395972) and sonicate for 15 minutes.
-
Rinse: Rinse the substrates with DI water.
-
Second Solvent Clean: Place the substrates in a beaker with isopropyl alcohol or ethanol (B145695) and sonicate for 15 minutes.[1]
-
Final Rinse: Rinse the substrates thoroughly with DI water.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
Storage: Store the cleaned substrates in a clean, sealed container or use them immediately for deposition.
Protocol 2: Precursor Solution Preparation (Example)
This protocol describes the preparation of a common precursor solution for Cu₂S deposition.
-
Precursors: Copper(II) chloride (CuCl₂) and Thiourea (B124793) (SC(NH₂)₂)
-
Solvent: Deionized water and Ethanol mixture (e.g., 1:1 volume ratio)
-
Copper Precursor Solution: Prepare a 0.1 M solution of CuCl₂ by dissolving the appropriate amount in the water/ethanol solvent mixture. Stir with a magnetic stirrer until fully dissolved.
-
Sulfur Precursor Solution: Prepare a 0.2 M solution of thiourea in a separate container using the same solvent mixture. Stir until fully dissolved.
-
Mixing: Slowly add the copper precursor solution to the thiourea solution while stirring continuously. A typical molar ratio of Cu:S in the final solution is 1:2.
-
Stability: Use the freshly prepared solution for the spray pyrolysis process. Some solutions may not be stable over long periods.
Protocol 3: Spray Pyrolysis Deposition of Cu₂S
This protocol outlines the general steps for the spray pyrolysis deposition process.
-
Substrate Heating: Place the cleaned substrate on the substrate heater and heat to the desired deposition temperature (e.g., 300°C). Allow the temperature to stabilize.
-
System Setup:
-
Deposition: Start the spray process, ensuring the spray is uniform across the substrate. The deposition time will depend on the desired film thickness.
-
Cooling: After deposition, turn off the spray and allow the substrate to cool down slowly to room temperature on the heater to minimize thermal shock and stress.
-
(Optional) Annealing: For improved crystallinity, the deposited film can be annealed in an inert atmosphere (e.g., nitrogen or argon) at a specific temperature and duration (e.g., 300°C for 30 minutes).
References
- 1. researchgate.net [researchgate.net]
- 2. lightinginglass.com [lightinginglass.com]
- 3. PCB CTE Values and Why CTE Mismatch Should Be Avoided [resources.pcb.cadence.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ijneam.unimap.edu.my [ijneam.unimap.edu.my]
- 8. espublisher.com [espublisher.com]
- 9. imapsource.scholasticahq.com [imapsource.scholasticahq.com]
Technical Support Center: Ligand Exchange for Enhanced Stability of Copper(I) Sulfide Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of ligand exchange on the stability of Copper(I) sulfide (B99878) (Cu₂S) nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of performing a ligand exchange on Cu₂S nanoparticles?
A1: Ligand exchange is crucial for altering the surface chemistry of Cu₂S nanoparticles. This process replaces the original hydrophobic ligands used during synthesis (e.g., 1-dodecanethiol (B93513) (DDT) or oleylamine) with new functional ligands.[1][2] This is often done to transfer the nanoparticles from an organic solvent to an aqueous solution, which is essential for many biological and catalytic applications.[1][3] Furthermore, ligand exchange can improve colloidal stability and introduce specific functionalities for targeted applications.
Q2: Which ligands are commonly used to improve the aqueous stability of Cu₂S nanoparticles?
A2: Several ligands can be used to render Cu₂S nanoparticles water-dispersible. Common choices include short-chain thiols with carboxylic acid groups, such as 3-mercaptopropionic acid (MPA) and 11-mercaptoundecanoic acid (MUA), as well as inorganic sulfide ions (S²⁻).[1][2] These ligands provide electrostatic and steric stabilization in aqueous media.
Q3: Does the synthesis method of Cu₂S nanoparticles affect the ligand exchange process?
A3: Yes, the synthesis method significantly impacts the rate and efficiency of ligand exchange. For instance, Cu₂S nanoparticles synthesized via hot-injection methods, which often use co-ligands like trioctylphosphine (B1581425) oxide (TOPO), tend to have a less dense ligand layer.[1][4] This makes the nanoparticle surface more accessible to incoming ligands, resulting in a faster exchange process compared to nanoparticles synthesized by a heating-up method.[1][4]
Q4: Can ligand exchange alter the physical and optical properties of Cu₂S nanoparticles?
A4: A successful ligand exchange protocol should ideally preserve the core properties of the nanoparticles. Studies have shown that with appropriate procedures, the size, shape, crystal structure (typically djurleite or chalcocite), and optical properties of Cu₂S nanoparticles are not significantly affected by the exchange of ligands like 1-dodecanethiol for water-soluble ones.[1][2][4]
Q5: What is a key indicator of a successful ligand exchange from an organic to an aqueous phase?
A5: The most direct evidence of a successful ligand exchange is the phase transfer of the nanoparticles.[1][4] Initially, the nanoparticles are dispersed in a nonpolar organic solvent. After the ligand exchange, they should become dispersible in a polar solvent like formamide (B127407) or water, often observed as a movement of the colored nanoparticles from the organic phase to the polar phase in a two-phase system.[1][4]
Troubleshooting Guides
Issue 1: Nanoparticle Aggregation During Ligand Exchange
-
Potential Cause: The pH of the solution may be near the isoelectric point of the newly functionalized nanoparticles, leading to a loss of electrostatic repulsion. Rapid changes in surface charge upon addition of the new ligand can also cause instability.
-
Suggested Solution:
-
pH Adjustment: Before and during the ligand exchange, maintain the pH of the nanoparticle suspension at a value that ensures sufficient surface charge and electrostatic repulsion. For ligands with carboxylic acid groups, a basic pH is generally preferred.
-
Slow Addition of New Ligand: Introduce the new ligand solution dropwise while vigorously stirring the nanoparticle suspension. This allows for a more gradual change in surface chemistry, preventing sudden aggregation.[5]
-
Solvent Choice: Perform the ligand exchange in a highly polar solvent like formamide, which can better stabilize charged nanoparticles compared to water.[4]
-
Issue 2: Incomplete Ligand Exchange
-
Potential Cause: The incoming ligand may not have a strong enough affinity for the nanoparticle surface to displace the original ligands, or the reaction conditions may not be optimal. Thiol-based ligands like 1-dodecanethiol are known to bind strongly to the Cu₂S surface, making them difficult to replace.[2][4]
-
Suggested Solution:
-
Increase Ligand Concentration: Use a significant excess of the new ligand to drive the equilibrium towards the exchanged product.
-
Optimize Reaction Time and Temperature: Allow the reaction to proceed for a sufficient duration (can be several hours) and consider gentle heating if the nanoparticles are stable at elevated temperatures.
-
Inert Atmosphere: Conduct the ligand exchange under an inert atmosphere (e.g., nitrogen or argon). This is particularly important when using solvents like formamide to prevent the oxidation of Cu⁺ to Cu²⁺.[4]
-
Issue 3: Poor Colloidal Stability After Transfer to Water
-
Potential Cause: Even after a successful ligand exchange and phase transfer to a polar solvent like formamide, nanoparticles may aggregate when redispersed in water. This can be due to differences in the dielectric constant of the solvents and insufficient stabilization in water.
-
Suggested Solution:
-
Controlled Precipitation and Redispersion: After exchange in formamide, precipitate the nanoparticles and then carefully redisperse them in water.[1][2]
-
Buffer Selection: Resuspend the purified nanoparticles in a buffer with an appropriate pH and low ionic strength to maximize electrostatic repulsion.
-
Use of Sterically Hindering Ligands: Consider using ligands that provide steric hindrance in addition to electrostatic repulsion, such as polyethylene (B3416737) glycol (PEG)-thiol derivatives, for enhanced stability in biological media.
-
Data Presentation
Table 1: Qualitative Comparison of Stability with Different Ligands
| Original Ligand | Exchanged Ligand | Solvent for Exchange | Post-Exchange Solvent | Colloidal Stability | Reference |
| 1-Dodecanethiol (DDT) | 3-Mercaptopropionate (MPA⁻) | Formamide | Formamide, Water | Excellent in formamide, lower in water | [1] |
| 1-Dodecanethiol (DDT) | 11-Mercaptoundecanoate (MUA⁻) | Formamide | Formamide, Water | Excellent in formamide, good in water | [1] |
| 1-Dodecanethiol (DDT) | Sulfide (S²⁻) | Formamide | Formamide, Water | Excellent in formamide, good in water | [1] |
| Oleylamine | Not Specified | N/A | N/A | Weakly bound, easily replaced | [1][4] |
Experimental Protocols
Protocol 1: General Ligand Exchange for Transferring DDT-Capped Cu₂S Nanoparticles to a Polar Solvent
This protocol is a generalized procedure based on successful ligand exchange methods reported in the literature.[1][4]
-
Preparation:
-
Synthesize Cu₂S nanoparticles capped with 1-dodecanethiol (DDT) using a hot-injection or heating-up method.
-
Purify the nanoparticles by precipitation with a non-solvent (e.g., ethanol) and redispersion in an organic solvent (e.g., toluene (B28343) or chloroform).
-
-
Ligand Exchange Reaction:
-
In a nitrogen-filled glovebox, dissolve a known amount of the purified, DDT-capped Cu₂S nanoparticles in a minimal amount of a nonpolar organic solvent.
-
Prepare a solution of the new ligand (e.g., 3-mercaptopropionic acid) in a polar solvent such as formamide. The molar ratio of the new ligand to the estimated surface copper atoms should be high (e.g., >100:1).
-
Add the nanoparticle solution to the ligand solution in formamide.
-
Stir the mixture vigorously at room temperature for several hours to facilitate the phase transfer of the nanoparticles from the organic solvent droplets to the formamide phase.
-
-
Purification:
-
Once the phase transfer is complete, precipitate the now hydrophilic nanoparticles from the formamide solution by adding a non-solvent like ethyl acetate (B1210297) or a mixture of chloroform (B151607) and ethanol.
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticle pellet multiple times with the precipitation solvent to remove excess ligands.
-
-
Redispersion:
-
Dry the final nanoparticle pellet under vacuum.
-
Disperse the nanoparticles in the desired aqueous buffer. Sonication may be required to achieve a homogeneous dispersion.
-
Visualizations
Caption: Workflow for ligand exchange of Cu₂S nanoparticles.
Caption: Troubleshooting logic for nanoparticle aggregation.
References
Validation & Comparative
A Comparative Guide to Cu₂S and CIS Thin-Film Solar Cells for Researchers
For scientists and professionals in renewable energy research and development, this guide provides a detailed comparison of the performance of Copper(I) Sulfide (Cu₂S) and Copper Indium Selenide (CIS) as absorber layers in thin-film solar cells. This analysis is supported by experimental data from various studies, outlining key performance metrics, fabrication methodologies, and structural differences.
At a Glance: Performance Comparison
Copper Indium Selenide (CIS) and its alloy, Copper Indium Gallium Selenide (CIGS), consistently demonstrate superior performance and stability compared to this compound (Cu₂S) in thin-film solar cell applications. While Cu₂S was one of the earliest materials studied for solar energy conversion, it has been largely surpassed by CIS/CIGS due to significant challenges with stability and lower conversion efficiencies.
Quantitative Performance Data
The following tables summarize key performance parameters for Cu₂S and CIS-based thin-film solar cells based on reported experimental findings. It is important to note that the data is compiled from various sources, and experimental conditions may differ.
Table 1: Performance Metrics of Cu₂S-Based Thin-Film Solar Cells
| Device Structure | V_oc (V) | J_sc (mA/cm²) | Fill Factor (%) | Efficiency (%) | Source |
| Glass/Ag/CdS/Cu₂S | - | - | - | 10.9[1][2] | Saraf et al. (2012) |
| Cu₂S/CdS | - | - | - | >9.1[1] | Various |
Table 2: Performance Metrics of CIS/CIGS-Based Thin-Film Solar Cells
| Device Structure | V_oc (V) | J_sc (mA/cm²) | Fill Factor (%) | Efficiency (%) | Source |
| Glass/Mo/CIGS/CdS/ZnO | - | - | - | ~22[3] | Various Research Level |
| Glass/Mo/CIGS/CdS/ZnO | - | - | - | 21.7[3] | ZSW |
| Flexible Substrate/CIGS | - | - | - | >17[4] | KIER (2025) |
| Glass/Mo/CIGS/CdS/ZnO | - | - | - | 19[5] | NREL |
Key Performance Insights
Efficiency: CIS/CIGS thin-film solar cells have achieved significantly higher efficiencies, with laboratory cells exceeding 22%.[3][6] In contrast, while early research showed promise for Cu₂S/CdS cells with efficiencies around 9.1%, and one study reporting 10.9%, they have not reached the same performance levels as CIS/CIGS.[1][2]
Stability: A major drawback of Cu₂S-based solar cells is their long-term performance degradation. This instability is largely attributed to the diffusion of copper into the Cadmium Sulfide (CdS) layer, which is commonly used as the n-type partner in the heterojunction.[1] CIS-based solar cells, on the other hand, are known for their excellent stability.[7]
Material Properties: CIS and its alloys have a tunable bandgap, which can be optimized for maximum absorption of the solar spectrum.[6] The bandgap of CIGS can be varied by adjusting the ratio of indium to gallium, allowing for greater flexibility in device design.[6]
Experimental Protocols
The fabrication and characterization of these thin-film solar cells involve a series of well-defined steps. Below are generalized methodologies for both Cu₂S and CIS-based devices.
Fabrication of Cu₂S/CdS Thin-Film Solar Cells
A common method for fabricating Cu₂S/CdS solar cells is through a wet chemical process followed by spin-coating.[1]
-
Synthesis of Nanoparticles:
-
CdS Nanoparticles: Cadmium Sulfide nanoparticles are synthesized using a wet chemical method.
-
Cu₂S Nanoparticles: this compound nanoparticles are also prepared via a wet chemical route. For instance, a 0.2M solution of cuprous chloride (CuCl) in distilled water is stirred, and a capping agent like Thioglycerol is added.[1]
-
-
Thin-Film Deposition:
-
Contact Deposition:
-
A back electrode, typically a silver layer of about 150 nm, is deposited on the glass substrate under vacuum to create an ohmic contact with the CdS layer.[1]
-
Fabrication of CIS/CIGS Thin-Film Solar Cells
CIS/CIGS solar cells are often fabricated using co-evaporation or a two-stage process involving sputtering and selenization.[3]
-
Substrate and Back Contact:
-
A glass substrate is typically used, on which a Molybdenum (Mo) back contact is deposited.
-
-
Absorber Layer Deposition:
-
Co-evaporation: Copper, indium, gallium, and selenium are co-evaporated in a vacuum chamber onto the heated substrate to form the CIGS absorber layer.[3] This is often a three-stage process to control the film's composition and morphology.
-
Two-Stage Process: This involves sputtering a precursor of copper, indium, and gallium, followed by a selenization step where the precursor is exposed to a selenium atmosphere at high temperatures.[3]
-
-
Buffer and Window Layer Deposition:
-
A thin buffer layer of Cadmium Sulfide (CdS) is typically deposited via chemical bath deposition (CBD).
-
A transparent conducting oxide (TCO) layer, such as Zinc Oxide (ZnO), is then sputtered on top of the buffer layer to act as the front contact and window layer.
-
Characterization Techniques
The performance and properties of the fabricated solar cells are characterized using a range of techniques:
-
Current-Voltage (I-V) Characteristics: This is the primary method to determine the key performance parameters of the solar cell, including open-circuit voltage (V_oc), short-circuit current (I_sc), fill factor (FF), and efficiency (η).
-
UV-Visible Absorption Spectroscopy: Used to determine the optical properties and bandgap of the semiconductor materials.[1]
-
X-ray Diffraction (XRD): Employed to analyze the crystal structure and phase purity of the thin films.[1][8]
-
Scanning Electron Microscopy (SEM): Provides information on the surface morphology and cross-sectional structure of the solar cell.
-
Quantum Efficiency (QE) Measurement: Determines the ratio of collected charge carriers to incident photons at different wavelengths.
Visualizing the Structures and Workflow
To better understand the differences and processes, the following diagrams have been generated using Graphviz.
Caption: Typical device structures of Cu₂S and CIS/CIGS thin-film solar cells.
Caption: Generalized experimental workflow for thin-film solar cell fabrication and characterization.
Conclusion
Based on the current body of research, CIS and its CIGS alloys are demonstrably superior to Cu₂S for high-performance thin-film solar cell applications. The significantly higher conversion efficiencies and enhanced stability of CIS/CIGS make them a more viable option for both research and commercial production. While Cu₂S may offer a low-cost alternative, its inherent instability issues present a major hurdle that has yet to be overcome. Future research in this area would benefit from direct comparative studies under standardized conditions to provide a more definitive and nuanced understanding of the performance differences between these two material systems.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. [PDF] High Efficiency and cost effective Cu2S/CdS thin-film solar cell | Semantic Scholar [semanticscholar.org]
- 3. pv-tech.org [pv-tech.org]
- 4. pv-magazine.com [pv-magazine.com]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. The Photovoltaic Cell Based on CIGS: Principles and Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chalcogen.ro [chalcogen.ro]
Copper(I) Sulfide vs. Copper(II) Sulfide: A Comparative Guide for Photocatalytic Applications
A detailed analysis of Copper(I) sulfide (B99878) (Cu₂S) and Copper(II) sulfide (CuS) for researchers and scientists, providing a comparative assessment of their photocatalytic performance supported by experimental data, detailed methodologies, and mechanistic diagrams.
In the quest for efficient and cost-effective photocatalysts, copper sulfides have emerged as promising candidates due to their abundance, low toxicity, and potent visible-light absorption. Among the various stoichiometric forms, chalcocite (Cu₂S) and covellite (CuS) are the most studied for photocatalytic applications. This guide provides an objective comparison of their performance in pollutant degradation and hydrogen production, supported by experimental data to aid researchers in selecting the appropriate material for their specific applications.
Performance in Pollutant Degradation
Both Cu₂S and CuS have demonstrated significant efficacy in the photodegradation of organic pollutants. However, their relative performance can vary depending on the target pollutant and experimental conditions.
A study comparing the degradation of tetracycline (B611298) found that digenite (Cu₉S₅), a phase closely related to Cu₂S, exhibited a higher degradation efficiency of 98.5% within 120 minutes, compared to 88% for the covellite (CuS) phase under visible light irradiation.[1][2][3] This superior performance was attributed to the higher visible light absorption of the digenite phase.[1][2][3]
Conversely, another investigation into the degradation of Rhodamine B (RhB) revealed that CuS nanoparticles were more efficient, degrading 96% of the dye in just 5 minutes in the presence of H₂O₂, while Cu₂S and a mixed-phase Cu₂S-CuS degraded 87% and 92%, respectively.[4] The enhanced activity of CuS in this case was linked to a decrease in the band gap energy.[4]
Mixed-phase systems have also shown promise. A study on the degradation of methylene (B1212753) blue (MB) and the reduction of Cr(VI) found that pure covellite (CuS) nanoparticles showed the highest photocatalytic efficiency.[5][6] However, for the selective oxidation of benzyl (B1604629) alcohols, a mixed phase of CuS–CuS₂ proved to be the most efficient catalyst.[5][6]
The following table summarizes the photocatalytic degradation performance of Cu₂S and CuS from various studies.
| Catalyst | Target Pollutant | Degradation Efficiency (%) | Time (min) | Light Source | Reference |
| Digenite (Cu₉S₅) | Tetracycline | 98.5 | 120 | Visible Light | [1][2][3] |
| Covellite (CuS) | Tetracycline | 88 | 120 | Visible Light | [1][2][3] |
| CuS NPs | Rhodamine B | 96 | 5 | Visible Light (with H₂O₂) | [4] |
| Cu₂S NPs | Rhodamine B | 87 | 5 | Visible Light (with H₂O₂) | [4] |
| CuS NPs | Methylene Blue | ~100 | 30 | Visible Light | [6] |
| CuS NPs | Methylene Blue | 100 | 100 | Visible Light | [7] |
| CuS NPs | Crystal Violet | 85 | 180 | Visible Light | [7] |
| CuS NPs | Rhodamine B | 81 | 180 | Visible Light | [7] |
| CuS-Cu₂S NPs | Methylene Violet | 85.03 | 60 | Direct Sunlight | [4] |
| CuS-Cu₂S NPs | Malachite Green | 90.25 | 40 | Direct Sunlight | [4] |
| CuS-Cu₂S NPs | Rhodamine B | 70.16 | 80 | Direct Sunlight | [4] |
Performance in Hydrogen Production
While data on the direct comparison of Cu₂S and CuS for photocatalytic hydrogen production is less common, studies on individual materials and their composites provide valuable insights. Cu₂O/Cu₂S core-shell materials have been investigated for hydrogen production, with a flower-shaped hollow structure yielding 1076.95 μmol g⁻¹ after 5 hours of illumination.[8] The formation of a heterostructure in this composite was shown to improve photoresponse and carrier transport properties.[8]
For CuS, its combination with other semiconductors to form heterojunctions is a common strategy to enhance hydrogen evolution. For instance, CuS/Cd₀.₃Zn₀.₇S photocatalysts have been shown to be active for hydrogen production from Na₂S/Na₂SO₃ aqueous solutions under visible light.[9] The role of CuS in these composites is often to improve charge separation and electron flow.[9]
Experimental Protocols
Synthesis of Digenite (Cu₉S₅) and Covellite (CuS) Nanoparticles
This protocol is based on the thermal decomposition of a single-source precursor.[1][2][3]
-
Precursor Synthesis: A copper(II) dithiocarbamate (B8719985) complex is synthesized to be used as a single-source precursor.
-
Solvothermal Synthesis: In a typical synthesis, the copper(II) dithiocarbamate precursor is added to oleylamine, which acts as a capping agent.
-
Temperature Control: The temperature of the synthesis is varied to control the final phase of the copper sulfide.
-
Covellite (CuS): Synthesized at a lower temperature of 120°C.
-
Digenite (Cu₉S₅): Synthesized at a higher temperature of 220°C.
-
-
Characterization: The resulting nanoparticles are characterized using X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) to confirm the phase and morphology.
Photocatalytic Degradation of Tetracycline
This procedure outlines the evaluation of the photocatalytic activity of the synthesized copper sulfide nanoparticles.[1][2][3]
-
Catalyst Suspension: 80 mg of the synthesized digenite or covellite nanoparticles are suspended in an aqueous solution of tetracycline.
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark to establish adsorption-desorption equilibrium between the photocatalyst and the tetracycline molecules.
-
Irradiation: The suspension is irradiated with a visible light source.
-
Analysis: Aliquots of the suspension are taken at regular intervals, centrifuged to remove the catalyst, and the concentration of tetracycline is determined using UV-vis spectroscopy.
Mechanistic Insights
The photocatalytic activity of both Cu₂S and CuS is governed by their electronic band structure. Upon illumination with light of energy greater than their band gap, electron-hole pairs are generated. These charge carriers can then migrate to the surface of the material and participate in redox reactions that lead to the degradation of pollutants or the production of hydrogen.
The band gap of Cu₂S is reported to be around 1.2 eV (indirect) and 1.8 eV (direct), while CuS has a band gap in the range of 1.9 to 2.2 eV.[10][11][12] The precise band edge positions determine the redox potential of the photogenerated electrons and holes.
Caption: General mechanism of photocatalysis by this compound (Cu₂S).
Caption: General mechanism of photocatalysis by Copper(II) sulfide (CuS).
Conclusion
Both this compound and Copper(II) sulfide are effective photocatalysts for environmental remediation and potentially for energy production. The choice between Cu₂S and CuS is not straightforward and depends heavily on the specific application. For the degradation of certain pollutants like tetracycline, Cu₂S-related phases may offer superior performance, while for others like Rhodamine B, CuS appears to be more efficient. The formation of mixed-phase materials or heterojunctions with other semiconductors presents a promising strategy to further enhance photocatalytic activity by improving light absorption and charge separation. Future research should focus on direct, standardized comparisons of these materials for various applications, particularly for hydrogen production, to provide a clearer picture of their relative advantages and disadvantages.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Versatile precursor-dependent copper sulfide nanoparticles as a multifunctional catalyst for the photocatalytic removal of water pollutants and the synthesis of aromatic aldehydes and NH-triazoles - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 6. Versatile precursor-dependent copper sulfide nanoparticles as a multifunctional catalyst for the photocatalytic removal of water pollutants and the sy ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00239B [pubs.rsc.org]
- 7. Enhanced Photocatalytic Degradation of Ternary Dyes by Copper Sulfide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu2O/Cu2S microstructure regulation towards high efficiency photocatalytic hydrogen production and its theoretical mechanism analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Copper(I) Sulfide Stoichiometry: A Comparative Analysis of XPS and Alternative Methods
For researchers, scientists, and drug development professionals, accurately determining the stoichiometry of copper(I) sulfide (B99878) (Cu₂S) is critical for ensuring material purity, functionality, and reproducibility in applications ranging from catalysis to nanoparticle-based therapeutics. This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) with other widely used analytical techniques for the validation of Cu₂S stoichiometry, supported by experimental data and detailed protocols.
X-ray Photoelectron Spectroscopy (XPS) stands out as a premier surface-sensitive technique for not only quantifying the elemental composition but also for discerning the oxidation states of copper, a crucial aspect in confirming the Cu(I) state in Cu₂S. However, a thorough validation often necessitates a multi-technique approach. This guide objectively compares XPS with X-ray Diffraction (XRD), Energy-Dispersive X-ray Spectroscopy (EDX), Raman Spectroscopy, and Iodometric Titration, providing researchers with the necessary information to select the most appropriate method for their specific needs.
Comparative Analysis of Techniques
The selection of an analytical technique for stoichiometric validation depends on various factors, including the nature of the sample (bulk vs. surface), the required precision and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of each technique in the context of copper(I) sulfide analysis.
| Technique | Principle | Sample Type | Information Provided | Typical Accuracy | Typical Precision | Detection Limit |
| XPS | Photoelectric effect | Surface (top 1-10 nm) | Elemental composition, oxidation state | ±5-10% | ±1-5% | ~0.1 atomic % |
| XRD | X-ray diffraction by crystal lattice | Bulk, crystalline | Crystal phase identification, lattice parameters | N/A for direct stoichiometry | N/A for direct stoichiometry | ~1-5 wt% for crystalline phases |
| EDX | Emission of characteristic X-rays | Bulk (micrometer depth) | Elemental composition | ±2-5% (standardless) | ±1-2% | ~0.1 wt% |
| Raman | Inelastic scattering of monochromatic light | Surface/Bulk | Molecular vibrations, phase identification | Semi-quantitative | N/A for direct stoichiometry | Phase dependent |
| Iodometric Titration | Redox titration | Bulk, requires sample dissolution | Total copper content | <1% | <0.5% | Dependent on titrant concentration |
Detailed Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the surface elemental composition and the oxidation state of copper in a copper sulfide sample.
Methodology:
-
Sample Preparation: The copper sulfide sample is mounted on a sample holder using double-sided, non-conductive adhesive tape. For powder samples, it is gently pressed to create a smooth, flat surface. To minimize surface oxidation, samples can be stored under an inert atmosphere (e.g., argon) prior to analysis.[1]
-
Instrumentation: A monochromatic Al Kα X-ray source (hν = 1486.6 eV) is typically used. The analysis is performed under ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar) to prevent surface contamination.
-
Data Acquisition:
-
A survey scan is first acquired over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-resolution spectra are then acquired for the Cu 2p and S 2p regions to determine their chemical states and for quantification. A pass energy of 20-40 eV is commonly used for high-resolution scans to achieve good energy resolution.
-
-
Data Analysis:
-
The acquired spectra are charge-corrected by referencing the adventitious carbon C 1s peak to 284.8 eV.[1]
-
The high-resolution Cu 2p spectrum is analyzed to distinguish between Cu(I) and Cu(II). The Cu 2p₃/₂ peak for Cu(I) in Cu₂S is typically observed around 932.2 - 932.5 eV.[2] The absence of strong "shake-up" satellite peaks at higher binding energies (around 940-945 eV) is a key indicator of the absence of Cu(II).[3]
-
The S 2p spectrum is analyzed to identify the sulfide peak, typically around 161-162 eV for S²⁻.
-
Quantitative analysis is performed by calculating the atomic concentrations from the integrated peak areas of the Cu 2p and S 2p signals, corrected by their respective relative sensitivity factors (RSFs).
-
X-ray Diffraction (XRD)
Objective: To identify the crystalline phase of the copper sulfide sample.
Methodology:
-
Sample Preparation: A powdered sample is typically used. The powder is packed into a sample holder, ensuring a flat and level surface.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.
-
Data Acquisition: The sample is scanned over a 2θ range (e.g., 20-80°) with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from a database (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to identify the crystalline phase(s) present. For Cu₂S, the hexagonal chalcocite phase (JCPDS card # 00-026-1116) is a common reference. The sharpness and intensity of the diffraction peaks provide information about the crystallinity and phase purity of the sample.
Energy-Dispersive X-ray Spectroscopy (EDX)
Objective: To determine the bulk elemental composition of the copper sulfide sample.
Methodology:
-
Sample Preparation: The sample is mounted on a standard SEM stub. For non-conductive samples, a thin carbon or gold coating may be applied to prevent charging.
-
Instrumentation: EDX is typically performed in conjunction with a Scanning Electron Microscope (SEM).
-
Data Acquisition: The electron beam of the SEM is focused on the area of interest on the sample. The emitted characteristic X-rays are collected by the EDX detector. An accelerating voltage of 15-20 kV is commonly used.[4]
-
Data Analysis: The EDX software identifies the elements present based on the energy of the emitted X-rays and quantifies their relative abundance. Standardless quantification methods are common, but for higher accuracy, standards with known compositions can be used.[4]
Raman Spectroscopy
Objective: To identify the copper sulfide phase based on its vibrational modes.
Methodology:
-
Sample Preparation: The sample can be analyzed directly as a solid or powder.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 633 nm) and a microscope for focusing the laser beam on the sample.
-
Data Acquisition: The laser is focused on the sample surface, and the scattered light is collected and analyzed. The laser power should be kept low to avoid sample degradation.
-
Data Analysis: The Raman spectrum is analyzed for characteristic peaks. For copper sulfides, the presence and position of peaks related to S-S bond vibrations can help distinguish between different phases. For example, covellite (CuS) shows a strong peak around 474 cm⁻¹, which is absent in Cu₂S.[5]
Iodometric Titration
Objective: To determine the total copper content in a copper sulfide sample.
Methodology:
-
Sample Preparation: A known mass of the copper sulfide sample is accurately weighed and dissolved in a suitable acid (e.g., nitric acid) to bring the copper into solution as Cu²⁺ ions. The solution is then neutralized and buffered to a pH of around 3-4.
-
Titration:
-
An excess of potassium iodide (KI) is added to the solution. The Cu²⁺ ions oxidize the iodide ions (I⁻) to iodine (I₂), and in the process are reduced to Cu⁺, which precipitates as cuprous iodide (CuI).
-
2Cu²⁺ + 4I⁻ → 2CuI(s) + I₂
-
-
The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
-
Endpoint Detection: Starch solution is used as an indicator. Near the endpoint, when the solution turns a pale yellow, a few drops of starch solution are added, which forms a deep blue complex with the remaining iodine. The titration is continued until the blue color disappears, indicating that all the iodine has reacted.[6]
-
Calculation: The amount of copper in the original sample is calculated based on the stoichiometry of the reactions and the volume and concentration of the sodium thiosulfate solution used.
Visualization of Workflows and Relationships
To better illustrate the processes and the interplay between these techniques, the following diagrams are provided.
Caption: Experimental workflow for XPS analysis of this compound.
References
"comparative cytotoxicity study of Cu2S and CuS nanoparticles"
A Comparative Guide to the Cytotoxicity of Copper Sulfide (B99878) Nanoparticles
This guide provides a comparative analysis of the in vitro cytotoxicity of copper sulfide (CuS) nanoparticles. Due to a scarcity of available research directly comparing the cytotoxicity of cuprous sulfide (Cu₂S) and cupric sulfide (CuS) nanoparticles, this document focuses on the well-documented cytotoxic effects of CuS nanoparticles and contrasts them with other copper-containing nanomaterials and ionic copper to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to Copper Sulfide Nanoparticles
Copper sulfide nanoparticles have garnered significant attention in biomedical research, particularly for their applications in photothermal therapy and bioimaging, owing to their strong near-infrared (NIR) absorbance.[1] However, a thorough understanding of their cytotoxic profile is crucial for their safe and effective clinical translation. The cytotoxicity of these nanoparticles is influenced by various factors, including their size, shape, surface chemistry, and the specific cell type they interact with. A key mechanism underlying their toxicity is the release of copper ions and the subsequent generation of reactive oxygen species (ROS).
Comparative Cytotoxicity Data
The following tables summarize the quantitative data on the cytotoxicity of CuS nanoparticles from various studies. For comparative context, data for copper oxide (CuO) nanoparticles and ionic copper (CuCl₂) are also included where available.
Table 1: Cytotoxicity of CuS Nanoparticles in Various Cell Lines
| Nanoparticle | Cell Line | Assay | Concentration | Incubation Time | Cell Viability (%) | IC₅₀ | Source |
| PEG-HCuSNPs | RAW264.7 | MTT | 3.2–100 µg/mL | 24 h | Not significantly inhibitory | > 100 µg/mL | [1] |
| PEG-HCuSNPs | Mouse Hepatocytes | MTT | 3.2–100 µg/mL | 24 h | Not significantly inhibitory | > 100 µg/mL | [1] |
| CuS NPs | HEK293 | Not Specified | 1 nM - 1 mM | 48 h | Concentration-dependent decrease | Not specified | [2] |
| "Green" CuS NPs | NTera-2 (NT-2) | Resazurin (B115843) | 0.2 - 200 ppm | 18 h | Concentration-dependent decrease | 36.99 ppm | [3] |
Table 2: Comparative Cytotoxicity with Other Copper Forms
| Substance | Cell Line | Assay | Concentration | Incubation Time | Cell Viability (%) | IC₅₀ | Source |
| CuCl₂ | RAW264.7 | MTT | 100 µg/mL | 24 h | 35.6% | Not specified | [1] |
| CuCl₂ | Mouse Hepatocytes | MTT | 100 µg/mL | 24 h | 43.3% | Not specified | [1] |
| CuO NPs | HEp-2 | MTT | 1-40 µg/mL | 24 h | Dose-dependent decrease (29% at 40 µg/mL) | 9.6 µg/mL | |
| CuO NPs | HEp-2 | NRU | 1-40 µg/mL | 24 h | Dose-dependent decrease (33% at 40 µg/mL) | 10.4 µg/mL |
Note: A direct comparison between studies should be made with caution due to variations in experimental conditions, nanoparticle synthesis methods, and cell lines.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing cytotoxicity studies. Below are typical protocols for assessing the in vitro toxicity of nanoparticles.
Cell Viability Assays
1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Nanoparticle Exposure: Expose the cells to various concentrations of the nanoparticles in the appropriate cell culture medium for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
2. Resazurin Assay
The resazurin assay is another method to measure cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin.
-
Cell Seeding and Nanoparticle Exposure: Follow the same initial steps as the MTT assay.
-
Resazurin Addition: After the nanoparticle incubation period, add resazurin solution to each well and incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of around 530-560 nm and an emission wavelength of around 590 nm.
Reactive Oxygen Species (ROS) Detection
The generation of ROS is a common mechanism of nanoparticle-induced cytotoxicity.
-
Probe: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe that becomes fluorescent upon oxidation by ROS.
-
Procedure:
-
Treat cells with nanoparticles for the desired time.
-
Incubate the cells with DCFH-DA solution.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a typical experimental workflow for cytotoxicity assessment and a proposed signaling pathway for copper sulfide nanoparticle-induced cell death.
Discussion and Conclusion
The available data suggests that the cytotoxicity of CuS nanoparticles is highly dependent on the experimental conditions, including the cell type, nanoparticle concentration, and exposure duration. In some studies, PEGylated hollow CuS nanoparticles showed low cytotoxicity at concentrations up to 100 µg/mL in RAW264.7 and primary mouse hepatocytes.[1] In contrast, other studies using different forms of CuS nanoparticles on other cell lines, such as human neuronal precursor cells, reported IC₅₀ values as low as 36.99 ppm.[3]
The primary mechanism of toxicity for copper-based nanoparticles is believed to be the release of copper ions, which can lead to oxidative stress through the generation of reactive oxygen species. This oxidative stress can, in turn, cause damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.
It is important to note the significant lack of publicly available in vitro cytotoxicity data for Cu₂S nanoparticles. This data gap prevents a direct and comprehensive comparison with CuS nanoparticles. Future research should focus on conducting head-to-head cytotoxicity studies of Cu₂S and CuS nanoparticles under standardized conditions to elucidate the differences in their biological effects and to better guide their development for biomedical applications.
References
A Comparative Guide to the Photocatalytic Activities of Copper(I) Sulfide (Cu₂S) and Titanium Dioxide (TiO₂)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the photocatalytic activities of copper(I) sulfide (B99878) (Cu₂S) against the widely studied titanium dioxide (TiO₂). While direct comparative studies under identical conditions are limited, this document synthesizes available experimental data to offer insights into their respective performances in key photocatalytic applications, including the degradation of organic pollutants and hydrogen production.
Overview of Photocatalytic Properties
Titanium dioxide (TiO₂) is a benchmark photocatalyst known for its high stability, low cost, and strong oxidizing power under UV irradiation. However, its wide band gap (~3.2 eV for anatase) limits its efficiency under visible light, which constitutes a significant portion of the solar spectrum.[1] Copper(I) sulfide (Cu₂S), a p-type semiconductor, has emerged as a promising alternative due to its narrow band gap (around 1.2 eV), enabling it to absorb a broader range of visible and near-infrared light.[2] Furthermore, theoretical studies suggest that certain phases of Cu₂S possess high electron mobility, which could facilitate the separation of photogenerated charge carriers and enhance photocatalytic activity.[2][3]
Photocatalytic Degradation of Organic Pollutants
Both TiO₂ and Cu₂S-based materials have demonstrated efficacy in degrading various organic pollutants. The following tables summarize key performance data from different studies. It is important to note that a direct comparison of efficiencies is challenging due to varying experimental conditions.
Table 1: Photocatalytic Degradation of Methylene (B1212753) Blue (MB)
| Photocatalyst | Pollutant | Catalyst Loading | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Rate Constant (k) (min⁻¹) | Reference |
| Cu₂S-based | Methylene Blue | 5 mg in 20 mL | Sunlight | 360 | 95 | - | [4] |
| TiO₂-based | Methylene Blue | - | Visible Light | - | 99 | 0.02178 | [5] |
| CuO | Methylene Blue | 0.1 g in 100 mL | Visible Light | 120 | 63.44 | - | [6] |
Table 2: Photocatalytic Degradation of Rhodamine B (RhB)
| Photocatalyst | Pollutant | Catalyst Loading | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Rate Constant (k) (min⁻¹) | Reference |
| Pure TiO₂ | Rhodamine B | - | Simulated Sunlight | 360 | 26.6 | - | [7] |
| TiO₂-ZrO₂ | Rhodamine B | - | - | - | 96.5 | 0.02176 | [8] |
| SnP/AA@TiO₂ | Rhodamine B | - | Visible Light | 80 | 95 | 0.0366 | [9] |
Photocatalytic Hydrogen Production
The generation of hydrogen fuel through water splitting is a critical area of photocatalysis research. While TiO₂ has been extensively studied for this application, often requiring co-catalysts and UV light, Cu₂S-based materials are being explored for their potential under visible light.
Table 3: Photocatalytic Hydrogen Production
| Photocatalyst | Sacrificial Agent | Light Source | H₂ Production Rate | Reference |
| Cu/S-TiO₂ | Methanol (B129727) | Visible Light | 7.5 mmol h⁻¹g⁻¹ | [10] |
| Cu₂O/Cu₂S | - | - | 1076.95 µmol g⁻¹ after 5h | [11] |
| Cu/TiO₂ | Glycerol | Visible Light | 0.24 mmol h⁻¹g⁻¹ | [12] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of photocatalytic activities. Below are generalized methodologies for key experiments.
Photocatalytic Degradation of Methylene Blue
This protocol describes a typical experiment for evaluating the photocatalytic degradation of an organic dye.
-
Catalyst Suspension Preparation: Disperse a specific amount of the photocatalyst (e.g., 5 mg) in a known volume of methylene blue solution (e.g., 20 mL of 5 mg/L) in a beaker.[4]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a designated period (e.g., 2 hours) to allow the dye to reach adsorption-desorption equilibrium with the catalyst surface.[4]
-
Photocatalytic Reaction: Expose the suspension to a light source (e.g., sunlight or a solar simulator).[4]
-
Sample Collection and Analysis: At regular intervals, withdraw aliquots of the suspension and centrifuge to remove the catalyst particles. Analyze the concentration of methylene blue in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength (around 664 nm).[13]
-
Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration of the dye after the dark adsorption step and Cₜ is the concentration at time 't'.
Photocatalytic Hydrogen Production
This protocol outlines a general procedure for measuring photocatalytic hydrogen evolution.
-
Photocatalyst Dispersion: Disperse a known mass of the photocatalyst in an aqueous solution containing a sacrificial agent (e.g., methanol or glycerol) in a gas-tight photoreactor.[10][12]
-
System Purging: Purge the reactor with an inert gas (e.g., argon or nitrogen) to remove air, particularly oxygen, which can act as an electron scavenger.
-
Initiation of Reaction: Irradiate the reactor with a light source of a specific wavelength range (e.g., visible light).
-
Gas Analysis: Periodically, take gas samples from the headspace of the reactor and analyze the amount of hydrogen produced using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD).
-
Quantification of Hydrogen Production: The rate of hydrogen production is typically reported in units of µmol g⁻¹ h⁻¹ or mmol g⁻¹ h⁻¹.
Visualizing the Processes
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and conceptual relationships.
Conclusion
This guide provides a comparative overview of the photocatalytic activities of Cu₂S and TiO₂. While TiO₂ remains a robust and well-characterized photocatalyst, particularly under UV irradiation, its performance is limited in the visible spectrum. Cu₂S, with its favorable band gap for visible light absorption and promising electronic properties, presents a compelling alternative.
The data suggests that modifying TiO₂ with copper-based materials can significantly enhance its visible light activity. However, for standalone applications, Cu₂S shows considerable potential, especially in the degradation of organic pollutants and hydrogen production under solar irradiation.
For researchers and professionals in drug development and related fields, the choice of photocatalyst will depend on the specific application, including the target molecule for degradation or synthesis, the desired reaction conditions, and the light source available. Further direct comparative studies under standardized conditions are necessary to fully elucidate the relative advantages of these two materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Photocatalytic Activity of Metal- and Non-Metal-Anchored ZnO and TiO2 Nanocatalysts for Advanced Photocatalysis: Comparative Study [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sunlight-Driven Photocatalytic Degradation of Methylene Blue with Facile One-Step Synthesized Cu-Cu2O-Cu3N Nanoparticle Mixtures [mdpi.com]
- 5. Efficient photocatalytic degradation of organic pollutants over TiO2 nanoparticles modified with nitrogen and MoS2 under visible light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Photoelectrocatalytic Degradation of Rhodamine B in the Presence of TiO2-BiVO4 [mdpi.com]
- 8. repositorio.cualtos.udg.mx:8080 [repositorio.cualtos.udg.mx:8080]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Cu2O/Cu2S microstructure regulation towards high efficiency photocatalytic hydrogen production and its theoretical mechanism analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic degradation of methylene blue by biosynthesised copper nanoflowers using F. benghalensis leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
"performance comparison of Cu2S and CIGS as solar absorber layers"
A Tale of Two Chalcogenides: Unveiling the Performance Landscape of Copper Sulfide (B99878) and CIGS in Solar Technology
In the quest for efficient and cost-effective solar energy conversion, chalcogenide thin-film solar cells have emerged as a promising technology. Among these, copper sulfide (Cu₂S) and copper indium gallium selenide (B1212193) (CIGS) have been the subject of extensive research as absorber layers. This guide provides a comprehensive performance comparison of these two materials, supported by experimental data, detailed methodologies, and visual representations of their device architectures and fabrication workflows. This analysis is tailored for researchers, scientists, and professionals in the field of renewable energy and materials science.
At a Glance: Performance Metrics
The performance of a solar cell is primarily evaluated by its power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). A summary of the key performance parameters for Cu₂S and CIGS solar cells, based on reported experimental data, is presented below.
| Parameter | Cu₂S (Copper Sulfide) | CIGS (Copper Indium Gallium Selenide) |
| Power Conversion Efficiency (PCE) | 0.14% - 10.9%[1] | 11.58% - 23.64%[2] |
| Open-Circuit Voltage (Voc) | ~0.5 V | ~0.7 V[2] |
| Short-Circuit Current Density (Jsc) | ~20 mA/cm² | ~30-40 mA/cm²[3] |
| Fill Factor (FF) | ~73%[1] | >70%[2] |
Delving into the Details: A Performance Showdown
Copper Indium Gallium Selenide (CIGS): The High-Performer
CIGS has established itself as a frontrunner in the thin-film photovoltaic arena, consistently achieving high conversion efficiencies. The current world record for a CIGS solar cell stands at an impressive 23.64%. This high performance is attributed to its tunable direct bandgap, which can be optimized to absorb a broad range of the solar spectrum, and its high absorption coefficient. The intricate multi-stage co-evaporation or selenization processes used in its fabrication allow for precise control over the material's composition and structure, leading to superior device performance. However, these complex and often vacuum-based fabrication methods can contribute to higher manufacturing costs.
Copper Sulfide (Cu₂S): The Cost-Effective Challenger
Cu₂S, on the other hand, presents a more cost-effective and earth-abundant alternative. Historically, Cu₂S/CdS heterojunction solar cells were among the first thin-film devices to exceed 10% efficiency.[1] Fabrication methods for Cu₂S are often simpler and can be carried out using non-vacuum techniques like wet chemical synthesis and spin coating, which significantly reduces production costs.[1] However, the performance of Cu₂S-based solar cells has been plagued by issues of instability and a wider variability in reported efficiencies, ranging from less than 1% to a more respectable 10.9%.[1] This inconsistency is often linked to challenges in controlling the stoichiometry and phase purity of the Cu₂S layer, as well as copper diffusion issues.
Visualizing the Architecture: Device Structures
The typical device architecture for both Cu₂S and CIGS solar cells is a heterojunction structure, where the p-type absorber layer is paired with an n-type buffer layer.
References
A Researcher's Guide to Characterizing Cu₂S Interfaces with Electrochemical Impedance Spectroscopy
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the intricate processes occurring at the interface of materials and electrolytes.[1][2][3] For researchers working with copper (I) sulfide (B99878) (Cu₂S), a promising p-type semiconductor, EIS offers invaluable insights into charge transfer kinetics, interfacial capacitance, and diffusion processes that govern the performance of Cu₂S-based devices.[4]
This guide provides a comparative analysis of EIS applications for two distinct Cu₂S interfaces: Cu₂S thin films for photoelectrochemical (PEC) cells and Cu₂S-modified electrodes for electrochemical sensing . It includes a summary of quantitative data, detailed experimental protocols, and workflow visualizations to aid in experimental design and data interpretation.
Comparison of Cu₂S Interface Characterization
The interpretation of EIS data relies on fitting the spectra to an equivalent electrical circuit, where each component represents a specific physical or chemical process at the interface.[5][6] The most common model is the Randles circuit, which includes the solution resistance (Rₛ), the charge-transfer resistance (R꜀ₜ), and a component for the double-layer capacitance (often a Constant Phase Element, CPE, for non-ideal surfaces).[7]
Cu₂S Thin Film/Electrolyte Interface in Photoelectrochemical (PEC) Cells
In PEC applications, Cu₂S thin films act as photoelectrodes. EIS is critical for evaluating their efficiency by quantifying the resistance to charge transfer at the semiconductor/electrolyte junction. A lower charge-transfer resistance (R꜀ₜ) is desirable as it indicates more efficient separation of photogenerated electron-hole pairs and faster charge injection into the electrolyte.
Cu₂S-Modified Electrode/Electrolyte Interface for Sensing
In electrochemical sensors, Cu₂S is often used as a catalyst or to modify an electrode surface, enhancing its sensitivity and selectivity for a target analyte.[4] EIS is used to characterize the modification's success and to understand the sensing mechanism. The R꜀ₜ value changes in the presence of the analyte, which forms the basis of the sensing principle. A smaller semicircle in the Nyquist plot for the Cu₂S-modified electrode compared to a bare electrode indicates enhanced conductivity and catalytic activity.[4]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from EIS analysis of different Cu₂S interfaces. The values are indicative and vary significantly with material morphology, electrolyte composition, and measurement conditions.
| Interface Type | Application | Key EIS Parameter | Typical Observation | Significance |
| Cu₂S Thin Film / Polysulfide Electrolyte | Photoelectrochemistry (PEC) | Charge-Transfer Resistance (R꜀ₜ) | Lower R꜀ₜ values correlate with higher deposition times or optimized morphology, leading to better PEC performance.[8] | Indicates faster charge transfer at the photoelectrode-electrolyte interface, improving solar cell efficiency.[8] |
| Cu₂S / Glassy Carbon Electrode (GCE) | Electrochemical Sensing | Charge-Transfer Resistance (R꜀ₜ) | The R꜀ₜ for Cu₂S/GCE is significantly lower than that of a bare GCE.[4] | Demonstrates that the Cu₂S modification improves electrical conductivity and catalytic activity.[4] |
| General Cu₂S Electrode | General Electrochemistry | Solution Resistance (Rₛ) | Represents the resistance of the electrolyte. The value is dependent on the electrolyte and cell geometry. | A key parameter for iR compensation and understanding the overall cell impedance. |
| General Cu₂S Electrode | General Electrochemistry | Double-Layer Capacitance (Cdl/CPE) | Reflects the capacitance of the ionic double layer at the electrode surface. | Provides information about the effective surface area and the nature of the solid/liquid interface. |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reproducible EIS data. Below are representative protocols for the preparation and analysis of the compared Cu₂S interfaces.
Protocol for Cu₂S Thin Film Deposition (Hydrothermal Method)
This protocol is adapted from methods used for preparing Cu₂S thin films for photoelectrochemical studies.[8][9]
-
Substrate Cleaning: Clean fluorine-doped tin oxide (FTO) glass substrates by sonicating sequentially in soap solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates under a nitrogen stream.
-
Precursor Solution Preparation: Prepare a precursor solution containing copper (II) chloride (CuCl₂) and sodium thiosulfate (B1220275) (Na₂S₂O₃) in deionized water.
-
Hydrothermal Synthesis: Place the cleaned FTO substrates in a Teflon-lined stainless-steel autoclave filled with the precursor solution. Seal the autoclave and heat it in an oven at a specified temperature (e.g., 90-150°C) for a set duration (e.g., 2-8 hours).
-
Post-Deposition Treatment: After the reaction, allow the autoclave to cool to room temperature. Remove the substrates, rinse them thoroughly with deionized water to remove any loosely attached precipitates, and dry them in air.
Protocol for EIS Measurement
-
Electrochemical Cell Assembly: Use a standard three-electrode configuration. The prepared Cu₂S thin film serves as the working electrode. A platinum (Pt) wire or graphite (B72142) rod is typically used as the counter electrode, and a Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE) is used as the reference electrode.
-
Electrolyte Preparation: Prepare the electrolyte solution. For PEC applications, a polysulfide electrolyte (e.g., a mixture of Na₂S, S, and KCl in water) is common. For sensing applications, a solution of a redox probe like [Fe(CN)₆]³⁻/⁴⁻ in a buffer (e.g., PBS) is often used.
-
EIS Measurement Execution:
-
Connect the electrochemical cell to a potentiostat equipped with a frequency response analyzer.
-
Set the measurement parameters:
-
Frequency Range: Typically from 100 kHz down to 0.1 Hz or 0.01 Hz.
-
AC Amplitude: Apply a small AC voltage perturbation, typically 5-10 mV.
-
DC Potential: Apply a DC bias potential. This is often the open-circuit potential (OCP) or a potential where a specific redox reaction occurs.
-
-
-
Data Analysis: Use specialized software to fit the resulting Nyquist or Bode plots to a suitable equivalent circuit model to extract the quantitative parameters (Rₛ, R꜀ₜ, CPE, etc.).[6]
Mandatory Visualization
The following diagrams illustrate the logical workflow of EIS analysis and a typical experimental setup.
Caption: Logical workflow for characterizing Cu₂S interfaces using EIS.
Caption: Relationship between the physical interface, model, and EIS plot.
References
- 1. Critical review on the analysis of electrochemical impedance spectroscopy data | Semantic Scholar [semanticscholar.org]
- 2. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. gamry.com [gamry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Distinguishing Copper Sulfide Phases: A Raman Spectroscopy Comparison Guide
For researchers, scientists, and drug development professionals, accurate phase identification of copper sulfide (B99878) systems is crucial for materials synthesis, geological surveying, and understanding biological interactions. Raman spectroscopy offers a rapid, non-destructive method for differentiating these closely related mineral phases. This guide provides a comparative overview of Raman spectroscopy for the identification of common copper sulfide phases, supported by experimental data and detailed protocols.
Comparative Analysis of Raman Spectra
The primary challenge in identifying copper sulfide phases lies in their similar chemical compositions and crystal structures. Raman spectroscopy provides a powerful tool to distinguish between these phases by probing their unique vibrational modes. The table below summarizes the characteristic Raman peaks for five common copper sulfide minerals: chalcocite (Cu₂S), djurleite (Cu₃₁S₁₆), digenite (Cu₁.₈S), anilite (Cu₇S₄), and covellite (CuS).
| Copper Sulfide Phase | Chemical Formula | Key Raman Peaks (cm⁻¹) | Reference |
| Chalcocite | Cu₂S | A broad, low-intensity band around 300 cm⁻¹ and a peak at 471-474 cm⁻¹.[1][2] | [1][2] |
| Djurleite | Cu₃₁S₁₆ (Cu₁.₉₄S) | Characterized by a broad band at approximately 294 cm⁻¹, which is shifted to lower wavenumbers compared to chalcocite. A low-intensity broad band may also be observed around 472 cm⁻¹.[3] | [3] |
| Digenite | Cu₁.₈S | A peak appearing around 469 cm⁻¹ can indicate the presence of digenite, particularly as a transformation product from chalcocite.[2] | [2] |
| Anilite | Cu₇S₄ (Cu₁.₇₅S) | Exhibits characteristic Raman peaks, though less commonly reported in literature compared to other phases. | |
| Covellite | CuS | A sharp and dominant peak at approximately 474 cm⁻¹, attributed to S-S stretching.[1] | [1] |
It is important to note that the exact peak positions can vary slightly due to factors such as crystallinity, laser excitation wavelength, and sample preparation.
Experimental Protocol
The following provides a generalized methodology for the analysis of copper sulfide phases using Raman spectroscopy, based on common practices in the cited literature.[4][5][6]
1. Sample Preparation:
-
For mineral samples, a representative fragment is selected. If necessary, the sample can be hand-ground to an approximate size of 5 mm using an agate pestle and mortar.[5]
-
For thin films or nanocrystals, the material is deposited on a suitable substrate such as oxidized silicon, glass, or gold.[4]
-
Samples can be analyzed directly in air or, for in-situ studies, immersed in a liquid medium like deionized water.[5]
2. Instrumentation and Data Acquisition:
-
A confocal Raman microscope is typically employed.
-
Excitation Laser: Common laser wavelengths include 514.7 nm, 532 nm, and 632.8 nm.[4] The choice of laser can influence the resulting spectrum due to resonance effects.
-
Laser Power: The laser power should be minimized to avoid thermal degradation of the sample. A starting point of less than 5 mW is recommended, with further reduction to as low as 0.001 mW for sensitive samples.[4][6]
-
Objective: A 50x or similar magnification objective is commonly used to focus the laser onto the sample.
-
Spectral Resolution: A spectral resolution of approximately 2 cm⁻¹ is generally sufficient.[4]
-
Acquisition Time: The acquisition time will vary depending on the sample's Raman scattering efficiency but can range from a few seconds to several minutes.
3. Data Analysis:
-
The collected Raman spectra are processed to identify the characteristic peaks for each copper sulfide phase.
-
Comparison with reference spectra from databases and literature is essential for accurate phase identification.
Logical Workflow for Phase Identification
The following diagram illustrates the logical workflow for identifying copper sulfide phases using Raman spectroscopy.
Relationship Between Copper Sulfide Phases
The different copper sulfide phases are often found intergrown, and transformations between them can occur. The following diagram illustrates the relationships between the common copper sulfide minerals.
References
- 1. electrochem.org [electrochem.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Raman characterization of Cu 2 ZnSnS 4 nanocrystals: phonon confinement effect and formation of Cu x S phases - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05390A [pubs.rsc.org]
- 5. journalssystem.com [journalssystem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Cu₂S Nanocrystals: Tailoring Optical Properties
For researchers, scientists, and professionals in drug development, the ability to fine-tune the optical properties of copper sulfide (B99878) (Cu₂S) nanocrystals is paramount for applications ranging from bioimaging to photothermal therapy. This guide provides a comparative overview of common synthesis methods, correlating key parameters with the resulting optical characteristics. Detailed experimental protocols and supporting data are presented to aid in the selection and optimization of synthesis strategies for desired applications.
The optical properties of Cu₂S nanocrystals, such as their absorption and photoluminescence, are intricately linked to their size, shape, and crystal phase. These physical characteristics are, in turn, dictated by the chosen synthesis method and its specific parameters. This guide explores four prevalent synthesis techniques: hot-injection, solventless thermolysis, hydrothermal synthesis, and a low-temperature aqueous approach, summarizing the key findings that connect synthesis conditions to optical outcomes.
Comparison of Synthesis Parameters and Optical Properties
The following tables summarize the influence of various synthesis parameters on the optical properties of Cu₂S nanocrystals for different synthesis methods.
Table 1: Hot-Injection Synthesis
| Parameter | Variation | Effect on Nanocrystal Properties | Resulting Optical Properties | Reference |
| Reaction Temperature | 140 °C to 220 °C | Increased temperature leads to larger nanocrystal size. | Redshift in absorption and photoluminescence spectra. | [1] |
| Reaction Time | 20 min to 3 h | Longer reaction times promote nanocrystal growth and can improve monodispersity. | Narrower photoluminescence peaks and potential redshift. | [1] |
| Precursors | Copper-oleate complex and 1-dodecanethiol (B93513) (DDT) | DDT acts as both sulfur source and reducing agent. | The ratio of precursors can influence stoichiometry and thus the localized surface plasmon resonance (LSPR). | [1] |
| Capping Agent | Oleate ions | Prevents aggregation and controls nanocrystal growth. | Affects the surface chemistry, which can influence photoluminescence quantum yield. | [1] |
Table 2: Solventless Thermolysis
| Parameter | Variation | Effect on Nanocrystal Properties | Resulting Optical Properties | Reference |
| Decomposition Temperature | 140 °C to 200 °C | Lower temperatures favor anisotropic growth (nanorods), while higher temperatures lead to isotropic growth (spherical nanocrystals). | Shape-dependent optical properties; nanorods can exhibit distinct plasmonic resonances. | [2] |
| Precursor | Copper bisdiethyldithiocarbamate | Single-source precursor for the formation of Cu₂S. | Morphology is highly dependent on the precursor decomposition kinetics. | [3] |
| Substrate | Silicon | Direct growth on a substrate. | Optical properties can be measured directly on the film. | [3] |
Table 3: Hydrothermal Synthesis
| Parameter | Variation | Effect on Nanocrystal Properties | Resulting Optical Properties | Reference |
| Reaction Temperature | Varied | Influences the size and morphology of the nanostructures. | Affects the band gap of the resulting nanocrystals. | [4] |
| Reaction Time | Varied | Affects the crystallinity and size of the final product. | Can lead to changes in the photoluminescence spectra. | [4] |
| Precursors | Polymeric precursor | The choice of precursor can direct the morphology of the nanostructures. | Different morphologies can exhibit different optical absorption characteristics. | [4] |
Table 4: Low-Temperature Aqueous Synthesis
| Parameter | Variation | Effect on Nanocrystal Properties | Resulting Optical Properties | Reference |
| Reaction Temperature | 10 °C to 100 °C | Lateral size of nanoplates can be tuned from ~30 nm to ~300 nm. | Size-dependent absorption spectra. | [5] |
| Reducing Agent Concentration | Varied | Subtly affects the size of the nanoplates. | Minor shifts in the absorption spectra. | [5] |
| pH Modifier | NaOH or NH₃·H₂O | Can change the morphological properties of the nanoplates. | Different morphologies can lead to variations in optical properties. | [5] |
Experimental Protocols
1. Hot-Injection Synthesis of Cu₂S Nanocrystals
This method allows for the synthesis of monodisperse nanocrystals with precise control over their size.[1]
-
Precursor Preparation: A copper-oleate precursor is prepared by dissolving 15 mg of CuCl₂·2H₂O in a mixture of 150 µL of deionized water and 200 µL of ethanol.
-
Nanocrystal Synthesis: The copper-oleate precursor is heated to a target temperature between 140 °C and 220 °C. 1-dodecanethiol is then rapidly injected into the heated solution with vigorous stirring. The reaction is allowed to proceed for a duration of 20 minutes to 3 hours to achieve the desired nanocrystal size.
2. Solventless Thermolysis
This technique is a simple method for the large-scale growth of Cu₂S nanocrystals directly on a substrate.[3]
-
Precursor: Copper bisdiethyldithiocarbamate is used as a single-source molecular precursor.
-
Synthesis: The precursor is thermally decomposed at temperatures ranging from 140 °C to 200 °C.[2] The decomposition is allowed to proceed for about 10 minutes until all organic components have volatilized.
3. Hydrothermal Synthesis
This method utilizes high temperature and pressure to induce the crystallization of Cu₂S nanostructures.[4]
-
Procedure: Specific precursors, such as a polymeric precursor, are placed in an aqueous solution within a sealed autoclave. The autoclave is then heated to a specific temperature for a set amount of time to allow for the formation of Cu₂S nanostructures. The specific temperature and time will influence the final product's morphology and size.
4. Low-Temperature Aqueous Synthesis of Cu₂S Nanoplates
This is a facile, high-yield, three-step method for producing Cu₂S nanoplates.[5]
-
Procedure: The synthesis is conducted at temperatures ranging from 10 °C to 100 °C in an aqueous solution. The size of the resulting nanoplates is controlled by varying the reaction temperature and the concentration of the reducing agent. Different bases, such as NaOH or NH₃·H₂O, can be used to modify the morphology of the nanoplates.
Characterization of Optical Properties
The optical properties of the synthesized Cu₂S nanocrystals are typically characterized using the following techniques:
-
UV-Vis-NIR Spectroscopy: This technique is used to measure the absorption spectrum of the nanocrystals. The position of the absorption edge can be used to determine the band gap of the material. For metallic Cu₂S nanocrystals, a localized surface plasmon resonance (LSPR) peak may be observed in the near-infrared (NIR) region.
-
Photoluminescence (PL) Spectroscopy: This technique measures the emission of light from the nanocrystals after excitation with a light source. The PL spectrum provides information about the electronic structure and surface defects of the nanocrystals.
Workflow and Logical Relationships
The general workflow for correlating synthesis parameters with the optical properties of Cu₂S nanocrystals involves a systematic variation of synthesis conditions followed by detailed characterization of the resulting nanomaterials.
Caption: Workflow from synthesis to optical property correlation.
References
A Comparative Guide to the Long-Term Stability of Copper(I) Sulfide-Based Devices
The long-term stability of electronic and optoelectronic devices is a critical factor for their commercial viability and practical application. Copper(I) sulfide (B99878) (Cu₂S), an abundant and non-toxic p-type semiconductor, has garnered significant interest for various applications, including photovoltaics, thermoelectrics, and resistive memory. However, concerns regarding its long-term operational stability remain a key challenge. This guide provides an objective comparison of the stability of Cu₂S-based devices with leading alternatives, supported by available experimental data and detailed testing protocols.
Photovoltaic Devices: Cu₂S vs. CIGS and Perovskite Solar Cells
The primary alternatives to Cu₂S in the thin-film solar cell arena are Copper Indium Gallium Selenide (CIGS) and perovskite-based solar cells. While early Cu₂S/CdS cells showed promise, they were plagued by degradation issues. Modern research continues to explore Cu₂S, but CIGS and perovskites have seen more extensive stability testing.
Comparative Performance Under Stress Conditions
The stability of solar cells is typically evaluated under accelerated aging conditions, including damp heat, thermal cycling, and continuous illumination, often guided by standards like the International Summit on Organic Photovoltaic Stability (ISOS) protocols.
| Stress Test | Cu₂S-Based Cells (Typical) | CIGS Cells | Perovskite Cells (State-of-the-Art, Stabilized) |
| Damp Heat (85°C / 85% RH) | Significant degradation observed, often linked to electrochemical decomposition and copper migration.[1][2] | Highly stable; unencapsulated cells show some degradation, but encapsulated modules are very robust.[3] | Historically poor, but recent advances with encapsulation and interfacial layers show significant improvement, retaining high efficiency after hundreds of hours. |
| Thermal Cycling (-40°C to +85°C) | Prone to mechanical failure due to thermal stress, leading to delamination and cracking.[1] | Excellent stability due to robust inorganic nature. | Improved stability with ~200 cycles passed for stabilized cells. Thermal stress is considered a key factor in degradation.[1] |
| Continuous Illumination (1-sun intensity) | Degradation is voltage-dependent; operation near open-circuit voltage can cause rapid electrochemical decomposition of Cu₂S.[1] | Excellent stability, considered a benchmark for thin-film technologies. | Significant progress made; stabilized devices show no efficiency decrease after 1,200 hours. Degradation is often linked to ion migration.[4] |
| Reported Long-Term Stability | Early devices showed rapid degradation. Data on modern, optimized Cu₂S cells is limited. | Considered to have excellent long-term stability and environmental durability.[5][6] | A major research focus; lifetimes are increasing but still lag behind CIGS and silicon.[4] |
Note: Data for Cu₂S is often from older literature on Cu₂S-CdS heterojunctions. Direct, recent comparative data under identical, standardized conditions is limited.
Degradation Mechanisms
The underlying causes of degradation differ significantly between these material systems.
-
Cu₂S: The primary mechanism is the electrochemical decomposition of Cu₂S under electrical bias and illumination. This leads to the formation of metallic copper filaments, which can shunt the device.[1] Copper ion migration is another significant factor contributing to instability.
-
CIGS: This material is inherently stable. Degradation in CIGS modules is often related to external factors like moisture ingress affecting the transparent conductive oxide (TCO) or molybdenum back contact, rather than the CIGS absorber layer itself.[5][7]
-
Perovskites: Degradation is complex and can be initiated by moisture, oxygen, heat, UV light, and electrical bias. Intrinsic instability involves ion migration (particularly iodide ions) which screens the internal electric field, and chemical decomposition of the perovskite crystal structure.[2][4]
Thermoelectric Devices: Cu₂S vs. Bi₂Te₃
For near-room-temperature thermoelectric applications, Bismuth Telluride (Bi₂Te₃) alloys are the most established and widely used materials. Cu₂S is considered a promising alternative due to its low cost and good high-temperature performance, but its stability is a critical concern.
Comparative Performance Under Thermal Stress
Thermoelectric modules operate under continuous thermal gradients, making thermal and chemical stability paramount.
| Performance Metric | Cu₂S-Based Modules | Bi₂Te₃-Based Modules |
| Max. Operating Temperature | Can operate at higher temperatures (>600 K), but decomposition can occur around 673-773 K.[8] | Typically limited to < 500 K due to increased bipolar conduction.[9] |
| Thermal Stability | Prone to decomposition at elevated temperatures and degradation due to the high mobility of Cu ions ("liquid-like" behavior).[8] | Considered to have excellent thermal and electrical stability within its operating range.[10] |
| Degradation Under Current | Susceptible to electromigration of Cu ions, which can lead to changes in stoichiometry and performance degradation.[8][11] | Generally stable, but diffusion at the metal-thermoelectric interface can be a long-term failure mode.[12] |
| Long-Term Performance | Stability is a major challenge; requires strategies to immobilize Cu ions to prevent degradation.[8] | Mature technology with proven long-term reliability in commercial cooling and power generation applications.[10] |
Degradation Mechanisms
-
Cu₂S: The key stability challenge is the superionic nature of copper ions. Under a thermal gradient and electrical current, these ions can migrate, leading to material decomposition, changes in the Seebeck coefficient, and device failure.[8]
-
Bi₂Te₃: Degradation is often mechanical or interfacial rather than intrinsic to the material itself. Mechanisms include sublimation of tellurium at high temperatures in a vacuum, diffusion of solder elements into the thermoelectric legs, and accumulation of structural defects from thermal and mechanical stress.[12]
Resistive Memory (ReRAM): Cu₂S vs. Oxide-Based (HfO₂)
In the field of resistive memory, Cu₂S is a candidate for conductive bridge RAM (CBRAM), where a copper filament is formed and ruptured. This is often compared to valence change memory (VCM) in metal oxides like Hafnium Oxide (HfO₂), where the filament is composed of oxygen vacancies.
Comparative Reliability Metrics
Endurance (number of switching cycles) and retention (duration for which states are maintained) are the key stability metrics for memory devices.
| Reliability Metric | Cu-based ReRAM (e.g., Cu/Insulator/Inert Electrode) | HfO₂-based ReRAM |
| Endurance (Cycles) | >10⁶ cycles have been demonstrated for Cu/Al₂O₃/Cu structures.[13] | 10⁵ - 10⁷ cycles are commonly reported for various HfO₂-based stacks.[14][15] Array-level endurance can reach 10⁶ cycles.[16] |
| Retention (Time) | >10⁴ s at 85°C is commonly achieved.[4][13] | >10⁴ s is routinely demonstrated, with projections for 10-year retention at operating temperatures.[17] |
| Switching Variability | Can be a challenge due to the stochastic nature of metallic filament formation. | Also a significant challenge, related to the random nature of oxygen vacancy filament formation and rupture.[18] |
| Failure Mechanism | Failure is often due to the filament becoming permanently stuck in the ON or OFF state, or significant drift in resistance values. | Similar to Cu-based ReRAM, failure involves the inability to form or rupture the oxygen vacancy filament, leading to stuck states. |
Note: Data is for general copper-based and HfO₂-based systems. Specific, comparative data for Cu₂S as the active switching layer is not widely available in the searched literature.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective comparison of device stability.
Solar Cell Stability Testing (adapted from ISOS Protocols)
-
Damp Heat Test (ISOS-D-3): Devices are stored in a climate chamber at 85°C and 85% relative humidity (RH) in the dark. J-V characteristics are measured periodically.
-
Thermal Cycling Test (ISOS-T-3): Devices are subjected to repeated temperature cycles, typically between -40°C and +85°C, in an inert atmosphere.
-
Light Soaking Test (ISOS-L-2): Devices are continuously illuminated under a solar simulator (e.g., 100 mW/cm², AM1.5G spectrum) at a controlled temperature (e.g., 65°C or 85°C) while held at the maximum power point (MPP). Performance is tracked over time.
Thermoelectric Module Accelerated Aging
-
Static Thermal Stress: Modules are held at their maximum expected operating temperature on the hot side (with the cold side maintained at a lower temperature) for an extended period (hundreds to thousands of hours) in a controlled atmosphere (e.g., vacuum or inert gas). Key parameters (Seebeck coefficient, electrical resistance, thermal conductivity, power output) are measured intermittently.
-
Thermal Cycling Stress: Modules are cycled between room temperature and the maximum operating temperature to assess mechanical integrity, particularly of the solder joints and ceramic plates.
ReRAM Reliability Testing
-
Endurance Test: The device is subjected to a continuous sequence of SET (low resistance state) and RESET (high resistance state) voltage pulses. The resistance of both states is read after each cycle (or at logarithmic intervals for very high cycle counts). Failure is defined as the point where the ratio of high-to-low resistance falls below a specified value (e.g., 10).
-
Data Retention Test: The device is programmed into both high and low resistance states and then stored at an elevated temperature (e.g., 85°C or 125°C). The resistance is read at periodic intervals to determine the time until the states become indistinguishable.
Visualizations
Logical Flow of Solar Cell Stability Testing
Caption: Workflow for comparative stability testing of solar cells.
Degradation Pathways in Cu₂S vs. Perovskite Solar Cells
Caption: Key degradation mechanisms in Cu₂S and perovskite solar cells.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [1803.03386] Fundamental and Progress of Bi2Te3-based Thermoelectric Materials [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Thermoelectric Properties of Cu2S Doped with P, As, Sb and Bi—Theoretical and Experimental Studies [mdpi.com]
- 12. Typical mechanisms of degradation of thermoelectric materials and ways to reduce their impact on the reliability of thermoelectric modules | Physics and Chemistry of Solid State [journals.pnu.edu.ua]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 16. iris.unife.it [iris.unife.it]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Utilizing the Switching Stochasticity of HfO2/TiOx-Based ReRAM Devices and the Concept of Multiple Device Synapses for the Classification of Overlapping and Noisy Patterns [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for Copper(I) Sulfide: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of copper(I) sulfide (B99878) (Cu₂S), tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to handle copper(I) sulfide with appropriate care to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE): All personnel handling this compound should wear the following PPE[1]:
-
Eye Protection: Safety glasses or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2][3]
-
Hand Protection: Impervious rubber gloves should be worn.[4] Gloves must be inspected before use and disposed of properly after handling the chemical.[2][3]
-
Respiratory Protection: In situations where dust formation is likely, a NIOSH/MSHA approved high-efficiency particulate respirator is required.[3][5] For emergency situations, a self-contained breathing apparatus should be used.[5]
-
Protective Clothing: A laboratory coat, apron, and other protective clothing should be worn to prevent skin contact.[5]
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust particles.[2][4][6]
-
Use local exhaust ventilation to control airborne dust.[1]
Accidental Release and Spill Management
In the event of a this compound spill, the following steps should be taken immediately to contain and clean up the material safely.
Spill Response Protocol:
-
Isolate the Area: Evacuate non-essential personnel from the spill area.[6]
-
Ensure Ventilation: Provide adequate ventilation to the affected area.[6]
-
Avoid Dust Generation: Take care not to raise dust during the cleanup process.[2][6] Do not use compressed air to blow dust off surfaces.[1]
-
Cleanup Method:
-
For small spills, gently sweep or scoop up the material and place it into a suitable, labeled, and closed container for disposal.[2][3][6] Using a vacuum system equipped with a high-efficiency particulate air (HEPA) filter is also a recommended method.[6]
-
For larger spills, it is advisable to cover the spill with an inert absorbent material like vermiculite (B1170534) or sodium bicarbonate before collection.[4][5]
-
-
Decontamination: Clean the spill area thoroughly with soap and water.[2]
-
Waste Disposal: The collected spill material should be treated as hazardous waste and disposed of according to the procedures outlined below.
Step-by-Step Disposal Procedure
The standard and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][3][7] Do not attempt to dispose of this chemical in the regular trash or pour it down the drain.[3][6][8]
Operational Disposal Plan:
-
Waste Collection:
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
-
Storage:
-
Contact a Licensed Disposal Company:
-
Documentation:
-
Maintain a record of the waste disposal, including the date, quantity, and the disposal company used, as per your institution's and local regulatory requirements.
-
Quantitative Data Summary
While specific occupational exposure limits for this compound were not consistently provided in the reviewed safety data sheets, general exposure limits for copper dusts and mists are established by regulatory bodies. It is recommended to consult these standards for guidance.
| Parameter | Value | Source |
| OSHA PEL (Copper Dust) | TWA: 1 mg/m³ | Super Conductor Materials, Inc.[1] |
| ACGIH TLV (Copper Dust) | TWA: 1 mg/m³ | Super Conductor Materials, Inc.[1] |
PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. scm-inc.com [scm-inc.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. ltschem.com [ltschem.com]
- 5. core-docs.s3.us-east-1.amazonaws.com [core-docs.s3.us-east-1.amazonaws.com]
- 6. Copper Sulfide Cu2S - ESPI Metals [espimetals.com]
- 7. sds.mcmaster.ca [sds.mcmaster.ca]
- 8. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
